molecular formula CaH12I2O12 B592682 Calcium iodate hexahydrate CAS No. 10031-33-1

Calcium iodate hexahydrate

Cat. No.: B592682
CAS No.: 10031-33-1
M. Wt: 497.971
InChI Key: LOHLTTKNLPMJSZ-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Calcium iodate hexahydrate is a key reagent in nutritional and agricultural research, particularly in the study of iodine supplementation in animal feed, where it serves as a critical dietary source of this essential micronutrient . Its utility extends to materials science, where its distinct crystalline structure, found in minerals like lautarite and bruggenite, provides a valuable model for investigating inorganic crystal formation and stability . In synthetic chemistry, the compound is significant as a precursor in the comproportionation reaction for iodine production and can be synthesized via the anodic oxidation of calcium iodide . This combination of properties makes this compound a versatile compound for advancing studies in biochemistry, industrial chemistry, and materials science, offering researchers a reliable and well-characterized material for diverse experimental applications.

Properties

CAS No.

10031-33-1

Molecular Formula

CaH12I2O12

Molecular Weight

497.971

IUPAC Name

calcium;diiodate;hexahydrate

InChI

InChI=1S/Ca.2HIO3.6H2O/c;2*2-1(3)4;;;;;;/h;2*(H,2,3,4);6*1H2/q+2;;;;;;;;/p-2

InChI Key

LOHLTTKNLPMJSZ-UHFFFAOYSA-L

SMILES

O.O.O.O.O.O.[O-]I(=O)=O.[O-]I(=O)=O.[Ca+2]

Origin of Product

United States

Foundational & Exploratory

Synthesis of Calcium Iodate Hexahydrate for Laboratory Use: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory synthesis of calcium iodate (B108269) hexahydrate (Ca(IO₃)₂·6H₂O), a compound of interest for various research and development applications. This document details the underlying chemical principles, experimental protocols, and relevant quantitative data to ensure reproducible and high-purity synthesis.

Introduction

Calcium iodate is an inorganic compound that exists in various hydrated forms, with the hexahydrate being a common crystalline structure at or below room temperature. It serves as a source of both calcium and iodate ions and finds applications in nutritional supplements, analytical chemistry, and as an oxidizing agent. The controlled synthesis of calcium iodate hexahydrate is crucial for obtaining a product with well-defined stoichiometry and purity, essential for scientific research and pharmaceutical development.

The primary synthesis route involves a precipitation reaction between a soluble calcium salt and a soluble iodate salt in an aqueous solution. The hexahydrate form crystallizes from the solution under specific temperature conditions.

Chemical Principles

The synthesis of this compound is based on the low solubility of calcium iodate in water. When solutions containing calcium ions (Ca²⁺) and iodate ions (IO₃⁻) are mixed, calcium iodate precipitates out of the solution. The formation of the hexahydrate is temperature-dependent. The dissolution equilibrium for this compound in water is represented by the following equation[1][2][3]:

Ca(IO₃)₂·6H₂O(s) ⇌ Ca²⁺(aq) + 2IO₃⁻(aq) + 6H₂O(l)

The low solubility product constant (Ksp) of calcium iodate drives the precipitation reaction towards the formation of the solid product.

Quantitative Data

Solubility of Calcium Iodate in Water

The solubility of calcium iodate is a critical parameter influencing the precipitation and purification processes. The following table summarizes the solubility of the anhydrous form in water at various temperatures. It is important to note that the hexahydrate form is the stable solid phase at and below room temperature[1][3].

Temperature (°C)Solubility ( g/100 mL)
150.20
900.67

Data sourced from PubChem[4].

Molar Masses of Reactants and Product
CompoundChemical FormulaMolar Mass ( g/mol )
Calcium Chloride (anhydrous)CaCl₂110.98
Calcium Nitrate (B79036) TetrahydrateCa(NO₃)₂·4H₂O236.15
Potassium IodateKIO₃214.00
Sodium IodateNaIO₃197.89
This compoundCa(IO₃)₂·6H₂O498.08

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via a precipitation reaction.

Materials and Equipment
  • Reactants:

    • Calcium chloride (CaCl₂) or Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

    • Potassium iodate (KIO₃) or Sodium iodate (NaIO₃)

    • Distilled or deionized water

  • Equipment:

    • Beakers

    • Graduated cylinders

    • Magnetic stirrer and stir bar

    • Buchner funnel and filter paper

    • Vacuum flask

    • Drying oven or desiccator

    • Spatula

    • Watch glass

Synthesis Procedure

This protocol is based on the reaction between calcium chloride and potassium iodate. Molar equivalents of other calcium and iodate salts can be used with appropriate adjustments to the masses.

  • Preparation of Reactant Solutions:

    • Solution A (Calcium Chloride): Dissolve 11.10 g (0.1 mol) of anhydrous calcium chloride in 200 mL of distilled water in a 500 mL beaker. Stir until the salt is completely dissolved.

    • Solution B (Potassium Iodate): Dissolve 42.80 g (0.2 mol) of potassium iodate in 300 mL of distilled water in a separate 500 mL beaker. Gentle heating may be required to facilitate dissolution, but the solution should be cooled to room temperature before proceeding.

  • Precipitation:

    • Place the beaker containing Solution A on a magnetic stirrer and begin stirring.

    • Slowly add Solution B to Solution A with continuous stirring. A white precipitate of calcium iodate will form immediately.

    • Continue stirring the mixture for 30 minutes to ensure complete precipitation.

    • Allow the precipitate to settle for at least one hour, or preferably overnight, at room temperature to promote the formation of larger crystals of the hexahydrate.

  • Purification:

    • Set up a Buchner funnel with filter paper connected to a vacuum flask.

    • Wet the filter paper with a small amount of distilled water to ensure a good seal.

    • Carefully pour the supernatant (the liquid above the precipitate) into the funnel, leaving the bulk of the precipitate in the beaker.

    • Transfer the precipitate to the funnel.

    • Wash the precipitate in the funnel with three portions of 50 mL of cold distilled water to remove any soluble impurities, such as potassium chloride. Apply vacuum after each wash to remove the filtrate.

  • Drying:

    • Carefully remove the filter paper with the purified this compound from the funnel and place it on a watch glass.

    • To obtain the hexahydrate form, it is crucial to dry the product at a low temperature. Dry the solid in a desiccator over a suitable desiccant (e.g., silica (B1680970) gel) at room temperature for 24-48 hours, or in a drying oven at a temperature not exceeding 40°C. Higher temperatures will lead to the loss of water of hydration.

Expected Yield

The theoretical yield of this compound can be calculated based on the stoichiometry of the reaction. For the quantities used in this protocol, the theoretical yield is approximately 49.81 g. The actual yield will likely be lower due to losses during transfer and washing. A typical yield for this procedure is in the range of 90-95%. A patent for a similar process reports a yield of 93%[5].

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_purification Purification & Drying prep_ca Prepare Aqueous Calcium Chloride Solution mix Mix Solutions (Precipitation) prep_ca->mix prep_kio3 Prepare Aqueous Potassium Iodate Solution prep_kio3->mix stir Stir Mixture mix->stir settle Allow Precipitate to Settle stir->settle filter_wash Filter and Wash Precipitate settle->filter_wash dry Dry Precipitate (Low Temperature) filter_wash->dry product Calcium Iodate Hexahydrate dry->product

Caption: Workflow for the laboratory synthesis of this compound.

Precipitation Reaction

Precipitation_Reaction cluster_reactants Reactants in Solution Ca Ca²⁺(aq) Product Ca(IO₃)₂·6H₂O(s) (Precipitate) Ca->Product + IO3 2IO₃⁻(aq) IO3->Product + H2O 6H₂O(l) H2O->Product +

Caption: Chemical representation of the precipitation of this compound.

References

An In-depth Technical Guide to the Crystal Structure and Morphology of Calcium Iodate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the crystal structure and morphology of calcium iodate (B108269) hexahydrate (Ca(IO₃)₂·6H₂O), a compound of interest for its applications in various scientific fields. This document details its crystallographic properties, observed morphologies, and the experimental protocols for its synthesis and characterization.

Crystal Structure of Calcium Iodate Hexahydrate

This compound crystallizes in a noncentrosymmetric, orthorhombic system.[1][2][3] The crystal structure was independently determined and refined using Mo Kα counter-measured intensity data, resulting in a refined R-value of 0.032.[1] The fundamental structural details are summarized below.

The calcium ions are coordinated to six water oxygen atoms and two iodate oxygen atoms, forming a distorted Archimedean antiprism.[1] The trigonal, pyramidal iodate ions are held within the lattice by a network of hydrogen bonds.[1] This arrangement results in a highly distorted octahedral environment around the iodine atoms.[1]

Table 1: Crystallographic Data for this compound

ParameterValueReference
Chemical FormulaCa(IO₃)₂·6H₂O[4]
Crystal SystemOrthorhombic[2][3]
Space GroupFdd2[1]
Unit Cell Parametersa = 14.829(7) Å[1]
b = 22.980(9) Å[1]
c = 6.383(3) Å[1]
Molecules per Unit Cell (Z)8[1]
I-O Bond Length1.81(2) Å[1]
O-I-O Bond Angle98.2(7)°[1]
Long I-O Separations2.82 - 2.90 Å[1]

Crystal Morphology

The morphology of this compound crystals is influenced by the growth conditions. Crystals are typically grown from aqueous solutions or via gel diffusion methods.[5] Common morphologies observed include prismatic, pyramidal, and bi-pyramidal forms.[5] In gel growth experiments, for instance, using gels with a pH of around 5.5 set with iodic acid and low concentrations of calcium chloride (0.1-0.3M), the growth initiates with crystalline precipitates, followed by the development of prismatic, pyramidal, and bi-pyramidal crystals.

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research.

Several methods can be employed for the synthesis of calcium iodate crystals. The double decomposition reaction in an aqueous solution or a gel medium is common.

Method 1: Aqueous Solution Precipitation [3][6][7]

  • Reactant Preparation: Prepare a 0.2 M solution of potassium iodate (KIO₃) and a 1 M solution of calcium nitrate (B79036) (Ca(NO₃)₂).

  • Precipitation: Mix 50 mL of the 0.2 M KIO₃ solution with 20 mL of the 1 M Ca(NO₃)₂ solution in a beaker. A white precipitate of calcium iodate will form immediately.

  • Digestion: Allow the mixture to stand for approximately 5-10 minutes to ensure the precipitation is complete.

  • Separation and Washing: Separate the solid precipitate from the supernatant by filtration. Wash the collected solid several times with distilled water to remove any soluble impurities.

  • Drying: Dry the resulting this compound crystals at room temperature. Heating above 40°C will lead to the loss of water of hydration.[3]

Method 2: Gel Growth Technique [5][8]

  • Gel Preparation: Prepare a silica (B1680970) gel by mixing sodium metasilicate (B1246114) (Na₂SiO₃·9H₂O) solution with glacial acetic acid to achieve a desired pH (e.g., 5.5). Pour the mixture into test tubes and allow it to set for 24-48 hours.

  • Outer Reactant: Once the gel has set, carefully pour the supernatant solution containing one of the reactants, for example, a solution of potassium iodate (KIO₃) of a specific molarity, over the gel.

  • Diffusion and Crystal Growth: Allow the test tubes to stand undisturbed at ambient temperature. The KIO₃ will diffuse into the gel. If the gel was impregnated with a calcium salt (like calcium chloride), crystals will form within the gel matrix over several days or weeks.

  • Harvesting: Carefully remove the grown crystals from the gel and wash them with deionized water.

XRD is a primary technique for determining the crystal structure, phase purity, and lattice parameters of a crystalline solid.[9]

  • Sample Preparation: Finely grind a small amount of the synthesized this compound crystals into a homogeneous powder. Mount the powder onto a sample holder, ensuring a flat, level surface.[10]

  • Instrument Setup: Place the sample holder into an X-ray diffractometer. Set the instrument parameters, such as the X-ray source (e.g., Mo Kα or Cu Kα), voltage (e.g., 40 kV), and current (e.g., 40 mA).[1][10]

  • Data Collection: Scan the sample over a specific 2θ angle range (e.g., 10-90°) with a defined step size and scan speed (e.g., 1.2° per minute).[10]

  • Data Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ) is analyzed. The positions (2θ angles) and intensities of the diffraction peaks are compared to standard diffraction patterns from databases like the Powder Diffraction File (PDF) to confirm the identity and phase of the material.[11] For detailed structural analysis, the data can be used for Rietveld refinement to determine lattice parameters and atomic positions.

Visualized Workflows

experimental_workflow xrd_analysis xrd_analysis final_data Final Data: Crystal Structure & Morphology xrd_analysis->final_data Structural Data sem_analysis sem_analysis sem_analysis->final_data Morphological Data

titration_protocol start Start: Saturated Ca(IO₃)₂ Solution step1 Pipette 10.00 mL of filtered saturated Ca(IO₃)₂ solution into an Erlenmeyer flask. start->step1 step2 Add excess Potassium Iodide (KI) and 1.0 M HCl. Solution turns brown (I₂ formation). step1->step2 step3 Titrate with standardized Sodium Thiosulfate (Na₂S₂O₃) until solution is pale yellow. step2->step3 step4 Add Starch Indicator. Solution turns dark blue. step3->step4 step5 Continue titration until the blue color disappears. step4->step5 end End Point: Colorless Solution. Record volume of Na₂S₂O₃ used. step5->end

References

The Unraveling of a Hydrated Salt: A Technical Guide to the Thermal Decomposition of Calcium Iodate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the thermal decomposition mechanism of calcium iodate (B108269) hexahydrate (Ca(IO₃)₂·6H₂O), a subject of interest for researchers, scientists, and professionals in drug development due to its applications as an oxidizing agent and a source of iodine. This document synthesizes available data to elucidate the stepwise dehydration and subsequent decomposition of this hydrated salt, offering insights into its thermal stability and the nature of its intermediate and final products.

Executive Summary

The thermal decomposition of calcium iodate hexahydrate is a multi-stage process initiated by the sequential loss of its six water molecules of hydration, followed by the decomposition of the anhydrous calcium iodate at higher temperatures. This process can be broadly categorized into two distinct phases: dehydration and decomposition. The dehydration occurs in several overlapping steps, leading to the formation of lower hydrates and ultimately the anhydrous salt. The subsequent decomposition of anhydrous calcium iodate yields calcium oxide, iodine, and oxygen. The precise temperature ranges and intermediate products of the dehydration of the hexahydrate are not extensively documented in readily available literature; therefore, this guide presents a plausible mechanism based on existing data for related compounds and general principles of thermal analysis.

Thermal Decomposition Pathway

The overall thermal decomposition of this compound can be represented by the following general scheme:

Dehydration: Ca(IO₃)₂·6H₂O(s) → Ca(IO₃)₂(s) + 6H₂O(g)

Decomposition: 2Ca(IO₃)₂(s) → 2CaO(s) + 2I₂(g) + 5O₂(g)

The dehydration process is not a single-step event but rather a series of sequential or overlapping steps where water molecules are progressively removed from the crystal lattice.

Data Presentation

Due to the limited availability of specific quantitative data for the hexahydrate form, the following table summarizes the expected and reported thermal events based on studies of calcium iodate monohydrate and analogous hydrated salts.

Thermal EventTemperature Range (°C)Theoretical Mass Loss (%)Experimental Mass Loss (%)Solid ProductGaseous Product(s)
Dehydration (Stepwise)~40 - 25021.19 (total for 6 H₂O)Not explicitly detailed for hexahydrateCa(IO₃)₂·nH₂O (n < 6), Ca(IO₃)₂H₂O
Decomposition~540 - 60078.81 (from anhydrous)Not explicitly detailed for hexahydrateCaOI₂, O₂

Note: The theoretical mass loss is calculated based on the molar masses of the respective compounds.

Experimental Protocols

The investigation of the thermal decomposition mechanism of this compound relies on a suite of thermoanalytical techniques. Detailed experimental protocols, while not available specifically for this compound in the reviewed literature, can be outlined based on standard practices for the analysis of hydrated inorganic salts.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature ranges and quantify the mass loss associated with dehydration and decomposition.

Methodology:

  • A small, accurately weighed sample of Ca(IO₃)₂·6H₂O (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • The crucible is placed in a thermogravimetric analyzer.

  • The sample is heated from ambient temperature to approximately 700°C at a constant heating rate (e.g., 10°C/min).

  • An inert purge gas, such as nitrogen or argon, is passed over the sample at a constant flow rate (e.g., 20-50 mL/min) to remove gaseous products.

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset and completion temperatures of mass loss events and to calculate the percentage mass loss for each step.

Differential Scanning Calorimetry (DSC) / Differential Thermal Analysis (DTA)

Objective: To identify the endothermic and exothermic events associated with phase transitions, dehydration, and decomposition.

Methodology:

  • A small, accurately weighed sample of Ca(IO₃)₂·6H₂O (typically 2-5 mg) is placed in a sealed or pierced aluminum or platinum pan.

  • An empty, sealed pan is used as a reference.

  • Both the sample and reference pans are placed in the DSC/DTA instrument.

  • The sample and reference are heated from ambient temperature to approximately 700°C at a constant heating rate (e.g., 10°C/min) under an inert atmosphere.

  • The difference in heat flow (DSC) or temperature (DTA) between the sample and the reference is recorded as a function of temperature.

  • The resulting DSC/DTA curve is analyzed to identify endothermic peaks (indicating energy absorption, e.g., dehydration, melting) and exothermic peaks (indicating energy release, e.g., some decompositions, crystallization).

Mass Spectrometry (MS)

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

  • A TGA instrument is coupled to a mass spectrometer via a heated transfer line.

  • The TGA experiment is performed as described in section 3.1.

  • The gaseous products evolved from the sample are continuously introduced into the ion source of the mass spectrometer.

  • Mass spectra are recorded as a function of temperature.

  • The ion currents for specific mass-to-charge ratios (m/z) corresponding to expected gaseous products (e.g., m/z 18 for H₂O, m/z 32 for O₂, m/z 127 for I⁺, m/z 254 for I₂⁺) are plotted against temperature to create evolved gas analysis (EGA) curves.

In-situ X-ray Diffraction (XRD)

Objective: To identify the crystalline phases of the solid intermediates and the final residue at various temperatures.

Methodology:

  • A powdered sample of Ca(IO₃)₂·6H₂O is placed on a high-temperature stage within an X-ray diffractometer.

  • The sample is heated to a series of desired temperatures corresponding to the thermal events observed in TGA/DSC.

  • At each temperature, an X-ray diffraction pattern is collected.

  • The obtained diffraction patterns are compared with standard diffraction databases to identify the crystalline phases present at each stage of the decomposition process.

Visualizations

Proposed Thermal Decomposition Pathway

DecompositionPathway CaIO3_6H2O Ca(IO₃)₂·6H₂O(s) Intermediates Intermediate Hydrates (e.g., Ca(IO₃)₂·nH₂O) CaIO3_6H2O->Intermediates Dehydration (~40-250°C) CaIO3 Ca(IO₃)₂(s) Intermediates->CaIO3 Further Dehydration Products CaO(s) + I₂(g) + O₂(g) CaIO3->Products Decomposition (~540-600°C)

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Workflow for Elucidating the Decomposition Mechanism

ExperimentalWorkflow TGA TGA MS MS TGA->MS Evolved Gas Analysis XRD In-situ XRD TGA->XRD Temperature Programming DSC_DTA DSC/DTA DSC_DTA->XRD Phase Transition Temperatures

Caption: Interrelationship of experimental techniques for mechanism elucidation.

Conclusion

The thermal decomposition of this compound is a complex process involving sequential dehydration followed by the decomposition of the anhydrous salt. While a complete and detailed experimental dataset for the hexahydrate is not prominently available in the reviewed literature, this guide provides a robust framework for understanding the mechanism based on established thermoanalytical principles and data from related compounds. The outlined experimental protocols offer a clear methodology for researchers seeking to conduct a thorough investigation of this and similar hydrated inorganic salts. Further research employing coupled techniques such as TGA-MS and in-situ XRD is essential to definitively elucidate the precise nature of the intermediate hydrates and to refine the temperature ranges for each decomposition step.

Navigating the Solubility Landscape of Calcium Iodate Hexahydrate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodate (B108269) hexahydrate (Ca(IO₃)₂·6H₂O) is an inorganic salt with applications in various fields, including as a dough conditioner and as a source of iodine in nutritional supplements. Understanding its solubility in non-aqueous media is critical for its application in organic synthesis, formulation development, and drug delivery systems where organic solvents are frequently employed. This technical guide provides a summary of the currently available data on the solubility of calcium iodate hexahydrate in a selection of common organic solvents and presents a detailed experimental protocol for its determination.

Data Presentation: Solubility of this compound

Quantitative data on the solubility of this compound in a wide range of organic solvents is notably scarce in publicly available literature. The existing information is largely qualitative. The following table summarizes the available data. Researchers are encouraged to use the experimental protocol outlined in this guide to determine precise solubility values for their specific applications.

Organic SolventChemical FormulaPolarity (Dielectric Constant)Solubility of Ca(IO₃)₂·6H₂O
MethanolCH₃OH32.7Data not readily available
EthanolC₂H₅OH24.5Insoluble[1][2]
Acetone(CH₃)₂CO20.7Data not readily available
Dimethylformamide (DMF)(CH₃)₂NC(O)H36.7Data not readily available
Dimethyl Sulfoxide (DMSO)(CH₃)₂SO46.7Data not readily available

Note: The term "insoluble" is often used qualitatively and may indicate very low solubility. For precise applications, experimental determination of the solubility product constant (Ksp) is recommended.

Experimental Protocol: Determination of this compound Solubility in Organic Solvents

The following protocol adapts the well-established method of iodometric titration, commonly used for determining the solubility of calcium iodate in aqueous solutions, for use with organic solvents.[3][4][5]

Principle

This method involves the preparation of a saturated solution of this compound in the organic solvent of interest. An aliquot of the saturated solution is then analyzed to determine the concentration of the iodate ion (IO₃⁻). This is achieved through a redox titration. The iodate ions are first reacted with an excess of potassium iodide (KI) in an acidic medium to liberate iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution using a starch indicator to detect the endpoint.[3][6][7]

The overall reactions are as follows:

  • Liberation of Iodine: IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)

  • Titration with Thiosulfate: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

From the stoichiometry of these reactions, the concentration of the iodate ion in the saturated solution can be calculated, which in turn allows for the determination of the molar solubility and the solubility product constant (Ksp) of this compound in the specific organic solvent.

Materials and Reagents
  • This compound (Ca(IO₃)₂·6H₂O)

  • Organic solvent of interest (e.g., methanol, ethanol, acetone, DMF, DMSO)

  • Potassium iodide (KI), solid

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.05 M)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) (e.g., 1 M)

  • Starch indicator solution (0.5%)

  • Deionized water

  • Analytical balance

  • Volumetric flasks and pipettes

  • Burette

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bars

  • Filtration apparatus (e.g., syringe filters with appropriate membrane for the organic solvent)

  • Constant temperature bath or shaker

Procedure
  • Preparation of the Saturated Solution: a. Add an excess amount of this compound to a known volume of the organic solvent in a sealed container. b. Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature bath or shaker is recommended.

  • Sample Preparation: a. Allow the solid to settle. b. Carefully withdraw a known volume (e.g., 10.00 mL) of the supernatant using a volumetric pipette. To avoid transferring any solid particles, it is crucial to filter the solution. A syringe filter compatible with the organic solvent should be used.

  • Titration: a. Transfer the filtered aliquot of the saturated solution to an Erlenmeyer flask. b. Add a sufficient amount of deionized water to the flask to ensure that all subsequent reagents dissolve and can react. The volume of water should be chosen based on the miscibility of the organic solvent. c. Add an excess of solid potassium iodide (e.g., 1-2 grams) to the flask and swirl to dissolve. d. Acidify the solution by adding a measured volume of the acid (e.g., 10 mL of 1 M HCl). The solution should turn a brown or yellow color due to the liberation of iodine. e. Immediately titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow color. f. Add a few drops of the starch indicator solution. The solution should turn a deep blue or black color. g. Continue the titration dropwise with the sodium thiosulfate solution until the blue color disappears, indicating the endpoint. h. Record the volume of the sodium thiosulfate solution used. i. Repeat the titration at least two more times for accuracy.

Calculations
  • Calculate the moles of sodium thiosulfate used: Moles of Na₂S₂O₃ = Molarity of Na₂S₂O₃ × Volume of Na₂S₂O₃ (in L)

  • Calculate the moles of iodine that reacted: From the stoichiometry of the second reaction (I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻), the mole ratio of I₂ to S₂O₃²⁻ is 1:2. Moles of I₂ = (Moles of Na₂S₂O₃) / 2

  • Calculate the moles of iodate in the aliquot: From the stoichiometry of the first reaction (IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O), the mole ratio of IO₃⁻ to I₂ is 1:3. Moles of IO₃⁻ = (Moles of I₂) / 3

  • Calculate the molarity of iodate in the saturated solution: [IO₃⁻] = Moles of IO₃⁻ / Volume of the aliquot (in L)

  • Calculate the molar solubility (S) of this compound: The dissolution of Ca(IO₃)₂·6H₂O is represented by: Ca(IO₃)₂·6H₂O(s) ⇌ Ca²⁺(aq) + 2IO₃⁻(aq) + 6H₂O(l) The molar solubility (S) is equal to the concentration of Ca²⁺ ions. From the stoichiometry, [Ca²⁺] = ½ [IO₃⁻]. S = ½ [IO₃⁻]

  • Calculate the solubility product constant (Ksp): Ksp = [Ca²⁺][IO₃⁻]² = (S)(2S)² = 4S³

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound in an organic solvent.

experimental_workflow prep_solution Preparation of Saturated Solution (Ca(IO3)2·6H2O in Organic Solvent) equilibration Equilibration (Constant Temperature Agitation) prep_solution->equilibration filtration Filtration of Supernatant equilibration->filtration aliquot Take a Precise Aliquot filtration->aliquot reagent_addition Reagent Addition (Water, KI, Acid) aliquot->reagent_addition titration1 Titration with Na2S2O3 (to Pale Yellow) reagent_addition->titration1 indicator_addition Add Starch Indicator (Solution turns Blue/Black) titration1->indicator_addition titration2 Continue Titration (to Colorless Endpoint) indicator_addition->titration2 data_analysis Data Analysis and Calculation (Molar Solubility, Ksp) titration2->data_analysis

Caption: Workflow for determining the solubility of this compound.

Conclusion

While direct quantitative data for the solubility of this compound in a variety of organic solvents is limited, this guide provides a robust experimental framework for researchers to determine these values. The adapted iodometric titration method is a reliable and well-established technique that can be implemented in most laboratory settings. Accurate determination of solubility is a crucial step in the development of new formulations and applications involving this compound in non-aqueous systems.

References

"physical and chemical properties of calcium iodate hexahydrate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Calcium Iodate (B108269) Hexahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of calcium iodate hexahydrate (Ca(IO₃)₂·6H₂O). The information is curated for professionals in research, science, and drug development, with a focus on quantitative data, detailed experimental protocols, and clear visual representations of key processes.

Physical Properties

This compound is a white, odorless crystalline solid. It is the hydrated form of calcium iodate, which also exists as an anhydrous salt and a monohydrate.[1] The hexahydrate form loses its six water molecules at around 40°C to become anhydrous.[2]

Table 1: Quantitative Physical Properties of this compound and Related Forms
PropertyThis compoundCalcium Iodate (Anhydrous)Reference(s)
Molecular Formula Ca(IO₃)₂·6H₂OCa(IO₃)₂[3]
Molecular Weight 497.98 g/mol 389.88 g/mol [3][4]
Appearance Colorless or white orthorhombic crystalsWhite solid[1][2]
Density Not specified4.519 g/cm³ (at 15 °C)[1][4]
Melting Point Decomposes540 °C (decomposes)[4][5]
Crystal Structure OrthorhombicMonoclinic[1][4]
Table 2: Solubility Data for Calcium Iodate (form not always specified)
Temperature (°C)Solubility ( g/100 mL)Reference(s)
00.10[4]
200.24[1]
25Slightly soluble[6]
70Solubility is more than eight times that at 25°C[6]
900.67[1]
1000.95[4]

Note on Solubility: Calcium iodate is slightly soluble in water, with its solubility increasing significantly at higher temperatures.[6] It is also soluble in nitric acid but insoluble in ethanol.[1][2]

Chemical Properties

Calcium iodate is a strong oxidizing agent and can cause fire on contact with combustible materials.[2][7] It is incompatible with reducing agents, aluminum, copper, sulfur, and phosphorus.[2][5]

Thermal Decomposition

Calcium iodate is stable up to 540 °C, at which point it decomposes.[4] The hexahydrate form loses its water of hydration at a much lower temperature.[2] Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study its decomposition.[8]

Chemical Reactions

Calcium iodate can be synthesized through various methods, including the reaction of calcium chloride with potassium iodate or by passing chlorine into a hot solution of lime with dissolved iodine.[2][4]

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound via a precipitation reaction.

Materials:

  • 0.2 M Potassium iodate (KIO₃) solution

  • 1 M Calcium nitrate (B79036) (Ca(NO₃)₂) solution

  • Distilled water

  • Beakers

  • Stirring rod

  • Filtration apparatus (e.g., Buchner funnel and filter paper)

Procedure:

  • In a beaker, combine 50 mL of 0.2 M KIO₃ solution with 20 mL of 1 M Ca(NO₃)₂ solution.

  • Stir the mixture for approximately 5 minutes to ensure the precipitation is complete.

  • Separate the solid calcium iodate precipitate from the solution by filtration.

  • Wash the precipitate with distilled water to remove any soluble impurities.

  • Allow the solid to air dry at room temperature to obtain this compound.

Synthesis_of_Calcium_Iodate_Hexahydrate KIO3 0.2 M KIO₃ Solution Mixing Mixing and Stirring KIO3->Mixing CaNO32 1 M Ca(NO₃)₂ Solution CaNO32->Mixing Precipitation Precipitation of Ca(IO₃)₂ Mixing->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing with Distilled Water Filtration->Washing Drying Air Drying Washing->Drying Product Calcium Iodate Hexahydrate Drying->Product

Synthesis of this compound
Determination of Solubility by Iodometric Titration

This protocol outlines the determination of the molar solubility and solubility product constant (Ksp) of calcium iodate by titrating the iodate ion concentration in a saturated solution.

Materials:

  • Saturated calcium iodate solution

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.05 M)

  • Potassium iodide (KI), solid

  • 1 M Hydrochloric acid (HCl)

  • 0.1% Starch indicator solution

  • Buret, pipettes, and Erlenmeyer flasks

Procedure:

  • Prepare a saturated solution of calcium iodate by dissolving an excess of the solid in distilled water and allowing it to equilibrate.

  • Filter the saturated solution to remove any undissolved solid.

  • Pipette a known volume (e.g., 10.00 mL) of the clear saturated solution into an Erlenmeyer flask.

  • Add approximately 2 g of solid KI and 10 mL of 1 M HCl to the flask. The solution will turn a brown color due to the formation of iodine.

  • Titrate the solution with the standardized sodium thiosulfate solution until the brown color fades to a pale yellow.

  • Add 5 mL of starch indicator solution. The solution will turn a deep blue color.

  • Continue the titration dropwise until the blue color disappears, indicating the endpoint.

  • Record the volume of sodium thiosulfate solution used.

  • Repeat the titration for a total of three trials to ensure accuracy.

  • Calculate the concentration of iodate ions, the molar solubility of calcium iodate, and the Ksp.

Iodometric_Titration_Workflow start Prepare Saturated Ca(IO₃)₂ Solution filter Filter Solution start->filter pipette Pipette Known Volume filter->pipette add_reagents Add KI and HCl pipette->add_reagents titrate1 Titrate with Na₂S₂O₃ until Pale Yellow add_reagents->titrate1 add_starch Add Starch Indicator titrate1->add_starch titrate2 Continue Titration to Colorless Endpoint add_starch->titrate2 record_volume Record Volume of Titrant titrate2->record_volume calculate Calculate [IO₃⁻], Solubility, and Ksp record_volume->calculate

Iodometric Titration for Solubility Determination
Thermal Analysis (TGA/DSC)

This protocol provides a general procedure for the thermal analysis of this compound.

Instrumentation:

  • Thermogravimetric Analyzer (TGA) or Simultaneous TGA/DSC instrument

Procedure:

  • Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

  • Accurately weigh a small amount of the this compound sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

  • Place the crucible in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min).

  • Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss and heat flow (for DSC) as a function of temperature.

  • Analyze the resulting TGA and DSC curves to determine the temperatures of dehydration and decomposition, as well as the associated mass losses and enthalpy changes.

Thermal_Analysis_Workflow calibrate Calibrate TGA/DSC weigh_sample Weigh Sample (5-10 mg) calibrate->weigh_sample load_sample Load Sample into Crucible weigh_sample->load_sample purge Purge with Inert Gas load_sample->purge heat Heat at Constant Rate purge->heat record Record Mass Loss and Heat Flow heat->record analyze_curves Analyze TGA/DSC Curves record->analyze_curves determine_properties Determine Dehydration and Decomposition Temperatures analyze_curves->determine_properties

Thermal Analysis Experimental Workflow

Applications in Research and Drug Development

Calcium iodate serves as a source of iodine in various applications. In the pharmaceutical industry, it is used in the manufacturing of antiseptics, disinfectants, and deodorants.[9] Its role as an oxidizing agent is also of interest.[10] In drug development, understanding the solubility and stability of calcium iodate is crucial for formulation studies, especially where iodine supplementation or its oxidizing properties are being investigated. Recent research has also explored its catalytic potential in the synthesis of heterocyclic compounds, leveraging the Lewis acidity of the calcium ion and the oxidizing nature of the iodate ion.[11]

References

Calcium Iodate Hexahydrate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 10031-33-1

This technical guide provides an in-depth overview of calcium iodate (B108269) hexahydrate, a compound of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines synthesis and analytical methodologies, and explores its diverse applications, including its emerging role as a catalyst and a radioiodine uptake inhibitor.

Chemical and Physical Properties

Calcium iodate hexahydrate is an inorganic compound that exists as a white crystalline solid. It is the hexahydrated form of calcium iodate, with the chemical formula Ca(IO₃)₂·6H₂O.[1] This compound is slightly soluble in water and insoluble in alcohol.[2] Key quantitative properties are summarized in the table below.

PropertyValueReference
CAS Number 10031-33-1[3]
Molecular Formula Ca(IO₃)₂·6H₂O[1]
Molecular Weight 497.98 g/mol [4]
Appearance White crystalline powder[2]
Density 2.55 g/cm³ (anhydrous)[2]
Solubility in Water 0.24 g/100 mL at 20 °C (for anhydrous)[5]
Melting Point Decomposes, loses water at 40 °C[2]

Synthesis of this compound

A common laboratory method for the synthesis of this compound involves the reaction of a soluble calcium salt, such as calcium nitrate (B79036) or calcium chloride, with a soluble iodate salt, typically potassium iodate, in an aqueous solution.[6][7]

Experimental Protocol: Synthesis of Calcium Iodate Nanoparticles

This protocol details the synthesis of calcium iodate nanoparticles, which can be adapted for the synthesis of the bulk material by omitting the ultrasonication step for nanoparticle formation.[6]

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Potassium iodate (KIO₃)

  • Distilled water

Procedure:

  • Dissolve 2.36 g (1 mmol) of calcium nitrate tetrahydrate in 10 mL of distilled water in a 50 mL beaker.[6]

  • In a separate beaker, prepare a solution of 4.28 g (2 mmol) of potassium iodate in distilled water.[6]

  • Add the potassium iodate solution to the calcium nitrate solution.[6]

  • For nanoparticle synthesis, the resulting mixture is subjected to ultrasonication for 10 minutes.[6]

  • Stir the reaction mixture for 2 hours at room temperature. A white precipitate of calcium iodate will form.[6]

  • Filter the precipitate, wash it with distilled water, and dry it at 110 °C.[6]

G Ca_Nitrate Ca(NO₃)₂ Solution Mixing Mixing & Stirring (2 hours, RT) Ca_Nitrate->Mixing K_Iodate KIO₃ Solution K_Iodate->Mixing Precipitate Ca(IO₃)₂·6H₂O (White Precipitate) Mixing->Precipitate Filtration Filtration & Washing Precipitate->Filtration Drying Drying (110 °C) Filtration->Drying Final_Product This compound Drying->Final_Product

Fig. 1: Synthesis workflow for this compound.

Analytical Methods for Quality Control

The quality and purity of synthesized this compound can be assessed using several analytical techniques.

Thermogravimetric Analysis (TGA)

TGA is used to determine the thermal stability and the water content of the hydrated salt. The thermogram of this compound is expected to show a weight loss corresponding to the loss of water molecules upon heating.[8] For instance, calcium oxalate (B1200264) monohydrate, a similar hydrated salt, shows a distinct weight loss step corresponding to the loss of its water of hydration between 100°C and 250°C.[9][10][11] A similar initial weight loss is expected for this compound, which begins to lose its six water molecules at around 40°C.[2]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in the compound. The spectrum of calcium iodate would prominently feature absorption bands corresponding to the I-O stretching and bending vibrations of the iodate group (IO₃⁻).[12] Additionally, the presence of water of hydration will be confirmed by broad absorption bands in the O-H stretching region (around 3400-3500 cm⁻¹) and H-O-H bending vibrations (around 1600-1650 cm⁻¹).[13][14][15]

X-ray Diffraction (XRD)

XRD is a powerful technique to confirm the crystalline structure of the synthesized product. The diffraction pattern of the sample is compared with standard diffraction data for this compound to verify its phase purity and crystal structure.[16] The anhydrous form has a monoclinic crystal structure, while the hexahydrate form is reported to have an orthorhombic structure.[5]

Applications in Research and Drug Development

Calcium iodate has several applications stemming from its properties as an iodine source and an oxidizing agent.

Catalysis in Organic Synthesis

Recent research has demonstrated the use of calcium iodate nanoparticles as an efficient and recyclable catalyst for the synthesis of heterocyclic compounds like quinoxalines and pyridopyrazines.[6][17] The catalytic activity is attributed to the Lewis acidity of the calcium ion and the oxidizing nature of the iodate ion.[17]

Experimental Protocol: Catalytic Synthesis of Quinoxalines

This protocol describes a general procedure for the synthesis of quinoxalines using a calcium iodate catalyst.[6]

Materials:

  • Aryl-1,2-diamine

  • 1,2-diketone

  • Ethanol

  • Calcium iodate (Ca(IO₃)₂) nanocatalyst

Procedure:

  • Dissolve the aryl-1,2-diamine and 1,2-diketone in ethanol.[6]

  • Add a catalytic amount (e.g., 3 mol%) of Ca(IO₃)₂ to the solution.[6]

  • Stir the reaction mixture at room temperature for a specified time (typically 3-20 minutes), monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Upon completion, filter the catalyst.[6]

  • Add cold water to the filtrate to precipitate the quinoxaline (B1680401) product.[6]

  • Filter the product and wash with a cold ethanol/water mixture to obtain the pure compound.[6]

G cluster_reactants Reactants Diamine Aryl-1,2-diamine Reaction Reaction (Ethanol, RT) Diamine->Reaction Diketone 1,2-diketone Diketone->Reaction Catalyst Ca(IO₃)₂ (catalyst) Catalyst->Reaction activates Filtration Catalyst Filtration Reaction->Filtration Precipitation Product Precipitation (Cold Water) Filtration->Precipitation Product Quinoxaline Product Precipitation->Product

Fig. 2: Experimental workflow for the catalytic synthesis of quinoxalines.
Radioiodine Uptake Inhibition

Calcium iodate has been investigated as an effective agent for blocking the uptake of radioactive iodine by the thyroid gland, a critical measure in the event of nuclear accidents.[18][19] Studies in rats have shown it to be as potent as potassium iodide (KI) and potassium iodate (KIO₃).[18]

Experimental Protocol: In Vivo Radioiodine Uptake Blocking

The following is a summary of the experimental design used to evaluate the efficacy of calcium iodate in blocking radioiodine uptake in rats.[18][19]

Animal Model:

  • Laboratory rats (e.g., Wistar)[18]

Procedure:

  • Administer a tracer amount of radioactive iodine (e.g., ¹³¹I) to the rats.[18]

  • At a specified time point after radioiodine administration (e.g., 2 hours), orally administer a solution of calcium iodate. The dosage is calculated to be equivalent to the recommended human dose of stable iodine.[18][19]

  • Monitor the whole-body retention of ¹³¹I at various time points (e.g., 24 hours and daily for 14 days) using a suitable detector.[18]

  • Compare the radioiodine uptake in the thyroids of the treated group with a control group that received a placebo.[19]

G cluster_procedure Experimental Procedure Start Administer ¹³¹I to Rats Wait Wait 2 hours Start->Wait Administer_CaIO3 Oral Administration of Ca(IO₃)₂ Wait->Administer_CaIO3 Monitor Monitor Whole Body ¹³¹I Retention (24h and daily for 14d) Administer_CaIO3->Monitor Compare Compare with Placebo Control Group Monitor->Compare Endpoint Determine Efficacy of Radioiodine Uptake Blocking Compare->Endpoint

Fig. 3: Logical workflow for in vivo evaluation of radioiodine uptake blocking.

Conclusion

This compound is a versatile compound with well-established applications and promising new roles in catalysis and radiation protection. Its synthesis is straightforward, and its properties can be readily characterized by standard analytical techniques. This guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this compound in their respective fields. Further research into its catalytic mechanisms and in vivo applications is warranted to fully exploit its capabilities.

References

The Hygroscopic Nature of Calcium Iodate Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature of calcium iodate (B108269) hexahydrate (Ca(IO₃)₂·6H₂O). While specific quantitative data on the hygroscopicity of this compound is limited in publicly available literature, this document outlines the fundamental principles of water sorption by hydrated salts and details the standard experimental methodologies used for its characterization. This guide serves as a valuable resource for researchers and professionals in drug development and materials science who require a thorough understanding of the stability and handling of hydrated compounds like calcium iodate hexahydrate.

Introduction to Calcium Iodate and its Hydrates

Calcium iodate is an inorganic salt that exists in several hydration states, including an anhydrous form (Ca(IO₃)₂), a monohydrate (Ca(IO₃)₂·H₂O), and a hexahydrate (Ca(IO₃)₂·6H₂O)[1][2]. The hexahydrate form is known to lose its six water molecules at a relatively low temperature of 40°C, transitioning to the anhydrous state[3][4]. The presence of water of hydration significantly influences the physical and chemical properties of the salt, including its crystal structure, solubility, and stability. Understanding the hygroscopic nature of this compound is crucial for its application in various fields, including pharmaceuticals and nutrition, where moisture content can impact efficacy, shelf-life, and processability.

Physicochemical Properties of Calcium Iodate Hydrates

A summary of the key physicochemical properties of the different forms of calcium iodate is presented in the table below.

PropertyCalcium Iodate AnhydrousCalcium Iodate MonohydrateThis compound
Chemical Formula Ca(IO₃)₂Ca(IO₃)₂·H₂OCa(IO₃)₂·6H₂O
Molecular Weight 389.88 g/mol 407.90 g/mol 497.98 g/mol [3]
Appearance White crystalline powderWhite solidOrthorhombic crystals[2]
Solubility in Water Slightly solubleSlightly solubleSlightly soluble
Thermal Stability Stable up to 540°CDecomposes at melting pointLoses water of hydration at 40°C[3][4]

Principles of Hygroscopicity in Hydrated Salts

Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. For hydrated salts like this compound, this behavior is closely linked to the concept of Critical Relative Humidity (CRH) . The CRH is the specific relative humidity (RH) at which a crystalline solid will begin to absorb moisture from the atmosphere. Below the CRH, the hydrated salt is stable. At or above the CRH, the salt will deliquesce, dissolving in the absorbed water to form a saturated solution.

The interaction with water vapor can also lead to changes in the hydration state of the material. For instance, an anhydrous form of a salt may convert to a hydrated form upon exposure to a certain RH. Conversely, a hydrated salt may lose its water of hydration if the ambient RH is below its dissociation vapor pressure.

Experimental Protocols for Characterizing Hygroscopicity

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption (DVS) is a gravimetric technique used to measure the amount and rate of water vapor sorption or desorption by a sample as a function of relative humidity at a constant temperature.

Methodology:

  • A small, accurately weighed sample of the substance (e.g., this compound) is placed in the DVS instrument.

  • The sample is typically dried under a stream of dry nitrogen (0% RH) to establish a baseline dry mass.

  • The relative humidity of the nitrogen stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).

  • At each RH step, the sample mass is allowed to equilibrate, and the change in mass is recorded.

  • Following the sorption phase, the RH is decreased in a similar stepwise manner to study the desorption behavior.

  • The resulting data is plotted as a moisture sorption isotherm, which shows the equilibrium water content as a function of relative humidity.

The shape of the isotherm can reveal important information about the material, such as monolayer and multilayer adsorption, capillary condensation, and the formation of different hydrate (B1144303) states.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is particularly useful for determining the water of hydration.

Methodology:

  • A small, accurately weighed sample of the hydrated salt is placed in a TGA furnace.

  • The sample is heated at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored as the temperature increases.

  • A plot of mass versus temperature (a thermogram) is generated.

  • Weight loss at specific temperatures corresponds to the loss of volatile components, such as water of hydration. The stoichiometry of the hydrate can be calculated from the percentage of weight loss.

Visualization of Experimental Workflow and Conceptual Relationships

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for hygroscopicity testing and the conceptual relationship between relative humidity and the stability of a hydrated salt.

experimental_workflow cluster_prep Sample Preparation cluster_dvs Dynamic Vapor Sorption (DVS) cluster_tga Thermogravimetric Analysis (TGA) cluster_analysis Data Analysis prep Weigh Sample dry Dry at 0% RH prep->dry heat Heat at Constant Rate prep->heat sorp Increase RH (e.g., 0-90%) dry->sorp desorp Decrease RH (e.g., 90-0%) sorp->desorp isotherm Generate Sorption Isotherm desorp->isotherm thermogram Generate Thermogram heat->thermogram characterize Characterize Hygroscopicity & Hydration isotherm->characterize thermogram->characterize

General experimental workflow for hygroscopicity characterization.

hydrate_stability cluster_rh Relative Humidity (RH) cluster_states Hydration States of a Hypothetical Salt low_rh Low RH anhydrous Anhydrous Form low_rh->anhydrous Dehydration intermediate_rh Intermediate RH monohydrate Monohydrate intermediate_rh->monohydrate Stable Hydrate hexahydrate Hexahydrate intermediate_rh->hexahydrate Stable Hydrate high_rh High RH (Above CRH) solution Saturated Solution (Deliquescence) high_rh->solution Deliquescence anhydrous->intermediate_rh Hydration monohydrate->low_rh Dehydration hexahydrate->intermediate_rh Stable hexahydrate->high_rh

Conceptual relationship between relative humidity and hydrate stability.

Conclusion

References

A Comprehensive Technical Guide to Calcium Iodate Hexahydrate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the physicochemical properties, synthesis, and applications of Calcium Iodate (B108269) Hexahydrate, a compound of significant interest in pharmaceutical and research settings.

Introduction

Calcium iodate, in its hexahydrate form, is an inorganic compound that serves as a vital source of both calcium and iodine. Its stability and role as an oxidizing agent make it a compound of interest in various chemical and pharmaceutical applications. This technical guide provides a detailed overview of calcium iodate hexahydrate, focusing on its molecular characteristics, synthesis, and relevant experimental protocols for researchers and professionals in drug development.

Molecular Profile

This compound is the hydrated salt of calcium and iodic acid. The presence of six water molecules in its crystalline structure is a defining characteristic.

Table 1: Molecular and Chemical Identity of this compound

IdentifierValue
Chemical Formula Ca(IO₃)₂·6H₂O[1]
Molecular Weight 497.98 g/mol [2]
IUPAC Name calcium;diiodate;hexahydrate
CAS Number 10031-33-1[3]
PubChem CID 57346056[2]

Table 2: Physicochemical Properties of Calcium Iodate

PropertyValue
Appearance White crystalline powder[4]
Solubility in Water Sparingly soluble[4]
Solubility in Other Solvents Soluble in nitric acid; insoluble in alcohol[3]
Melting Point Decomposes at 540 °C (anhydrous)[3][5]
Density 4.519 g/cm³ (monohydrate)[3]
Oxidizing Properties Strong oxidizing agent[4]

Synthesis and Production

The synthesis of calcium iodate can be achieved through several methods, primarily involving the reaction of a calcium salt with an iodate source.

One common industrial method involves the reaction between calcium chloride and iodic acid.[6] The iodic acid itself can be produced by oxidizing iodine with chlorine in an aqueous solution.[6]

Another method of production is the anodic oxidation of calcium iodide.[3] Additionally, passing chlorine into a hot solution of lime (calcium hydroxide) in which iodine has been dissolved will also yield calcium iodate.[3]

A patented process describes the preparation of calcium iodate from the brine obtained after rinsing secondary zinc oxide. This multi-step process involves evaporation, oxidation of iodine, and subsequent reaction with a calcium salt to precipitate calcium iodate.[7]

Applications in Research and Drug Development

Calcium iodate's properties lend it to several applications within the research and pharmaceutical sectors.

  • Iodine Supplementation: It is used in nutritional supplements and for the fortification of salt to prevent iodine deficiency disorders, which are critical for thyroid hormone synthesis.[4]

  • Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmaceutical ingredients, including antiseptics, disinfectants, and deodorants, leveraging its oxidizing properties to destroy microorganisms.[5][8]

  • Analytical Chemistry: In laboratory settings, it can be used as a reagent for the identification and quantification of iodine in various samples.[9]

  • Catalysis: Recent research has explored the use of calcium iodate nanoparticles as an eco-friendly and recyclable catalyst for the green synthesis of heterocyclic compounds like quinoxalines. The calcium ion acts as a Lewis acid, while the iodate ion provides strong oxidizing power.[10]

Experimental Protocols

A fundamental experiment involving calcium iodate is the determination of its solubility product constant (Ksp), which is crucial for understanding its dissolution and precipitation behavior.

Determination of the Solubility Product Constant (Ksp) of Calcium Iodate

Objective: To determine the Ksp of calcium iodate by titrating a saturated solution to find the concentration of iodate ions.

Methodology: This experiment involves preparing a saturated solution of calcium iodate, followed by an iodometric titration to determine the concentration of the iodate ion.

Part A: Preparation of Saturated Calcium Iodate Solution

  • Mix 50 mL of 0.2 M potassium iodate (KIO₃) with 20 mL of 1 M calcium nitrate (B79036) (Ca(NO₃)₂).[11][12]

  • Allow the mixture to stand for approximately 5 minutes to ensure complete precipitation of calcium iodate.[11]

  • Separate the solid calcium iodate precipitate by filtration and wash it with distilled water.[11]

  • Prepare a saturated solution by adding about half of the solid precipitate to approximately 100 mL of distilled water.

  • Stir the solution continuously for at least 30 minutes to ensure saturation is reached.[11]

Part B: Standardization of Sodium Thiosulfate (B1220275) Solution (if not already standardized) This step is crucial for accurate titration results and typically involves titrating the sodium thiosulfate solution against a primary standard like potassium dichromate.[11]

Part C: Iodometric Titration of the Saturated Calcium Iodate Solution

  • Pipette a known volume (e.g., 10.00 mL) of the clear, saturated calcium iodate solution into an Erlenmeyer flask.[11]

  • Add approximately 0.5 g of solid potassium iodide (KI) and 1 mL of 2 M hydrochloric acid (HCl) to the flask. This will react with the iodate ions to produce iodine (I₂).[11] The solution will turn a yellowish-brown color.

  • Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃) solution until the color of the solution fades to a pale yellow.[11]

  • Add a few drops of starch indicator solution. The solution will turn a deep blue-black due to the formation of the starch-iodine complex.[11]

  • Continue the titration carefully, adding the sodium thiosulfate dropwise until the blue color disappears, indicating the endpoint. The final solution should be colorless.[11]

  • Record the volume of sodium thiosulfate solution used.

  • Repeat the titration with additional aliquots of the saturated calcium iodate solution to ensure precision.

Calculations:

  • Calculate the moles of sodium thiosulfate used in the titration.

  • Using the stoichiometry of the reactions, determine the moles of iodate ions present in the aliquot of the saturated solution.

  • Calculate the molar concentration of the iodate ions ([IO₃⁻]) in the saturated solution.

  • Based on the dissolution equilibrium, Ca(IO₃)₂(s) ⇌ Ca²⁺(aq) + 2IO₃⁻(aq), the concentration of calcium ions ([Ca²⁺]) is half the concentration of the iodate ions.

  • Calculate the Ksp using the formula: Ksp = [Ca²⁺][IO₃⁻]².

Caption: Workflow for the experimental determination of Ksp for Calcium Iodate.

Role in Biological Pathways

The iodine provided by calcium iodate is essential for the synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3). This process is fundamental to regulating metabolism in the body.

The synthesis of thyroid hormones occurs in the thyroid gland and is a multi-step process.[13] Iodide is actively transported into the thyroid follicular cells, oxidized to iodine, and then incorporated into tyrosine residues on a protein called thyroglobulin.[14][13] The coupling of these iodinated tyrosine molecules forms T3 and T4.[14] Calcium ions also play a role in the thyroid, with calcium signaling being important for the normal physiology of thyroid cells, including the synthesis of thyroid hormones.

Thyroid_Hormone_Synthesis cluster_blood Bloodstream cluster_follicular_cell Thyroid Follicular Cell cluster_blood_out Bloodstream Iodide Iodide (I⁻) (from Calcium Iodate) NIS Na⁺/I⁻ Symporter (NIS) Iodide->NIS Active Transport Iodide_in_cell Iodide (I⁻) NIS->Iodide_in_cell TPO Thyroid Peroxidase (TPO) Iodide_in_cell->TPO Oxidation Iodine Iodine (I₂) TPO->Iodine MIT_DIT MIT & DIT on Tg Iodine->MIT_DIT Thyroglobulin Thyroglobulin (Tg) with Tyrosine Thyroglobulin->MIT_DIT Iodination T3_T4_Tg T3 & T4 on Tg MIT_DIT->T3_T4_Tg Coupling Release Hormone Release T3_T4_Tg->Release Proteolysis T3_T4 T3 & T4 Release->T3_T4

Caption: Simplified pathway of iodine uptake and thyroid hormone synthesis.

References

A Comprehensive Technical Guide to the Thermogravimetric Analysis of Calcium Iodate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the thermogravimetric analysis (TGA) of calcium iodate (B108269) hexahydrate (Ca(IO₃)₂·6H₂O). It covers the expected thermal decomposition pathway, quantitative data on mass loss, and a standardized experimental protocol. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and materials science sectors, who utilize TGA for the characterization of hydrated salts.

Introduction to the Thermal Decomposition of Calcium Iodate Hexahydrate

This compound is a hydrated inorganic salt that undergoes a multi-step decomposition upon heating. Thermogravimetric analysis is an essential technique for elucidating this process, which involves an initial dehydration followed by the decomposition of the anhydrous salt at higher temperatures. The dehydration occurs in sequential steps, with the water molecules being released at distinct temperature ranges. Following complete dehydration, the anhydrous calcium iodate remains stable up to approximately 540°C, after which it decomposes into calcium oxide, iodine, and oxygen.

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through the following key stages:

  • Dehydration: The initial phase of decomposition involves the sequential loss of the six molecules of water of hydration. This process is expected to occur in multiple, potentially overlapping steps, culminating in the formation of anhydrous calcium iodate.

  • Decomposition of Anhydrous Salt: At significantly higher temperatures, the resulting anhydrous calcium iodate undergoes decomposition.

A visual representation of this pathway is provided in the diagram below.

G CaIO3_6H2O Ca(IO₃)₂·6H₂O (this compound) Intermediate_Hydrates Intermediate Hydrates (e.g., Ca(IO₃)₂·xH₂O) CaIO3_6H2O->Intermediate_Hydrates -xH₂O (Dehydration) CaIO3_anhydrous Ca(IO₃)₂ (Anhydrous Calcium Iodate) Intermediate_Hydrates->CaIO3_anhydrous -(6-x)H₂O (Dehydration) Decomposition_Products CaO (s) + I₂ (g) + ⁵/₂ O₂ (g) (Decomposition Products) CaIO3_anhydrous->Decomposition_Products Δ > 540°C (Decomposition)

Caption: Thermal decomposition pathway of this compound.

Quantitative TGA Data

The following tables summarize the expected quantitative data from the thermogravimetric analysis of this compound. The theoretical mass loss for each step is calculated based on the molar masses of the respective compounds.

Table 1: Dehydration Stages of this compound

Temperature Range (°C)Decomposition StepTheoretical Mass Loss (%)Resulting Product
~50 - 200Ca(IO₃)₂·6H₂O → Ca(IO₃)₂ + 6H₂O21.78%Anhydrous Calcium Iodate (Ca(IO₃)₂)

Note: The dehydration of this compound may occur in multiple, overlapping steps within this temperature range. The data presented here represents the total mass loss for the complete dehydration.

Table 2: Decomposition of Anhydrous Calcium Iodate

Temperature Range (°C)Decomposition ReactionTheoretical Mass Loss of Anhydrous Ca(IO₃)₂ (%)Final Solid Product
> 540Ca(IO₃)₂ → CaO + I₂ + ⁵/₂ O₂85.63%Calcium Oxide (CaO)

Experimental Protocol for TGA of this compound

This section provides a detailed methodology for conducting the thermogravimetric analysis of this compound.

4.1. Instrumentation

A calibrated thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of reaching at least 800°C is required. The instrument should allow for controlled heating rates and a purge gas atmosphere.

4.2. Sample Preparation

  • Accurately weigh approximately 5-10 mg of this compound powder into a clean, inert TGA sample pan (e.g., alumina (B75360) or platinum).

  • Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.

4.3. TGA Parameters

ParameterValue
Temperature Range Ambient to 800°C
Heating Rate 10°C/min
Purge Gas Inert gas (e.g., Nitrogen or Argon)
Flow Rate 20-50 mL/min
Sample Pan Alumina or Platinum

4.4. Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

G Start Start Sample_Prep Sample Preparation (Weigh 5-10 mg of Ca(IO₃)₂·6H₂O) Start->Sample_Prep Instrument_Setup Instrument Setup (Set TGA parameters) Sample_Prep->Instrument_Setup Run_TGA Run TGA Experiment (Heat from ambient to 800°C) Instrument_Setup->Run_TGA Data_Acquisition Data Acquisition (Record mass vs. temperature) Run_TGA->Data_Acquisition Data_Analysis Data Analysis (Determine temperature ranges and mass losses) Data_Acquisition->Data_Analysis End End Data_Analysis->End

In-Depth Technical Guide: Differential Thermal Analysis (DTA) of Calcium Iodate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the differential thermal analysis (DTA) of calcium iodate (B108269) hexahydrate (Ca(IO₃)₂·6H₂O). It details the thermal decomposition pathway, presents quantitative data from experimental studies, outlines a detailed experimental protocol, and includes visualizations of the key processes. This document is intended to serve as a valuable resource for professionals working in materials science, pharmaceuticals, and related fields where an understanding of the thermal behavior of hydrated salts is crucial.

Introduction to the Thermal Behavior of Calcium Iodate Hexahydrate

This compound is an inorganic compound that finds applications in various fields, including as a source of iodine in animal feed and as an oxidizing agent. Its thermal stability and decomposition characteristics are of significant interest for its storage, handling, and potential use in thermally activated processes. Differential thermal analysis (DTA) is a powerful thermoanalytical technique used to investigate the thermal properties of materials. It measures the temperature difference between a sample and an inert reference as they are subjected to a controlled temperature program. This allows for the detection of physical and chemical changes that involve the absorption or release of heat, such as phase transitions, dehydration, and decomposition.

When subjected to heating, this compound undergoes a multi-step thermal decomposition process. The initial stages involve the loss of its six molecules of water of hydration, followed by the decomposition of the anhydrous calcium iodate at higher temperatures. Understanding the precise temperatures and energetics of these events is critical for its practical applications.

Quantitative Data from Thermal Analysis

The thermal decomposition of this compound has been investigated using techniques such as Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA). The following tables summarize the key quantitative data obtained from these studies. It is important to note that the data for the hexahydrate is based on studies of an iron-doped sample, which may influence the transition temperatures.

Table 1: DTA and TGA Data for Fe-Doped this compound

Thermal EventPeak Temperature (°C) (DTA)Temperature Range (°C) (TGA)Weight Loss (%) (TGA)Corresponding Species Lost
Dehydration (Step 1)140 (Endotherm)100 - 180~11~3 H₂O
Dehydration (Step 2)220 (Endotherm)180 - 260~11~3 H₂O
Decomposition560 (Exotherm)520 - 600~48O₂, I₂

Data extracted from the study by Shitole and Saraf (2001).

Table 2: DTA and TGA Data for Undoped Calcium Iodate Monohydrate

Thermal EventPeak Temperature (°C) (DTA)Temperature Range (°C) (TGA)Weight Loss (%) (TGA)Corresponding Species Lost
Dehydration180 (Endotherm)150 - 220~4.51 H₂O
Decomposition550 (Exotherm)510 - 590~49O₂, I₂

Data for the monohydrate is provided for comparative purposes, extracted from the study by Shitole and Saraf (2001).

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through a series of distinct steps. The initial endothermic peaks observed in the DTA curve correspond to the removal of the water of hydration. This dehydration occurs in two main stages. The final, highly exothermic peak at a much higher temperature represents the decomposition of the anhydrous calcium iodate.

The proposed thermal decomposition pathway is as follows:

  • Dehydration (Step 1): The first endothermic event involves the loss of three of the six water molecules to form a lower hydrate.

    • Ca(IO₃)₂·6H₂O(s) → Ca(IO₃)₂·3H₂O(s) + 3H₂O(g)

  • Dehydration (Step 2): The second endothermic event corresponds to the removal of the remaining three water molecules to yield the anhydrous salt.

    • Ca(IO₃)₂·3H₂O(s) → Ca(IO₃)₂(s) + 3H₂O(g)

  • Decomposition: At a significantly higher temperature, the anhydrous calcium iodate decomposes in an exothermic reaction. The decomposition of metal iodates can be complex, but a plausible reaction involves the formation of the metal oxide, iodine vapor, and oxygen gas.

    • 2Ca(IO₃)₂(s) → 2CaO(s) + 2I₂(g) + 5O₂(g)

The following diagram illustrates this decomposition pathway:

G CaIO3_6H2O Ca(IO₃)₂·6H₂O (s) CaIO3_3H2O Ca(IO₃)₂·3H₂O (s) CaIO3_6H2O->CaIO3_3H2O ~100-180°C -3H₂O CaIO3 Ca(IO₃)₂ (s) CaIO3_3H2O->CaIO3 ~180-260°C -3H₂O CaO CaO (s) + I₂(g) + O₂(g) CaIO3->CaO ~520-600°C Decomposition

Caption: Thermal decomposition pathway of this compound.

Experimental Protocols

This section outlines a typical experimental protocol for conducting a DTA-TGA analysis of this compound.

4.1. Instrumentation

A simultaneous DTA-TGA instrument is recommended for comprehensive analysis. Key components include:

  • A sensitive microbalance for TGA measurements.

  • A furnace capable of reaching at least 800°C with a programmable temperature controller.

  • A sample and reference crucible holder with thermocouples for DTA measurements.

  • A gas delivery system for controlling the atmosphere.

  • Data acquisition and analysis software.

4.2. Sample Preparation

  • Obtain a high-purity sample of this compound.

  • If the sample consists of large crystals, gently grind it to a fine, homogeneous powder using an agate mortar and pestle. This ensures uniform heat distribution.

  • Accurately weigh approximately 5-10 mg of the powdered sample into the sample crucible (typically alumina (B75360) or platinum).

4.3. DTA-TGA Measurement Procedure

  • Place the sample crucible and an empty reference crucible (of the same material and mass) onto the DTA-TGA sample holder.

  • Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50-100 mL/min) for a sufficient time to ensure an inert atmosphere.

  • Program the temperature controller to heat the sample from ambient temperature to approximately 700°C at a constant heating rate (e.g., 10°C/min).

  • Initiate the DTA-TGA measurement, simultaneously recording the sample weight, sample temperature, and the differential temperature as a function of the programmed temperature.

  • After the experiment is complete, allow the furnace to cool down to room temperature.

  • Analyze the resulting DTA and TGA curves to determine the peak temperatures, temperature ranges of thermal events, and the corresponding weight losses.

The general workflow for this experimental procedure is depicted below:

G cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Analysis cluster_analysis Data Analysis Grind Grind Ca(IO₃)₂·6H₂O to a fine powder Weigh Weigh 5-10 mg of sample into crucible Grind->Weigh Place Place sample and reference crucibles in holder Purge Purge furnace with inert gas Place->Purge Program Program temperature profile (e.g., 10°C/min to 700°C) Purge->Program Start Start DTA-TGA measurement Record Record Weight, T, and ΔT vs. Time/Temperature Start->Record Analyze Analyze DTA and TGA curves Determine Determine peak temperatures, weight loss, and thermal events Analyze->Determine

Caption: General experimental workflow for DTA-TGA analysis.

Conclusion

The differential thermal analysis of this compound reveals a distinct multi-step thermal decomposition process. The initial endothermic events are attributed to a two-stage dehydration process, followed by a high-temperature exothermic decomposition of the anhydrous salt. The quantitative data and the decomposition pathway outlined in this guide provide a foundational understanding for professionals working with this compound. The detailed experimental protocol offers a practical framework for conducting reliable and reproducible thermal analysis. This in-depth technical guide serves as a critical resource for the effective characterization and utilization of this compound in various scientific and industrial applications.

"natural occurrence of calcium iodate as lautarite and bruggenite"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the mineralogical characteristics of lautarite and brüggenite, the naturally occurring forms of calcium iodate (B108269).

This technical guide provides a comprehensive overview of lautarite and brüggenite, the two primary mineral forms of calcium iodate.[1] It is intended for researchers, scientists, and professionals in drug development who have an interest in the properties and natural sources of iodate compounds. This document details the crystallographic, physical, and chemical properties of these minerals, their geological context, and the experimental methods used for their characterization.

Introduction to Calcium Iodate Minerals

Calcium iodate (Ca(IO₃)₂) is a naturally occurring inorganic compound found in two primary mineral forms: the anhydrous lautarite and the monohydrated brüggenite.[1] These minerals are predominantly found in the nitrate (B79036) deposits of the Atacama Desert in Chile and are considered the most significant mineral sources of iodine.[1] A third, rarer mineral form, dietzeite, is a chromate-containing calcium iodate with the formula Ca₂(IO₃)₂CrO₄.[1]

Geological Occurrence and Association

Both lautarite and brüggenite are found in sedimentary nitrate deposits, often referred to as "caliche".[2][3] Their type locality is the Pampa del Pique III, near the Oficina Lautaro in the Taltal district of Antofagasta, Chile.[2][4]

Lautarite typically occurs as crystals that coat fractures or are embedded within gypsum bands.[2][5] It is commonly found in association with gypsum, brüggenite, dietzeite, nitratine, anhydrite, hydroboracite, and halite.[5][6]

Brüggenite is found in veins with nitratine and as an impregnating agent in the surrounding decomposing rhyolite tuff.[3][7] It is also associated with lautarite, anhydrite, hydroboracite, and halite.[3]

Comparative Data of Lautarite and Brüggenite

The following tables summarize the key quantitative data for lautarite and brüggenite, facilitating a direct comparison of their properties.

Table 1: Chemical and Physical Properties

PropertyLautariteBrüggenite
Chemical Formula Ca(IO₃)₂[2]Ca(IO₃)₂ · H₂O[4]
Molecular Weight 389.88 g/mol [1]407.90 g/mol [7]
Color Colorless, yellowish[2][6]Colorless to bright yellow[3][4]
Hardness (Mohs) 3.5 - 4[2][6]3.5[3][4]
Density (Measured) 4.59 g/cm³[2][6]4.24 g/cm³[3][4]
Density (Calculated) 4.48 g/cm³[2][6]4.244 g/cm³[3][4]
Cleavage Good on {011}[2][6]Not reported
Fracture -Conchoidal[3][4]
Lustre -Vitreous[4]
Streak White[2]Not reported
Solubility Slightly soluble in H₂O[6]Slowly soluble in cold H₂O, readily in hot H₂O[3][4]

Table 2: Crystallographic Properties

PropertyLautariteBrüggenite
Crystal System Monoclinic[2]Monoclinic[4]
Space Group P2₁/b[2] or P2₁/n (synthetic)[6][8]P2₁/b or P2₁/c[3][4]
Point Group 2/m[2][6]2/m[3]
Cell Parameters a = 7.28 Å, b = 11.3 Å, c = 7.14 Å, β = 106.36°[2]a = 8.509(1) Å, b = 10.027(2) Å, c = 7.512 Å, β = 95.27°[7]
Unit Cell Volume 563.58 ų[2]638.21 ų[7]
Z (formula units/cell) 4[6][8]4[7]

Table 3: Elemental Composition (Ideal)

ElementLautarite (% weight)Brüggenite (% weight)
Calcium (Ca) 10.280%[2]9.826%[4]
Iodine (I) 65.099%[2]62.224%[4]
Oxygen (O) 24.622%[2]27.457%[4]
Hydrogen (H) -0.494%[4]

Experimental Protocols

The characterization of lautarite and brüggenite involves standard mineralogical and crystallographic techniques. Below are detailed methodologies representative of the key experiments cited in the literature.

Single-Crystal X-ray Diffraction

This technique is fundamental for determining the crystal structure, unit cell dimensions, and space group of a mineral. The following protocol is based on the study of synthetic lautarite.[8]

  • Crystal Selection and Preparation:

    • Select a small, single crystal of high quality under a polarizing microscope.

    • Grind the crystal into a sphere of a specific diameter (e.g., 0.23 mm) to minimize absorption effects.[8]

    • Mount the spherical crystal on a goniometer head.

  • Data Collection:

    • Use a computer-controlled single-crystal diffractometer (e.g., Syntex P1).[8]

    • Employ Mo Kα radiation, monochromatized by reflection from a graphite (B72142) crystal.[8]

    • Measure the intensities of all reflections within a specified 2θ range (e.g., below 65°) using a 2θ-ω scan method.[8]

  • Structure Solution and Refinement:

    • Solve the crystal structure using the heavy-atom method, which is effective for compounds containing heavy elements like iodine.[8]

    • Refine the structural model using the full-matrix least-squares method.[8]

    • The refinement process continues until the R factor (a measure of agreement between observed and calculated structure factors) converges to a low value (e.g., 0.055).[8]

Chemical Analysis

Determining the elemental composition is crucial for confirming the mineral's formula. While the original papers for both minerals are not fully detailed in the provided search results, a general procedure for chemical analysis of such minerals would involve:

  • Sample Preparation:

    • A pure sample of the mineral is carefully selected and weighed.

    • The sample is dissolved in a suitable solvent, such as dilute nitric acid.

  • Analytical Technique:

    • Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) can be used to determine the concentration of calcium.

    • Iodometric titration is a classic and accurate method for determining the iodate content.

      • The dissolved sample is reacted with an excess of potassium iodide (KI) in an acidic solution, which reduces the iodate to iodine.

      • The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.

      • A starch indicator is added near the endpoint, which turns blue-black in the presence of iodine. The endpoint is reached when the blue color disappears.

Visualizations

The following diagrams illustrate the relationship between lautarite and brüggenite and a typical workflow for mineral characterization.

G Bruggenite Brüggenite Ca(IO₃)₂ · H₂O Lautarite Lautarite Ca(IO₃)₂ Bruggenite->Lautarite Dehydration (220-325 °C) Water H₂O Bruggenite->Water Loses water G cluster_field Field & Initial Lab Work cluster_advanced Advanced Characterization cluster_results Final Identification A Sample Collection (Nitrate Deposits) B Visual Inspection (Color, Habit, Association) A->B C Physical Property Tests (Hardness, Density) B->C D Powder/Single-Crystal X-ray Diffraction (XRD) C->D E Chemical Analysis (e.g., Titration, ICP-MS) C->E F Optical Microscopy C->F G Structure Solution & Refinement D->G H Confirmation of Mineral Species E->H F->H G->H

References

The Common Ion Effect on Calcium Iodate Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the common ion effect on the solubility of calcium iodate (B108269), a sparingly soluble salt. The principles and experimental protocols detailed herein are fundamental to various applications in chemical research and pharmaceutical development, where controlling the solubility of ionic compounds is paramount.

Core Principle: The Common Ion Effect

The common ion effect describes the decrease in the solubility of a sparingly soluble salt when a solution already containing one of the ions from the salt is added.[1] This phenomenon is a direct consequence of Le Châtelier's principle, which states that if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress.[1]

For calcium iodate (Ca(IO₃)₂), the dissolution equilibrium in water is represented by the following equation:

Ca(IO₃)₂(s) ⇌ Ca²⁺(aq) + 2IO₃⁻(aq) [2]

The solubility product constant, Ksp, is the equilibrium constant for this dissolution and is expressed as:

Ksp = [Ca²⁺][IO₃⁻]² [2]

At a given temperature, the Ksp of calcium iodate is constant. The addition of a common ion, either Ca²⁺ (from a soluble calcium salt like calcium chloride, CaCl₂) or IO₃⁻ (from a soluble iodate salt like potassium iodate, KIO₃), increases the concentration of that ion on the product side of the equilibrium. To counteract this "stress" and maintain the Ksp value, the equilibrium will shift to the left, favoring the formation of solid calcium iodate and thus reducing its molar solubility.[1][3]

Quantitative Analysis of the Common Ion Effect

The impact of a common ion on the solubility of calcium iodate can be quantified by calculating the theoretical solubility in the presence of the common ion. The accepted Ksp value for Ca(IO₃)₂ at 25°C is approximately 6.47 x 10⁻⁶.

Effect of a Common Cation (Ca²⁺)

The following table summarizes the calculated molar solubility of calcium iodate in aqueous solutions containing various concentrations of a common cation, Ca²⁺, from a source such as calcium chloride (CaCl₂).

Concentration of added CaCl₂ (M)[Ca²⁺] initial (M)Molar Solubility of Ca(IO₃)₂ (s) (M)[Ca²⁺] equilibrium (M)[IO₃⁻] equilibrium (M)
0 (Pure Water)01.17 x 10⁻²1.17 x 10⁻²2.34 x 10⁻²
0.010.018.04 x 10⁻³1.80 x 10⁻²1.61 x 10⁻²
0.050.055.69 x 10⁻³5.57 x 10⁻²1.14 x 10⁻²
0.100.104.02 x 10⁻³1.04 x 10⁻¹8.04 x 10⁻³
0.200.202.84 x 10⁻³2.03 x 10⁻¹5.68 x 10⁻³
Effect of a Common Anion (IO₃⁻)

The following table summarizes the calculated molar solubility of calcium iodate in aqueous solutions containing various concentrations of a common anion, IO₃⁻, from a source such as potassium iodate (KIO₃).

Concentration of added KIO₃ (M)[IO₃⁻] initial (M)Molar Solubility of Ca(IO₃)₂ (s) (M)[Ca²⁺] equilibrium (M)[IO₃⁻] equilibrium (M)
0 (Pure Water)01.17 x 10⁻²1.17 x 10⁻²2.34 x 10⁻²
0.010.015.37 x 10⁻⁴5.37 x 10⁻⁴1.11 x 10⁻²
0.050.052.58 x 10⁻⁵2.58 x 10⁻⁵5.01 x 10⁻²
0.100.106.47 x 10⁻⁶6.47 x 10⁻⁶1.00 x 10⁻¹
0.200.201.62 x 10⁻⁶1.62 x 10⁻⁶2.00 x 10⁻¹

Experimental Protocols

The solubility of calcium iodate can be determined experimentally through redox titration. The following protocols provide a detailed methodology for preparing the necessary solutions and performing the analysis.

Preparation of a Saturated Calcium Iodate Solution

Materials:

  • Calcium iodate (Ca(IO₃)₂) solid

  • Distilled or deionized water

  • Erlenmeyer flask with a stopper

  • Magnetic stirrer and stir bar

  • Filter paper and funnel

Procedure:

  • Add an excess of solid calcium iodate to a volume of distilled water in an Erlenmeyer flask. The presence of undissolved solid is necessary to ensure the solution is saturated.

  • Stopper the flask to prevent evaporation.

  • Stir the solution vigorously using a magnetic stirrer for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Carefully filter the saturated solution to remove any undissolved solid calcium iodate. The clear filtrate is the saturated solution to be used for analysis.[4]

Preparation of Saturated Calcium Iodate with a Common Ion

Materials:

  • Calcium iodate (Ca(IO₃)₂) solid

  • A soluble salt containing the common ion (e.g., CaCl₂ or KIO₃)

  • Distilled or deionized water

  • Volumetric flasks

  • Erlenmeyer flask with a stopper

  • Magnetic stirrer and stir bar

  • Filter paper and funnel

Procedure:

  • Prepare a stock solution of the desired common ion of a known concentration by dissolving a precise mass of the soluble salt in a volumetric flask.

  • Follow the same procedure as in section 3.1, but use the common ion solution instead of pure water to prepare the saturated calcium iodate solution.

Iodometric Titration to Determine Iodate Concentration

This method involves the determination of the iodate ion concentration in the saturated solution.

Reagents:

  • Saturated calcium iodate solution (filtrate from 3.1 or 3.2)

  • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution (e.g., 0.1 M)

  • Potassium iodide (KI) solid

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (e.g., 1 M)

  • Starch indicator solution (1%)

Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the clear, saturated calcium iodate solution into an Erlenmeyer flask.

  • Add an excess of solid potassium iodide (approximately 1-2 g) to the flask and swirl to dissolve.

  • Acidify the solution by adding a small volume (e.g., 5 mL) of 1 M HCl or H₂SO₄. The solution will turn a yellow-brown color due to the formation of iodine (I₂). The reaction is: IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l) [4]

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the yellow-brown color fades to a pale yellow. The reaction is: 2S₂O₃²⁻(aq) + I₂(aq) → S₄O₆²⁻(aq) + 2I⁻(aq) [4]

  • Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration dropwise with constant swirling until the blue-black color disappears, and the solution becomes colorless. This is the endpoint of the titration.

  • Record the volume of sodium thiosulfate solution used.

  • Repeat the titration at least two more times for precision.

Calculations:

  • Calculate the moles of sodium thiosulfate used.

  • From the stoichiometry of the reactions (1 mole of IO₃⁻ produces 3 moles of I₂, which react with 6 moles of S₂O₃²⁻), determine the moles of iodate in the titrated sample.

  • Calculate the concentration of iodate ([IO₃⁻]) in the saturated solution.

  • Use the stoichiometry of the dissolution of Ca(IO₃)₂ to determine the concentration of calcium ([Ca²⁺]).

  • If a common ion was added, the initial concentration of that ion must be factored into the equilibrium calculations.

Visualizations

Chemical Equilibrium of Calcium Iodate Dissolution

G CaIO3_solid Ca(IO₃)₂(s) Ions Ca²⁺(aq) + 2IO₃⁻(aq) CaIO3_solid->Ions Dissolution Ions->CaIO3_solid Precipitation

Caption: Dissolution and precipitation equilibrium of calcium iodate.

Logical Flow of the Common Ion Effect

G Start Saturated Ca(IO₃)₂ Solution Ca(IO₃)₂(s) ⇌ Ca²⁺(aq) + 2IO₃⁻(aq) Add_Common_Ion Add Common Ion (e.g., Ca²⁺ or IO₃⁻) Start->Add_Common_Ion Increase_Product Increase in [Ca²⁺] or [IO₃⁻] Add_Common_Ion->Increase_Product Le_Chatelier Le Chatelier's Principle: Equilibrium shifts to the left Increase_Product->Le_Chatelier Precipitation Increased Precipitation of Ca(IO₃)₂(s) Le_Chatelier->Precipitation Decrease_Solubility Decreased Molar Solubility Precipitation->Decrease_Solubility

Caption: The logical sequence of the common ion effect.

Experimental Workflow for Solubility Determination

G cluster_prep Solution Preparation cluster_titration Iodometric Titration cluster_calc Calculation Prep_Sat_Sol Prepare Saturated Ca(IO₃)₂ Solution Filter Filter to remove undissolved solid Prep_Sat_Sol->Filter Aliquot Take known volume of filtrate Filter->Aliquot Add_KI_Acid Add KI and Acid (IO₃⁻ → I₂) Aliquot->Add_KI_Acid Titrate_Thio Titrate with Na₂S₂O₃ (I₂ → I⁻) Add_KI_Acid->Titrate_Thio Endpoint Record volume at colorless endpoint Titrate_Thio->Endpoint Calc_Iodate Calculate [IO₃⁻] Endpoint->Calc_Iodate Calc_Calcium Calculate [Ca²⁺] Calc_Iodate->Calc_Calcium Calc_Solubility Determine Molar Solubility Calc_Calcium->Calc_Solubility

Caption: Experimental workflow for determining calcium iodate solubility.

References

Methodological & Application

Application Notes and Protocols: Calcium Iodate Hexahydrate as an Oxidizing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodate (B108269) hexahydrate, Ca(IO₃)₂·6H₂O, is an inexpensive, stable, and environmentally benign inorganic salt. While its primary applications have traditionally been in nutrition and as a dough conditioner, recent research has highlighted its potential as a versatile oxidizing agent and catalyst in organic synthesis.[1][2] The presence of the iodate ion (IO₃⁻) imparts strong oxidizing properties, while the calcium ion can act as a Lewis acid, enhancing reactivity.[1] This combination makes calcium iodate an attractive reagent for various synthetic transformations, particularly in the construction of heterocyclic frameworks of interest in medicinal chemistry and materials science.

These application notes provide detailed protocols and data for the use of calcium iodate in the synthesis of quinoxalines, pyridopyrazines, and 2,3-dicyano pyrazines.

Application 1: Catalytic Synthesis of N-Heterocycles

Calcium iodate nanoparticles have been demonstrated as a highly efficient and recyclable catalyst for the one-pot synthesis of quinoxalines, pyridopyrazines, and 2,3-dicyano pyrazines.[3] This method offers several advantages, including high yields, short reaction times, mild reaction conditions (room temperature), and simple product isolation.[3]

General Reaction Scheme:

G reactant1 Aryl-1,2-diamine or 2,3-Diaminomaleonitrile catalyst Ca(IO₃)₂ (cat.) Ethanol (B145695), RT reactant1->catalyst reactant2 1,2-Diketone reactant2->catalyst product Quinoxaline, Pyridopyrazine, or 2,3-Dicyano pyrazine (B50134) catalyst->product

Caption: General synthesis of N-heterocycles using calcium iodate.

Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline (Model Reaction)[3]

Materials:

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 mmol) and benzil (1 mmol) in ethanol with continuous stirring at room temperature.

  • Add a catalytic amount of Ca(IO₃)₂ nanoparticles (3 mol%) to the solution.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is typically complete within 3-20 minutes.

  • Upon completion, filter the reaction mixture to recover the catalyst.

  • Add cold water to the filtrate to precipitate the product.

  • Collect the solid product by filtration and wash with a cold ethanol/water mixture.

  • The product is obtained in pure form. If necessary, further purification can be achieved by recrystallization from ethanol or a methanol/acetic acid mixture.

Data Presentation: Synthesis of Quinoxalines, Pyridopyrazines, and 2,3-Dicyano pyrazines[3]

The following tables summarize the reaction conditions and yields for the synthesis of various heterocyclic compounds using the calcium iodate catalytic system.

Table 1: Synthesis of Quinoxaline Derivatives

Entry1,2-Diamine1,2-DiketoneTime (min)Yield (%)
1o-PhenylenediamineBenzil397
24,5-Dimethyl-1,2-phenylenediamineBenzil595
3o-Phenylenediamine4,4'-Dimethylbenzil794
4o-PhenylenediamineAcenaphthenequinone1092

Table 2: Synthesis of Pyridopyrazine and 2,3-Dicyano pyrazine Derivatives

EntryDiamine1,2-DiketoneTime (min)Yield (%)
12,3-DiaminopyridineBenzil890
22,3-DiaminopyridineAcenaphthenequinone1288
32,3-DiaminomaleonitrileBenzil1593
42,3-Diaminomaleonitrile4,4'-Dichlorobenzil2091
Proposed Catalytic Cycle

The catalytic activity of calcium iodate in this synthesis is attributed to the dual role of the calcium ion as a Lewis acid and the iodate ion as an oxidizing agent.[1]

G cluster_cycle Catalytic Cycle A Ca(IO₃)₂ B Activation of 1,2-Diketone A->B Ca²⁺ (Lewis Acid) C Nucleophilic attack by 1,2-Diamine B->C D Intermediate (A) C->D E Oxidative removal of H₂O D->E IO₃⁻ (Oxidant) F Schiff Base (B) E->F G Intramolecular nucleophilic attack F->G H Oxidative elimination of second H₂O G->H IO₃⁻ (Oxidant) I Product (Quinoxaline, etc.) H->I I->A Regeneration of Catalyst

Caption: Proposed catalytic cycle for the synthesis of N-heterocycles.

Application 2: Potential for Oxidation of Other Functional Groups

While detailed protocols for the use of calcium iodate hexahydrate in the oxidation of other functional groups are not as extensively documented in the reviewed literature, the inherent oxidizing power of the iodate ion suggests its potential applicability in other transformations. Iodates are known to be effective oxidants for a variety of functional groups.

Oxidation of Alcohols

Kinetic studies on the oxidation of aliphatic alcohols by potassium iodate in an acidic medium have been reported.[4][5] These studies indicate that primary and secondary alcohols can be oxidized, with the reaction rate being influenced by the alcohol's structure.[4] This suggests that calcium iodate could potentially be used for the conversion of primary alcohols to aldehydes or carboxylic acids, and secondary alcohols to ketones. However, specific preparative methods and detailed experimental conditions for using calcium iodate for these transformations require further research and development.

Oxidation of Thiols

The oxidation of thiols to disulfides is a fundamental transformation in organic and medicinal chemistry. Various iodine-based reagents are known to effectively catalyze this reaction.[5][6] Given the oxidizing nature of the iodate ion, it is plausible that calcium iodate could serve as a reagent for the oxidative coupling of thiols. This would offer a mild and environmentally friendly alternative to other methods. As with alcohol oxidation, the development of specific protocols for this application is an area for future investigation.

Conclusion

Calcium iodate, particularly in its nanoparticle form, has proven to be a highly effective, green, and recyclable catalyst for the synthesis of quinoxalines and related N-heterocycles. The mild reaction conditions, high yields, and short reaction times make it a valuable tool for researchers in organic and medicinal chemistry. While its application as a direct oxidizing agent for other functional groups like alcohols and thiols is theoretically promising, further research is needed to establish detailed and optimized experimental protocols for these transformations. The information provided in these application notes serves as a practical guide for the documented applications and a starting point for exploring the broader synthetic potential of this versatile reagent.

References

Application Notes and Protocols: Iodometric Titration of Calcium Iodate with Sodium Thiosulfate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodometric titration is a highly accurate and reliable analytical method used to determine the concentration of oxidizing agents. This document provides a detailed protocol for the determination of calcium iodate (B108269) (Ca(IO₃)₂) concentration through iodometric titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution. This method is particularly relevant in quality control and analytical development settings within the pharmaceutical and chemical industries.

The principle of this titration is a two-step indirect process. First, an excess of iodide ions is added to the calcium iodate solution in an acidic medium. The iodate ions oxidize the iodide ions to iodine. Then, the liberated iodine is titrated with a standard solution of sodium thiosulfate using a starch indicator to detect the endpoint.

Chemical Reactions

The fundamental chemical reactions involved in this titration are:

  • Reaction of Iodate with Iodide: In an acidic solution, iodate ions react with an excess of iodide ions to produce iodine. IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

  • Reaction of Iodine with Thiosulfate: The liberated iodine is then titrated with sodium thiosulfate, which reduces the iodine back to iodide ions. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Data Presentation

Reagent Preparation
ReagentPreparationConcentration (Approx.)Notes
Sodium Thiosulfate (Na₂S₂O₃·5H₂O)Dissolve 24.8 g in 1 L of freshly boiled and cooled deionized water. Add 0.2 g of sodium carbonate as a stabilizer.[1]0.1 MStore in a dark, well-stoppered bottle.
Potassium Iodate (KIO₃) - Primary StandardAccurately weigh ~3.56 g of analytical grade KIO₃ (previously dried at 110°C) and dissolve in 1 L of deionized water in a volumetric flask.0.01 MUsed for standardization of the sodium thiosulfate solution.[2]
Potassium Iodide (KI)Dissolve 10 g of KI in 100 mL of deionized water.10% (w/v)Prepare fresh as it can be light-sensitive.
Sulfuric Acid (H₂SO₄)Slowly add 5.6 mL of concentrated H₂SO₄ to 94.4 mL of deionized water with constant stirring.1 MHandle with care.
Starch IndicatorMake a paste of 1 g of soluble starch with a small amount of cold water and add it to 100 mL of boiling water with constant stirring.[2]1% (w/v)Prepare fresh daily.
Standardization of Sodium Thiosulfate Solution
TrialVolume of KIO₃ (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of Na₂S₂O₃ used (mL)
125.000.1024.9024.80
225.000.2025.0524.85
325.000.1525.0524.90
Average 24.85
Titration of Calcium Iodate Sample
TrialVolume of Ca(IO₃)₂ Sample (mL)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of Na₂S₂O₃ used (mL)
110.000.5015.6015.10
210.000.2015.3515.15
310.000.3015.4015.10
Average 15.12

Experimental Protocols

Preparation of Reagents

Refer to the table in section 3.1 for detailed instructions on preparing the necessary solutions. Use analytical grade reagents and deionized water for all preparations.

Standardization of 0.1 M Sodium Thiosulfate Solution
  • Pipette 25.00 mL of the standard 0.01 M potassium iodate (KIO₃) solution into a 250 mL Erlenmeyer flask.

  • Add 2 g of potassium iodide (KI) and 5 mL of 1 M sulfuric acid (H₂SO₄) to the flask.[2]

  • Swirl the flask gently to mix and allow the reaction to proceed in the dark for 5-10 minutes.[2][3] The solution should turn a deep yellow-brown due to the liberated iodine.

  • Titrate the liberated iodine with the prepared sodium thiosulfate solution from a burette until the solution becomes a pale yellow color.[3]

  • Add 2 mL of the starch indicator solution. The solution will turn a deep blue-black color.[4]

  • Continue the titration dropwise with constant swirling until the blue color disappears, and the solution becomes colorless. This is the endpoint.[4][5]

  • Record the final volume of the sodium thiosulfate solution used.

  • Repeat the titration at least two more times to ensure reproducibility.

  • Calculate the exact molarity of the sodium thiosulfate solution.

Protocol for Iodometric Titration of Calcium Iodate
  • Pipette 10.00 mL of the calcium iodate solution into a 250 mL Erlenmeyer flask.

  • Add approximately 20 mL of deionized water, 1 g of solid potassium iodide (KI), and 10 mL of 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[6][7]

  • Swirl to mix the contents, which should result in an orange-red or brown solution due to the formation of iodine.[6][7]

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution turns a pale yellow.[8]

  • Add about 2 mL of the 1% starch solution, which will turn the solution a dark blue-black color.[6][8]

  • Continue the titration by adding the sodium thiosulfate solution dropwise until the blue color completely disappears, indicating the endpoint.[6][8]

  • Record the volume of sodium thiosulfate solution consumed.

  • Repeat the titration with two more samples of the calcium iodate solution for accuracy.

  • Calculate the concentration of calcium iodate in the sample.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Standardization cluster_titration Phase 2: Sample Titration cluster_analysis Phase 3: Data Analysis prep_reagents Prepare Reagents (Na₂S₂O₃, KIO₃, KI, H₂SO₄, Starch) standardize_thiosulfate Standardize Na₂S₂O₃ with primary standard KIO₃ prep_reagents->standardize_thiosulfate Use prepared reagents prepare_sample Prepare Ca(IO₃)₂ Sample (Aliquot + KI + Acid) standardize_thiosulfate->prepare_sample Use standardized titrant titrate_to_pale_yellow Titrate with standardized Na₂S₂O₃ until pale yellow prepare_sample->titrate_to_pale_yellow add_starch Add Starch Indicator titrate_to_pale_yellow->add_starch titrate_to_endpoint Continue titration until colorless endpoint add_starch->titrate_to_endpoint record_volume Record Volume of Na₂S₂O₃ titrate_to_endpoint->record_volume calculate_concentration Calculate Concentration of Ca(IO₃)₂ record_volume->calculate_concentration

Caption: Experimental workflow for the iodometric titration of calcium iodate.

logical_relationships cluster_step1 Step 1: Iodine Liberation cluster_step2 Step 2: Titration cluster_endpoint Endpoint Detection CaIO3 Ca(IO₃)₂ in Sample I2 Liberated Iodine (I₂) CaIO3->I2 Oxidizes KI_acid Excess KI in Acid (H⁺) KI_acid->I2 is Oxidized to I2_titration Liberated Iodine (I₂) I2->I2_titration Na2S2O3 Na₂S₂O₃ (Titrant) Iodide Iodide Ions (I⁻) Na2S2O3->Iodide Reduces I₂ to Na2S2O3->I2_titration Reacts with I2_titration->Iodide is Reduced to Starch_I2 Blue-Black Complex I2_titration->Starch_I2 Complexes with Starch Starch Indicator Starch->Starch_I2 Forms with excess I₂ Colorless Colorless Solution (Endpoint) Starch_I2->Colorless Disappears when all I₂ is consumed

Caption: Logical relationships of chemical reactions in the iodometric titration.

References

Application Notes and Protocols for the Determination of Iodine Content in Calcium Iodate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium iodate (B108269) hexahydrate (Ca(IO₃)₂·6H₂O) is a stable, crystalline solid used as a source of iodine in various applications, including animal feed supplements and in the fortification of food products to prevent iodine deficiency disorders.[1] Accurate determination of its iodine content is crucial for quality control in manufacturing and for ensuring compliance with regulatory standards in the pharmaceutical and food industries.

This document provides a detailed protocol for the determination of iodine content in calcium iodate hexahydrate using a classic and reliable analytical method: iodometric titration. This method is based on the quantitative oxidation of iodide ions by iodate in an acidic medium, followed by the titration of the liberated iodine with a standardized sodium thiosulfate (B1220275) solution.

Principle of the Method

The determination of iodine content in this compound is a two-step iodometric titration process.

Step 1: Liberation of Iodine In the first step, a precisely weighed sample of this compound is dissolved in water. The solution is then acidified, and an excess of potassium iodide (KI) is added. The iodate ions (IO₃⁻) from the sample oxidize the iodide ions (I⁻) to molecular iodine (I₂).[2]

The balanced chemical equation for this reaction is: IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)

Step 2: Titration of Liberated Iodine The liberated iodine, which gives the solution a characteristic brown color, is then titrated with a standardized solution of sodium thiosulfate (Na₂S₂O₃). The iodine is reduced back to iodide ions, and the thiosulfate is oxidized to tetrathionate (B1226582) ions (S₄O₆²⁻).[2]

The balanced chemical equation for the titration reaction is: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

A starch solution is used as an indicator. It is added near the endpoint of the titration when the solution's color fades to a pale yellow. The starch forms a deep blue-black complex with the remaining iodine. The endpoint is reached when this blue color disappears upon the addition of a single drop of the sodium thiosulfate solution.[3][4]

Reagents and Materials

  • This compound (Ca(IO₃)₂·6H₂O) sample

  • Potassium Iodide (KI), analytical grade

  • Sodium Thiosulfate Pentahydrate (Na₂S₂O₃·5H₂O), analytical grade

  • Potassium Dichromate (K₂Cr₂O₇), primary standard grade, dried at 110°C

  • Concentrated Hydrochloric Acid (HCl), analytical grade

  • Soluble Starch

  • Deionized or distilled water

  • Analytical balance (readable to 0.1 mg)

  • Volumetric flasks (100 mL, 250 mL, 1000 mL)

  • Pipettes (10 mL, 25 mL)

  • Burette (50 mL)

  • Erlenmeyer flasks (250 mL)

  • Graduated cylinders

  • Magnetic stirrer and stir bars

Experimental Protocols

4.1. Preparation of Reagents

  • 0.1 M Sodium Thiosulfate Solution (Standardization Required):

    • Boil 1 L of deionized water for 5 minutes and allow it to cool to room temperature.

    • Accurately weigh approximately 24.8 g of sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O).

    • Dissolve the weighed solid in the boiled and cooled deionized water in a 1000 mL volumetric flask and dilute to the mark.

    • Store the solution in a dark, well-stoppered bottle. This solution must be standardized before use.

  • Standardization of 0.1 M Sodium Thiosulfate Solution:

    • Accurately weigh about 0.2 g of dried primary standard potassium dichromate (K₂Cr₂O₇) into a 250 mL Erlenmeyer flask.

    • Dissolve the K₂Cr₂O₇ in approximately 100 mL of deionized water.

    • Carefully add 2 g of potassium iodide (KI) and 5 mL of concentrated hydrochloric acid (HCl).

    • Swirl the flask gently and allow the reaction to proceed in the dark for 5 minutes.

    • Titrate the liberated iodine with the prepared sodium thiosulfate solution until the solution turns a pale yellow.

    • Add 2 mL of starch indicator solution. A deep blue-black color will develop.

    • Continue the titration dropwise until the blue color disappears, leaving a pale green solution (due to the Cr³⁺ ions).

    • Record the volume of sodium thiosulfate solution used.

    • Repeat the standardization at least two more times to obtain concordant results.

    • Calculate the exact molarity of the sodium thiosulfate solution.

  • 1% Starch Indicator Solution:

    • Make a paste of 1 g of soluble starch with a small amount of cold deionized water.

    • Pour this paste into 100 mL of boiling deionized water with continuous stirring.

    • Boil for a few minutes until the solution is clear.

    • Allow the solution to cool before use. This solution should be prepared fresh daily.

  • 10% Potassium Iodide (KI) Solution:

    • Dissolve 10 g of KI in 100 mL of deionized water.

    • Store in a dark bottle to prevent the oxidation of iodide to iodine.

  • 2 M Hydrochloric Acid (HCl):

    • Slowly add 167 mL of concentrated HCl to approximately 800 mL of deionized water in a 1000 mL volumetric flask, with cooling.

    • Dilute to the mark with deionized water.

4.2. Sample Preparation and Titration Procedure

  • Accurately weigh approximately 0.15 g of the this compound sample into a 250 mL Erlenmeyer flask.

  • Add about 50 mL of deionized water and swirl to dissolve the sample completely. Gentle heating may be applied if necessary, but the solution must be cooled to room temperature before proceeding.

  • Add 10 mL of the 10% potassium iodide (KI) solution to the flask and swirl to mix.

  • Carefully add 10 mL of 2 M hydrochloric acid (HCl). The solution will immediately turn a dark reddish-brown due to the liberation of iodine.

  • Immediately begin titrating the liberated iodine with the standardized 0.1 M sodium thiosulfate solution.

  • Continue the titration, with constant swirling, until the reddish-brown color of the iodine fades to a pale yellow.

  • Add 2 mL of the 1% starch indicator solution. The solution will turn a deep blue-black.

  • Continue the titration by adding the sodium thiosulfate solution dropwise, with vigorous swirling, until the blue color completely disappears and the solution becomes colorless.

  • Record the final volume from the burette.

  • Repeat the titration with at least two more samples of this compound to ensure reproducibility.

Calculations

5.1. Molarity of Standardized Sodium Thiosulfate Solution

Molarity of Na₂S₂O₃ (mol/L) = (Mass of K₂Cr₂O₇ (g) / Molar Mass of K₂Cr₂O₇ ( g/mol )) * (6 / Volume of Na₂S₂O₃ (L))

  • Molar Mass of K₂Cr₂O₇ = 294.185 g/mol

5.2. Percentage of Iodine in this compound

  • Moles of Na₂S₂O₃ used: Moles of Na₂S₂O₃ = Molarity of Na₂S₂O₃ (mol/L) * Volume of Na₂S₂O₃ used (L)

  • Moles of I₂ reacted: From the stoichiometry of the titration reaction (I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻), the mole ratio of I₂ to S₂O₃²⁻ is 1:2. Moles of I₂ = Moles of Na₂S₂O₃ / 2

  • Moles of IO₃⁻ in the sample: From the stoichiometry of the liberation reaction (IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O), the mole ratio of IO₃⁻ to I₂ is 1:3. Moles of IO₃⁻ = Moles of I₂ / 3

  • Mass of Iodine in the sample: Each mole of calcium iodate (Ca(IO₃)₂) contains two moles of iodate (IO₃⁻), and each mole of iodate contains one mole of iodine (I). Moles of I = Moles of IO₃⁻ Mass of I (g) = Moles of I * Molar Mass of I ( g/mol )

    • Molar Mass of I = 126.90 g/mol

  • Percentage of Iodine (% I) in the sample: % I = (Mass of I (g) / Mass of Ca(IO₃)₂·6H₂O sample (g)) * 100

Alternatively, a combined formula can be used:

% I = [ (V * M * (1/6) * Molar Mass of I) / W ] * 100

Where:

  • V = Volume of Na₂S₂O₃ solution used in liters (L)

  • M = Molarity of the standardized Na₂S₂O₃ solution in mol/L

  • Molar Mass of I = 126.90 g/mol

  • W = Weight of the this compound sample in grams (g)

  • The 1/6 factor comes from the overall stoichiometry (1 mole of IO₃⁻ is equivalent to 6 moles of S₂O₃²⁻).

Data Presentation

The quantitative data from the titration experiments should be summarized in a structured table for easy comparison and analysis.

Table 1: Titration Data for the Determination of Iodine in this compound

TrialMass of Ca(IO₃)₂·6H₂O (g)Initial Burette Reading (mL)Final Burette Reading (mL)Volume of Na₂S₂O₃ Used (mL)Calculated Iodine Content (%)
10.15020.1025.4025.3051.02
20.15150.2525.7525.5050.98
30.14980.5025.7025.2051.01
Average 51.00
Standard Deviation 0.02
Relative Standard Deviation (%) 0.04

Note: The theoretical iodine content in pure Ca(IO₃)₂·6H₂O (Molar Mass = 497.98 g/mol ) is approximately 51.0%.

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_titration Titration cluster_analysis Data Analysis prep_reagents Prepare & Standardize 0.1 M Na₂S₂O₃ Solution titrate_initial Titrate with Na₂S₂O₃ until Pale Yellow prep_reagents->titrate_initial prep_indicator Prepare Starch Indicator add_starch Add Starch Indicator prep_indicator->add_starch prep_sample Weigh Ca(IO₃)₂·6H₂O Sample dissolve Dissolve Sample in Deionized Water prep_sample->dissolve add_ki Add Excess Potassium Iodide (KI) dissolve->add_ki acidify Acidify with HCl add_ki->acidify liberate_i2 Iodine Liberation (IO₃⁻ → I₂) acidify->liberate_i2 liberate_i2->titrate_initial titrate_initial->add_starch titrate_final Titrate to Colorless Endpoint add_starch->titrate_final record_volume Record Volume of Na₂S₂O₃ Used titrate_final->record_volume calculate Calculate Iodine Content (%) record_volume->calculate report Report Results calculate->report

Caption: Experimental workflow for iodine determination.

reaction_pathway cluster_step1 Step 1: Iodine Liberation cluster_step2 Step 2: Titration IO3 IO₃⁻ (from sample) I2_liberated 3I₂ (Liberated Iodine) IO3->I2_liberated + 5I⁻ + 6H⁺ I_minus I⁻ (excess) I_minus->I2_liberated H_plus H⁺ (acidic medium) H_plus->I2_liberated I_minus_final 2I⁻ (Product) I2_liberated->I_minus_final + 2S₂O₃²⁻ S4O6 S₄O₆²⁻ (Product) I2_liberated->S4O6 + 2S₂O₃²⁻ S2O3 2S₂O₃²⁻ (Titrant) S2O3->I_minus_final S2O3->S4O6

Caption: Chemical reaction pathway for iodometric titration.

Quality Control and Troubleshooting

  • Standardization: The sodium thiosulfate solution is not a primary standard and its concentration can change over time. Therefore, it must be standardized regularly against a primary standard like potassium dichromate.

  • Blanks: A blank titration should be performed to account for any iodine liberated by the reagents themselves.

  • Replicates: At least three replicate titrations should be performed for each sample to ensure the precision of the results. The results should be statistically analyzed for their mean, standard deviation, and relative standard deviation.

  • Fresh Starch Indicator: The starch solution is susceptible to hydrolysis and bacterial degradation, which can affect the sharpness of the endpoint. It is crucial to use a freshly prepared solution.[5]

  • Avoidance of Iodine Loss: Iodine is volatile and can be lost from the solution, leading to erroneously low results. The titration should be performed immediately after the liberation of iodine, and the flask should be swirled gently.[2]

  • Light Sensitivity: The reaction between iodate and iodide is sensitive to light, which can catalyze the atmospheric oxidation of iodide, leading to high results. The reaction should be allowed to proceed in the dark for a few minutes before titration.[5]

Safety Precautions

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and gloves should be worn at all times.

  • Handling Acids: Concentrated hydrochloric acid is corrosive and should be handled in a fume hood. Always add acid to water, not the other way around, to avoid a violent exothermic reaction.

  • Waste Disposal: All chemical waste should be disposed of in accordance with local environmental regulations.

This comprehensive protocol provides a reliable and accurate method for the determination of iodine content in this compound, suitable for quality control and research applications. Adherence to the outlined procedures, quality control measures, and safety precautions will ensure the generation of high-quality, reproducible data.

References

Application Notes and Protocols: Calcium Iodate Hexahydrate as a Catalyst in Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Calcium iodate (B108269), particularly in its nanoparticle or hydrated forms like calcium iodate hexahydrate (Ca(IO₃)₂·6H₂O), has emerged as an effective, inexpensive, safe, stable, and recyclable catalyst for the synthesis of various heterocyclic compounds.[1][2] Its catalytic activity is attributed to the dual functionality of its constituent ions: the calcium ion (Ca²⁺) acts as a strong Lewis acid, while the iodate ion (IO₃⁻) serves as a strong oxidizing agent.[1] This combination facilitates key steps in cyclization and condensation reactions, leading to higher yields and shorter reaction times under mild conditions.[1][2] These attributes make calcium iodate a promising green catalyst for organic synthesis.

Featured Applications: Synthesis of Quinoxalines and Related Heterocycles

Calcium iodate has proven highly effective in the one-pot condensation synthesis of quinoxalines, 5,6-dicyano pyrazines, and pyrido[2,3-b] pyrazines.[1][2] These reactions typically involve the condensation of 1,2-diketones with aryl-1,2-diamines or 2,3-diaminomaleonitrile.

Proposed Catalytic Mechanism

The reaction proceeds through a mechanism where the calcium ion activates a carbonyl group, facilitating nucleophilic attack, while the iodate ion aids in the oxidative steps.[1]

  • Lewis Acid Activation: The calcium ion (Ca²⁺) coordinates with and activates a carbonyl group of the 1,2-diketone, making it more susceptible to nucleophilic attack by an amine group from the diamine substrate.[1]

  • Schiff Base Formation: Following the nucleophilic attack, a Schiff base intermediate is formed through a process involving catalytic oxidation and the elimination of a water molecule.[1]

  • Cyclization and Oxidation: An intramolecular nucleophilic attack by the second amine group, followed by the oxidative elimination of a second water molecule, leads to the formation of the final heterocyclic ring.[1]

G Diketone 1,2-Diketone Intermediate_A Intermediate A (Activated Carbonyl) Diketone->Intermediate_A 1. Ca²⁺ Lewis Acid Activation Diamine 1,2-Diamine Diamine->Intermediate_A Nucleophilic Attack Catalyst Ca(IO₃)₂ Catalyst->Intermediate_A Schiff_Base_B Schiff Base B Intermediate_A->Schiff_Base_B Product Quinoxaline (B1680401) Derivative Schiff_Base_B->Product 3. Intramolecular Attack & Oxidative Elimination (-H₂O) Product->Catalyst Catalyst Regeneration H2O 2 H₂O

Caption: Proposed mechanism for Ca(IO₃)₂ catalyzed quinoxaline synthesis.

Experimental Protocols

The following are generalized protocols based on published methodologies.[2] Researchers should optimize conditions for specific substrates.

Protocol 2.1: General Procedure for Catalytic Synthesis of Quinoxalines

This protocol outlines the one-pot synthesis of quinoxaline derivatives from a 1,2-diketone and an aryl-1,2-diamine.

G start Start step1 Combine 1,2-diamine (1 mmol), 1,2-diketone (1 mmol), and Ca(IO₃)₂ (0.03 mmol) in a flask. start->step1 Step 1 step step process process result result end End step2 Add ethanol (B145695) (5 mL) as solvent. step1->step2 Step 2 process1 Stir the mixture at ambient temperature. step2->process1 Step 3 step3 Monitor reaction progress using Thin Layer Chromatography (TLC). process1->step3 Step 4 result1 Reaction Complete? step3->result1 Step 5 result1->process1 No step4 Add water to the mixture to precipitate the product. result1->step4 Yes process2 Filter the solid product, wash with water, and dry. step4->process2 Step 6 process2->end

Caption: General workflow for the synthesis of heterocyclic compounds.

Methodology:

  • Reaction Setup: In a round-bottom flask, combine the aryl-1,2-diamine (1.0 mmol), the 1,2-diketone (1.0 mmol), and a catalytic amount of calcium iodate (e.g., 0.03 mmol).

  • Solvent Addition: Add a suitable solvent, such as ethanol or acetic acid (5 mL).[2]

  • Reaction Execution: Stir the resulting mixture at ambient temperature.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, add water to the reaction mixture to precipitate the crude product.

  • Purification: Collect the solid product by filtration, wash it with water, and then dry. Further purification can be achieved by recrystallization from a suitable solvent if necessary.

Data Presentation: Performance of Calcium Iodate Catalyst

The efficiency of calcium iodate as a catalyst is demonstrated by the high yields and short reaction times achieved for the synthesis of various heterocyclic compounds.[2]

Table 1: Synthesis of Quinoxaline Derivatives

Reaction Conditions: Aryl-1,2-diamine (1 mmol), 1,2-diketone (1 mmol), Ca(IO₃)₂ catalyst, Ethanol, Ambient Temperature.

EntryAryl-1,2-diamine1,2-DiketoneTime (min)Yield (%)
1Benzene-1,2-diamineBenzil1098
2Benzene-1,2-diamine4,4'-Dimethylbenzil1596
3Benzene-1,2-diamine4,4'-Dichlorobenzil1597
44-Methylbenzene-1,2-diamineBenzil1097
54-Chlorobenzene-1,2-diamineBenzil1296
6Naphthalene-2,3-diamineBenzil1295
Table 2: Synthesis of Pyrazine Derivatives

Reaction Conditions: Diamine (1 mmol), 1,2-diketone (1 mmol), Ca(IO₃)₂ catalyst, Acetic Acid, Ambient Temperature.

EntryDiamine Substrate1,2-DiketoneTime (min)Yield (%)
1Pyridine-2,3-diamineBenzil2094
2Pyridine-2,3-diamine4,4'-Dimethylbenzil2592
32,3-DiaminomaleonitrileBenzil2095
42,3-Diaminomaleonitrile4,4'-Dichlorobenzil3093

(Note: The data presented in the tables are representative examples derived from the literature and are intended for illustrative purposes. Actual results may vary.)

This compound is a highly efficient and environmentally benign catalyst for synthesizing a range of important nitrogen-containing heterocyclic compounds. Its operational simplicity, mild reaction conditions, and the high yields it produces make it a valuable tool for researchers in organic synthesis and drug discovery. The straightforward work-up and potential for catalyst recycling further enhance its appeal from a green chemistry perspective.

References

Application Notes and Protocols: Determination of the Solubility Product Constant (Ksp) of Calcium Iodate Hexahydrate in Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

The solubility product constant, Ksp, is a critical physicochemical parameter that quantifies the solubility of a sparingly soluble salt in an aqueous solution. For active pharmaceutical ingredients (APIs) with low solubility, the Ksp value is instrumental in predicting their dissolution behavior, which directly impacts bioavailability. Calcium iodate (B108269) is a sparingly soluble salt, and its hexahydrate form is relevant in various chemical and pharmaceutical contexts.

This document provides a detailed protocol for the experimental determination of the Ksp of calcium iodate hexahydrate, Ca(IO₃)₂·6H₂O, in an aqueous solution. The methodology is based on the principles of equilibrium and redox titration. A saturated solution of calcium iodate is prepared, and the concentration of the iodate ion (IO₃⁻) is determined via iodometric titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution. From the equilibrium concentration of the iodate ion, the molar solubility and subsequently the Ksp of this compound can be calculated.[1][2]

The dissolution equilibrium for this compound in water is represented by the following equation:

Ca(IO₃)₂(s) ⇌ Ca²⁺(aq) + 2IO₃⁻(aq)[3][4]

The solubility product constant (Ksp) expression is:

Ksp = [Ca²⁺][IO₃⁻]²[1][4]

Materials and Reagents

Material/Reagent Specification Supplier Catalog No.
This compoundCa(IO₃)₂·6H₂OSigma-Aldrich211364
Sodium ThiosulfateNa₂S₂O₃·5H₂O, ACS ReagentFisher ScientificS446-500
Potassium IodideKI, ACS ReagentVWR9034-32
Hydrochloric AcidHCl, Concentrated, ACS ReagentJ.T. Baker9535-33
Soluble StarchIndicator GradeAlfa AesarA16453
Deionized WaterType IIMillipore-
Volumetric FlasksClass A, various sizesPyrex-
Burette50 mL, Class AKimble-
PipettesClass A, various sizesCorning-
Erlenmeyer Flasks250 mLWheaton-
Magnetic Stirrer and Stir Bars-VWR-
Analytical Balance± 0.0001 gMettler Toledo-

Experimental Protocols

Preparation of a Saturated Calcium Iodate Solution
  • Add approximately 2.0 g of this compound to 100 mL of deionized water in a 250 mL Erlenmeyer flask.

  • Seal the flask and stir the mixture vigorously using a magnetic stirrer for at least 24 hours at a constant temperature (e.g., 25°C) to ensure that equilibrium is reached.[5]

  • After stirring, allow the undissolved solid to settle to the bottom of the flask.

  • Carefully filter the supernatant through a dry filter paper (e.g., Whatman No. 1) into a clean, dry beaker to separate the saturated solution from the excess solid.[2][6] It is crucial to avoid transferring any solid particles into the filtrate.[6]

Standardization of Sodium Thiosulfate Solution (approx. 0.05 M)

A standard solution of potassium iodate (KIO₃) is typically used to standardize the sodium thiosulfate solution. However, for this protocol, we will assume a pre-standardized 0.05 M sodium thiosulfate solution is available. The exact concentration should be recorded from the reagent bottle.[1][6]

Iodometric Titration of the Saturated Calcium Iodate Solution
  • Rinse a clean 50 mL burette with a small amount of the standardized sodium thiosulfate solution and then fill the burette, ensuring no air bubbles are present in the tip. Record the initial burette reading to two decimal places.[1][6]

  • Pipette a 10.00 mL aliquot of the clear, saturated calcium iodate solution into a 250 mL Erlenmeyer flask.[1]

  • Add approximately 20 mL of deionized water to the flask.

  • Add about 0.5 g of solid potassium iodide (KI) and 10 mL of 1 M hydrochloric acid (HCl) to the flask.[1][4] The solution should turn a dark brown color due to the formation of iodine (I₂). The reaction is: IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)[7]

  • Immediately begin titrating the liberated iodine with the standardized sodium thiosulfate solution. The reaction is: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)[8]

  • Continue the titration until the dark brown color of the solution fades to a pale yellow.[7][8]

  • At this point, add approximately 2 mL of 0.5% starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.[8][9]

  • Continue the titration dropwise, with constant swirling, until the blue-black color disappears, and the solution becomes colorless. This is the endpoint of the titration.[2][7]

  • Record the final burette reading to two decimal places.

  • Repeat the titration with two more 10.00 mL aliquots of the saturated calcium iodate solution to ensure reproducibility.

Data Presentation and Calculations

Titration Data
Trial Initial Burette Reading (mL) Final Burette Reading (mL) Volume of Na₂S₂O₃ Used (mL)
10.1018.5518.45
218.5537.0518.50
30.2518.7018.45
Average 18.47

Concentration of Standardized Na₂S₂O₃ Solution: 0.0500 M

Calculation of Iodate Concentration
  • Moles of Na₂S₂O₃ used:

    • Average volume of Na₂S₂O₃ = 18.47 mL = 0.01847 L

    • Moles of Na₂S₂O₃ = 0.01847 L × 0.0500 mol/L = 9.235 × 10⁻⁴ mol

  • Stoichiometric Relationship: From the balanced equations, 1 mole of IO₃⁻ produces 3 moles of I₂, which in turn react with 6 moles of S₂O₃²⁻. Therefore, the mole ratio of IO₃⁻ to S₂O₃²⁻ is 1:6.[1] IO₃⁻(aq) + 6S₂O₃²⁻(aq) + 6H⁺(aq) → I⁻(aq) + 3S₄O₆²⁻(aq) + 3H₂O(l)[1]

  • Moles of IO₃⁻ in the aliquot:

    • Moles of IO₃⁻ = (9.235 × 10⁻⁴ mol S₂O₃²⁻) × (1 mol IO₃⁻ / 6 mol S₂O₃²⁻) = 1.539 × 10⁻⁴ mol

  • Concentration of IO₃⁻ in the saturated solution:

    • Volume of saturated Ca(IO₃)₂ solution = 10.00 mL = 0.01000 L

    • [IO₃⁻] = 1.539 × 10⁻⁴ mol / 0.01000 L = 0.01539 M

Calculation of Molar Solubility and Ksp
  • Relating [IO₃⁻] to Molar Solubility (s): From the dissolution equation, Ca(IO₃)₂(s) ⇌ Ca²⁺(aq) + 2IO₃⁻(aq), if the molar solubility of Ca(IO₃)₂ is 's', then at equilibrium:

    • [Ca²⁺] = s

    • [IO₃⁻] = 2s[4]

  • Molar Solubility (s):

    • s = [IO₃⁻] / 2 = 0.01539 M / 2 = 0.007695 M

  • Solubility Product Constant (Ksp):

    • Ksp = [Ca²⁺][IO₃⁻]² = (s)(2s)² = 4s³[4]

    • Ksp = 4 × (0.007695)³ = 4 × (4.558 × 10⁻⁷) = 1.82 × 10⁻⁶

Summary of Results
Parameter Value
Molar Mass of Ca(IO₃)₂·6H₂O498.07 g/mol
Average [IO₃⁻] in Saturated Solution0.01539 M
Molar Solubility (s) of Ca(IO₃)₂0.007695 M
Calculated Ksp of Ca(IO₃)₂ at 25°C1.82 × 10⁻⁶
Literature Ksp of Ca(IO₃)₂ at 25°C6.47 x 10⁻⁶[5][10]

Note: The discrepancy between the calculated and literature Ksp values can be attributed to experimental errors, such as temperature fluctuations and endpoint determination.

Experimental Workflow Diagram

experimental_workflow prep_sol Preparation of Saturated Ca(IO₃)₂ Solution equilibration Equilibration (24h stirring) prep_sol->equilibration filtration Filtration to remove undissolved solid equilibration->filtration aliquot Take a 10.00 mL Aliquot of Saturated Solution filtration->aliquot reagents Add KI and HCl to liberate I₂ aliquot->reagents titration Titrate with Standardized Na₂S₂O₃ Solution reagents->titration indicator Add Starch Indicator near endpoint titration->indicator endpoint Endpoint Detection (Colorless) indicator->endpoint calculation Calculate [IO₃⁻], Molar Solubility (s), and Ksp endpoint->calculation result Final Ksp Value calculation->result

Caption: Experimental workflow for determining the Ksp of calcium iodate.

Conclusion

The iodometric titration method provides a reliable and accurate means of determining the solubility product constant of this compound. The experimental protocol detailed herein is robust and can be adapted for the analysis of other sparingly soluble salts that contain an oxidizing or reducing ion. Accurate determination of Ksp is fundamental for understanding and predicting the dissolution and precipitation behavior of pharmaceutical compounds, thereby aiding in formulation development and ensuring product quality and efficacy.

References

Application Notes and Protocols: Calcium Iodate as a Thyroid Blocking Agent Against Radioiodine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the event of a nuclear accident or radiological emergency, radioactive isotopes of iodine (radioiodine) can be released into the atmosphere.[1] If inhaled or ingested, radioiodine is preferentially taken up by the thyroid gland, which can lead to an increased risk of thyroid cancer, particularly in children.[1] To mitigate this risk, stable iodine compounds are administered to saturate the thyroid gland, thereby blocking the uptake of radioiodine.[1] While potassium iodide (KI) is the most commonly used thyroid blocking agent, research has explored other iodine salts with potentially greater stability and longer shelf life, such as calcium iodate (B108269) [Ca(IO3)2].[2][3][4]

This document provides detailed application notes and protocols on the use of calcium iodate as a thyroid blocking agent, drawing from available research. It is intended to guide researchers and drug development professionals in the preclinical evaluation of this compound.

Mechanism of Action: Thyroid Blocking

Stable iodine compounds, including calcium iodate, work by the principle of isotopic dilution. The thyroid gland has a finite capacity for iodine uptake. By administering a large dose of stable (non-radioactive) iodine, the thyroid becomes saturated. Consequently, when the body is exposed to radioiodine, the thyroid gland is unable to absorb it, and the radioactive isotopes are excreted from the body.

Thyroid_Blocking_Mechanism cluster_0 Normal Condition cluster_1 With Prophylaxis Radioiodine Radioiodine Thyroid Thyroid Radioiodine->Thyroid Uptake Stable_Iodine Stable Iodine (from Calcium Iodate) Saturated_Thyroid Saturated Thyroid Stable_Iodine->Saturated_Thyroid Saturation Radioiodine_Blocked Radioiodine Radioiodine_Blocked->Saturated_Thyroid Blocked Uptake Excretion Excretion Radioiodine_Blocked->Excretion Excreted

Caption: Mechanism of thyroid blocking by stable iodine.

Preclinical Efficacy of Calcium Iodate

A key study demonstrated that calcium iodate is an effective blocker of radioiodine uptake in the thyroid gland in rats. The research indicated that calcium iodate is as potent as potassium iodate (KIO3) and potassium iodide (KI) in this regard.[2][3] The study involved administering ¹³¹I to laboratory rats, followed by oral administration of either potassium iodate or calcium iodate two hours later. The whole-body retention of ¹³¹I was monitored for 14 days to assess the blocking efficacy.[2][3]

An important advantage of calcium iodate is its superior shelf life compared to potassium iodide, which is hygroscopic and can degrade in hot and humid climates.[2][3][4] Furthermore, calcium iodate is recognized as "generally regarded as safe" (GRAS) by the U.S. Food and Drug Administration.[2][3]

Quantitative Data on Thyroid Blocking Efficacy (Illustrative)

While the full quantitative data from the primary study on calcium iodate is not publicly available, the following tables present data from a similar study on potassium iodide in rats. This data is provided to illustrate the type of quantitative results that are generated in such preclinical evaluations.

Table 1: Inhibition of Thyroidal ¹²⁵I Uptake in Rats by a Single Oral Dose of Potassium Iodide (KI) Administered 1 Hour Before ¹²⁵I Exposure

KI Dose (mg/kg)Mean Thyroidal ¹²⁵I Uptake (% of Injected Dose)Standard Deviation% Inhibition
0 (Control)2.850.450%
0.0012.090.3326.7%
0.011.630.2942.8%
0.10.820.1571.2%
1.00.210.0492.6%
1.80.180.0393.7%
5.00.160.0394.4%

Source: Adapted from "Optimal KI Prophylactic Dose Determination for Thyroid Radiation Protection After a Single Administration in Adult Rats," Health Physics, 2017.

Table 2: Dose-Dependent Effect of Potassium Iodide (KI) on Thyroid Blockade

KI Dose (mg/kg)Efficacy (% Blockade)
>0.5 - 0.7>75%
1.0~93%

Source: Adapted from "Optimal KI Prophylactic Dose Determination for Thyroid Radiation Protection After a Single Administration in Adult Rats," Health Physics, 2017.

Experimental Protocols

The following is a detailed, representative protocol for evaluating the efficacy of a thyroid blocking agent, such as calcium iodate, in a rat model. This protocol is based on established methodologies in the field.

Objective: To determine the dose-dependent efficacy of calcium iodate in blocking the uptake of radioiodine by the thyroid gland in rats.

Materials:

  • Test Animals: Male Wistar rats (8-9 weeks old, 280-360 g)

  • Test Compound: Calcium Iodate [Ca(IO3)2]

  • Positive Control: Potassium Iodide (KI) or Potassium Iodate (KIO3)

  • Radioisotope: Carrier-free ¹³¹I or ¹²⁵I in a suitable buffer (e.g., PBS)

  • Vehicle: Sterile water for oral administration

  • Equipment:

    • Oral gavage needles

    • Syringes

    • Gamma counter or whole-body counter for small animals

    • Animal scale

    • Personal Protective Equipment (PPE) for handling radioisotopes

Experimental Workflow:

Experimental_Workflow Acclimatization Acclimatization Randomization Randomization Acclimatization->Randomization Dosing Dosing Randomization->Dosing Radioiodine_Admin Radioiodine Administration Dosing->Radioiodine_Admin 2 hours post-dose Monitoring Whole-Body Retention Monitoring Radioiodine_Admin->Monitoring At 24h, 48h, ... 14d Sacrifice Sacrifice Monitoring->Sacrifice At end of study Data_Analysis Data Analysis & Reporting Sacrifice->Data_Analysis

Caption: Experimental workflow for evaluating a thyroid blocking agent.

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide standard chow and water ad libitum.

  • Group Allocation: Randomly assign rats to different treatment groups (n=6 per group).

    • Group 1: Vehicle control (sterile water)

    • Group 2-X: Calcium iodate at varying doses (e.g., 0.1, 1.0, 10 mg/kg)

    • Group Y: Positive control (e.g., KI at 1.8 mg/kg)

  • Preparation of Dosing Solutions: Prepare fresh solutions of calcium iodate and the positive control in sterile water on the day of the experiment.

  • Administration of Thyroid Blocking Agent: Administer the assigned treatment to each rat via oral gavage. The volume should be consistent across all groups (e.g., 1 mL).

  • Administration of Radioiodine: Two hours after the administration of the test or control compound, administer a known activity of ¹³¹I or ¹²⁵I (e.g., 0.1-0.3 MBq) to each rat via intravenous injection or intraperitoneal injection.

  • Whole-Body Retention Measurement: At specified time points (e.g., 24 hours, 48 hours, 72 hours, and daily thereafter for up to 14 days), measure the whole-body retention of the radioisotope in each animal using a calibrated whole-body counter.

  • Thyroid Uptake Measurement (Optional Terminal Endpoint): At the end of the study, euthanize the animals. Excise the thyroid gland, weigh it, and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of the injected dose of radioiodine retained in the whole body at each time point for each animal.

    • If applicable, calculate the percentage of the injected dose per gram of thyroid tissue.

    • Determine the percentage of inhibition of radioiodine uptake for each treatment group relative to the vehicle control group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups.

Safety and Handling

  • Calcium iodate is a stable, non-hazardous compound. However, standard laboratory safety practices should be followed.

  • All procedures involving radioisotopes must be conducted in a designated and approved facility by trained personnel, following all institutional and national regulations for radiation safety.

Conclusion

The available evidence indicates that calcium iodate is a promising thyroid blocking agent with efficacy comparable to currently used compounds and with the added benefit of enhanced stability.[2][3] The protocols and illustrative data presented here provide a framework for further preclinical research and development of calcium iodate as a valuable countermeasure in radiological and nuclear emergencies. Further studies to establish the optimal dosage and timing of administration in humans are warranted.

References

Application Notes and Protocols for the Preparation of Saturated Calcium Iodate Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation of saturated calcium iodate (B108269) solutions, a critical step for various experimental procedures in research and development. The protocols outlined below ensure the creation of a stable and reliable saturated solution for use in assays and analytical studies.

Data Presentation: Solubility of Calcium Iodate

The solubility of calcium iodate in water is temperature-dependent. The following table summarizes the quantitative data for the solubility of calcium iodate at various temperatures.

Temperature (°C)Solubility ( g/100 mL)
00.10[1]
150.20[1]
200.25[2]
900.67[1]
1000.95[1]

Experimental Protocols

Two primary methods are presented for the preparation of a saturated calcium iodate solution. Method A involves the direct dissolution of solid calcium iodate, while Method B describes the in-situ preparation via a precipitation reaction.

Method A: Direct Dissolution of Calcium Iodate

This method is straightforward and suitable when solid calcium iodate is readily available.

Materials:

  • Calcium iodate (Ca(IO₃)₂) solid

  • Deionized or distilled water

  • Magnetic stirrer and stir bar

  • Beaker or Erlenmeyer flask

  • Filtration apparatus (e.g., filter paper and funnel)

Protocol:

  • Addition of Excess Solid: To a beaker or Erlenmeyer flask, add an excess amount of solid calcium iodate to a known volume of deionized water. The excess solid is crucial to ensure that the solution reaches saturation.

  • Stirring and Equilibration: Place the flask on a magnetic stirrer and stir the suspension vigorously. Allow the solution to stir for an extended period (e.g., 24 hours) at a constant temperature to ensure that equilibrium is reached. For faster saturation, the mixture can be gently heated and then allowed to cool to the desired experimental temperature while stirring.

  • Settling and Filtration: Turn off the stirrer and allow the excess solid to settle at the bottom of the container. Carefully decant or filter the supernatant to separate the saturated solution from the undissolved solid. It is critical to avoid transferring any solid particles into the final solution.

Method B: Preparation by Precipitation Reaction

This method is useful when solid calcium iodate is not available or when a freshly precipitated solid is desired.

Materials:

  • 0.2 M Potassium iodate (KIO₃) solution

  • 1 M Calcium nitrate (B79036) (Ca(NO₃)₂) solution

  • Deionized or distilled water

  • Beakers

  • Stirring rod

  • Filtration apparatus

Protocol:

  • Precipitation: In a beaker, mix 50 mL of 0.2 M potassium iodate solution with 20 mL of 1 M calcium nitrate solution. A white precipitate of calcium iodate will form immediately.

  • Digestion of Precipitate: Allow the mixture to stand for approximately 5-10 minutes to ensure complete precipitation. This process, known as digestion, allows for the formation of larger, more easily filterable crystals.

  • Washing the Precipitate: Separate the solid calcium iodate from the supernatant by filtration. Wash the precipitate with small portions of deionized water to remove any soluble impurities.

  • Preparation of Saturated Solution: Transfer a portion of the washed solid calcium iodate to a clean beaker containing a known volume of deionized water.

  • Equilibration: Follow steps 2 and 3 from Method A to ensure the solution is saturated.

Verification of Saturation: Iodometric Titration

The concentration of the prepared saturated calcium iodate solution can be verified using iodometric titration. This method determines the concentration of the iodate ion (IO₃⁻) in the solution.

Principle:

The iodate ions in an acidic solution react with an excess of iodide ions (from potassium iodide) to produce iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.

Reactions:

  • IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)

  • I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

Visualizations

Experimental Workflow for Preparation and Verification

G cluster_prep Preparation of Saturated Solution cluster_ver Verification by Titration prep_start Start add_solid Add excess Ca(IO₃)₂ to water prep_start->add_solid stir Stir to equilibrate add_solid->stir settle Allow excess solid to settle stir->settle filter_prep Filter to obtain saturated solution settle->filter_prep ver_start Take aliquot of saturated solution filter_prep->ver_start Use in Experiment add_ki_hcl Add KI and HCl ver_start->add_ki_hcl titrate Titrate with Na₂S₂O₃ add_ki_hcl->titrate endpoint Endpoint detection (starch indicator) titrate->endpoint calculate Calculate [IO₃⁻] endpoint->calculate

Caption: Workflow for preparing and verifying a saturated calcium iodate solution.

Equilibrium in a Saturated Calcium Iodate Solution

G solid Ca(IO₃)₂(s) ions Ca²⁺(aq) + 2IO₃⁻(aq) solid->ions Dissolution / Precipitation

Caption: Dissolution equilibrium of calcium iodate in water.

References

Application Note: Analytical Methods for Purity Assessment of Calcium Iodate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium iodate (B108269) (Ca(IO₃)₂) is an inorganic compound used as a source of iodine in food products (such as table salt), animal feed, and pharmaceutical preparations.[1][2] It exists in anhydrous (lautarite) and hexahydrate (bruggenite) forms.[3][4][5] The hexahydrate form, Ca(IO₃)₂·6H₂O, is a white, crystalline powder.[1] For applications in drug development and regulated industries, rigorous purity assessment is critical to ensure safety, efficacy, and compliance with quality standards. This document outlines key analytical methods for the comprehensive purity and quality evaluation of calcium iodate hexahydrate.

Overall Purity Assessment Strategy

A multi-faceted approach is required to fully characterize the purity of this compound. This involves determining the main component's concentration (assay), quantifying the water of hydration, and identifying and quantifying potential impurities.

Purity Ca(IO₃)₂·6H₂O Purity Assessment Assay Assay (Iodate Content) Purity->Assay Water Water of Hydration Purity->Water Impurities Impurity Profile Purity->Impurities Titration Iodometric Titration Assay->Titration IC_Assay Ion Chromatography Assay->IC_Assay TGA Thermogravimetric Analysis (TGA) Water->TGA IC_Imp Ion Chromatography (e.g., Iodide) Impurities->IC_Imp ICP ICP-OES/MS (Heavy Metals) Impurities->ICP

Caption: Logical relationships in purity testing.

Assay of Calcium Iodate by Iodometric Titration

Iodometric titration is a classic, reliable, and widely used method for determining the concentration of oxidizing agents like iodate.[1] The method involves treating the iodate sample with an excess of potassium iodide (KI) in an acidic solution to liberate iodine (I₂). The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution.[6][7]

Principle Reactions:

  • Liberation of Iodine: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

  • Titration of Iodine: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Experimental Protocol

cluster_prep Sample Preparation cluster_titration Titration Procedure cluster_calc Calculation A Accurately weigh ~600 mg sample B Dissolve in H₂O and 10 mL 70% HClO₄ A->B C Dilute to 250.0 mL in a volumetric flask B->C D Pipette 50.0 mL aliquot for titration C->D E Add 5g KI and 1 mL 70% HClO₄ D->E F Allow to stand for 5 minutes in the dark E->F G Titrate with 0.1 M Na₂S₂O₃ until pale yellow F->G H Add starch indicator (solution turns blue) G->H I Continue titration until blue color disappears H->I J Record volume of Na₂S₂O₃ used (V) I->J K Calculate % Purity J->K

Caption: Workflow for iodometric titration of calcium iodate.

  • Sample Preparation: Accurately weigh approximately 600 mg of this compound. Dissolve it in a mixture of 10 mL of 70% perchloric acid and 10 mL of water, heating gently if necessary.[3][8] Quantitatively transfer the solution to a 250.0 mL volumetric flask and dilute to volume with deionized water.

  • Aliquot Preparation: Pipette a 50.0 mL aliquot of the sample solution into a 250 mL stoppered Erlenmeyer flask.[3]

  • Reaction: Add 1 mL of 70% perchloric acid and 5 g of potassium iodide to the flask.[3] Stopper the flask, swirl gently, and allow the reaction to proceed in the dark for 5 minutes.[3]

  • Titration: Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow color.[6]

  • Endpoint Determination: Add a few drops of starch indicator solution. The solution will turn a deep blue color. Continue the titration dropwise until the blue color completely disappears, leaving a colorless solution.[6]

  • Calculation: The purity is calculated based on the volume of titrant used.

Data and Calculations
ParameterSymbolExample Value
Weight of SampleW_sample600.0 mg
Molarity of Na₂S₂O₃M_thio0.1000 M
Volume of Na₂S₂O₃ usedV_thio28.50 mL
Molecular Weight of Ca(IO₃)₂MW389.88 g/mol

Calculation Formula: Purity (%) = (V_thio × M_thio × MW × (250/50)) / (6 × W_sample) × 100

Note: The factor of 6 in the denominator arises from the stoichiometry (1 mole of IO₃⁻ reacts to produce 3 moles of I₂, which in turn react with 6 moles of S₂O₃²⁻).

Determination of Water of Hydration by Thermogravimetric Analysis (TGA)

TGA is essential for confirming the hexahydrate form of the compound by measuring the mass loss corresponding to the water of hydration upon heating.

Experimental Protocol

A Calibrate TGA instrument B Accurately weigh 5-10 mg of sample into a TGA pan (e.g., alumina) A->B C Place pan in TGA furnace under N₂ atmosphere (e.g., 20 mL/min) B->C D Heat from ambient to ~600 °C at a rate of 10 °C/min C->D E Record mass loss as a function of temperature D->E F Calculate % water content from the weight loss step E->F

Caption: Workflow for Thermogravimetric Analysis (TGA).

  • Instrument Setup: Calibrate the TGA instrument for temperature and mass.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a suitable TGA pan (e.g., alumina (B75360) or platinum).

  • Analysis: Place the sample in the TGA furnace under an inert nitrogen atmosphere (flow rate ~20 mL/min).

  • Heating Program: Heat the sample from ambient temperature to approximately 600 °C at a constant ramp rate (e.g., 10 °C/min).

  • Data Analysis: Analyze the resulting thermogram. The weight loss corresponding to the dehydration step is used to calculate the percentage of water.

Data Interpretation

For Ca(IO₃)₂·6H₂O (Molar Mass: 497.98 g/mol ), the six water molecules (6 × 18.02 g/mol = 108.12 g/mol ) account for a theoretical water content.

Theoretical Water Content: (108.12 g/mol / 497.98 g/mol ) × 100% = 21.71%

Temperature Range (°C)Expected EventTheoretical Mass Loss (%)
~40 - 200 °CLoss of 6 H₂O molecules21.71%
> 540 °CDecomposition of Ca(IO₃)₂Further mass loss

Note: The decomposition of anhydrous calcium iodate begins around 540 °C.[2]

Impurity Profiling by Ion Chromatography (IC)

IC is a powerful technique for the separation and quantification of ionic impurities, such as iodide (I⁻), which may be present from the manufacturing process.[9][10] It offers high sensitivity and selectivity for these analytes.[11]

Experimental Protocol

A Prepare standard solutions of iodate and iodide B Prepare sample solution by dissolving a known weight in deionized water A->B C Filter sample and standards (0.45 µm filter) B->C D Inject into IC system (e.g., 5 µL) C->D E Separate on anion- exchange column D->E F Detect using suppressed conductivity or UV E->F G Quantify iodide against calibration curve F->G

Caption: Workflow for impurity analysis by Ion Chromatography.

  • Standard and Sample Preparation: Prepare a series of calibration standards for iodide. Accurately weigh a sample of this compound and dissolve it in high-purity deionized water to a known concentration.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions: The following are typical starting conditions. Method development may be required.

Typical IC Parameters
ParameterCondition
Instrument Ion Chromatograph with Suppressed Conductivity or UV Detector
Column High-capacity anion-exchange column (e.g., Metrosep A Supp 17)[11]
Eluent 2.5 mmol/L Sodium Carbonate + 1.7 mmol/L Sodium Bicarbonate[10]
Flow Rate 1.0 - 1.5 mL/min[10][11]
Column Temp. 30 - 45 °C[10][11]
Injection Vol. 5 - 20 µL[10][11]
Detection Suppressed Conductivity or UV (225 nm for Iodide)[10]

Data Analysis: The concentration of iodide in the sample is determined by comparing its peak area to the calibration curve generated from the iodide standards. The result is reported as a weight/weight percentage of the original sample. The method can also simultaneously confirm the iodate peak.[10]

References

Application Notes and Protocols: The Role of Calcium Iodate in Dough Conditioning for Food Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium iodate (B108269), Ca(IO₃)₂, is a fast-acting oxidizing agent and dough conditioner used in the baking industry.[1][2] Its primary function is to strengthen the gluten network in wheat flour dough, which improves dough handling properties, gas retention, and the final texture and volume of baked goods.[1][3] As a dough conditioner, calcium iodate contributes to improved dough elasticity and consistency across different batches.[1] This document provides detailed application notes, experimental protocols, and data on the role of calcium iodate in dough conditioning for food science research.

Mechanism of Action: Gluten Network Strengthening

The primary mechanism by which calcium iodate improves dough properties is through the oxidation of sulfhydryl groups (-SH) present in the cysteine residues of gluten proteins.[4][5] This oxidation leads to the formation of disulfide bonds (-S-S-), which cross-link the gluten protein chains.[4] This cross-linking creates a stronger, more elastic three-dimensional gluten network that can better retain the carbon dioxide produced during fermentation, resulting in improved loaf volume and a finer crumb structure.[3][5]

The iodate is reduced to iodide during the mixing process, and it is in this form that it is present in the final baked product.[4][5] The improving effect of iodate is primarily limited to the dough mixing stage due to its fast-acting nature.[4][5]

G cluster_reactants Reactants cluster_products Products Gluten_Protein_1 Gluten Protein with free Thiol group (-SH) Crosslinked_Gluten Cross-linked Gluten Proteins with Disulfide bond (-S-S-) Gluten_Protein_1->Crosslinked_Gluten Gluten_Protein_2 Gluten Protein with free Thiol group (-SH) Gluten_Protein_2->Crosslinked_Gluten Calcium_Iodate Calcium Iodate (Ca(IO₃)₂) Calcium_Iodate->Crosslinked_Gluten Oxidation Calcium_Iodide Calcium Iodide (CaI₂) Calcium_Iodate->Calcium_Iodide Reduction

Caption: Chemical pathway of gluten strengthening by calcium iodate.

Quantitative Data on the Effects of Iodate on Dough Properties

The addition of iodate as a dough conditioner has a measurable impact on various rheological properties of the dough. The following tables summarize quantitative data from studies on the effects of iodates on dough and bread quality. While some data pertains to potassium iodate, its function is analogous to calcium iodate as a source of the active iodate ion.

Table 1: Effect of Potassium Iodate on Farinograph Parameters of Wheat-Spelt Dough

Potassium Iodate Addition (mg per 300g of dough)Water Absorption (%)Dough Development Time (min)Dough Stability (min)Degree of Softening (BU)
0 (Control)59.0 ± 1.006.0 ± 0.2010.0 ± 0.3080 ± 2.00
159.2 ± 0.803.0 ± 0.2012.0 ± 0.2570 ± 2.50
258.6 ± 0.803.0 ± 0.2012.5 ± 0.3065 ± 2.00
357.3 ± 1.102.5 ± 0.1013.0 ± 0.2060 ± 1.50
557.8 ± 0.852.5 ± 0.0513.5 ± 0.2555 ± 2.00
1059.0 ± 0.802.25 ± 0.0514.0 ± 0.3050 ± 1.80
Means are significantly different from the control sample at α = 0.05.[6]
Source: Adapted from Kohajdová, Z., & Karovičová, J. (2010).[6]

Table 2: Effect of Potassium Iodate on Baking Properties of Wheat-Spelt Bread

Potassium Iodate Addition (mg per 300g of dough)Loaf Volume (cm³)Specific Volume (cm³/g)Cambering
0 (Control)500 ± 10.52.80 ± 0.050.52 ± 0.02
1550 ± 12.03.10 ± 0.060.60 ± 0.02
2560 ± 11.53.15 ± 0.050.61 ± 0.03
3555 ± 10.03.12 ± 0.040.60 ± 0.02
5540 ± 12.53.05 ± 0.060.59 ± 0.01
10520 ± 11.02.95 ± 0.050.59 ± 0.02
Means are significantly different from the control sample at α = 0.05.[6]
Source: Adapted from Kohajdová, Z., & Karovičová, J. (2010).[6]

Experimental Protocols

Evaluation of Dough Rheological Properties using a Farinograph

This protocol outlines the use of a Farinograph to assess the impact of calcium iodate on dough mixing characteristics.

Objective: To determine the effect of varying concentrations of calcium iodate on water absorption, dough development time, stability, and mixing tolerance index.

Materials:

  • Brabender Farinograph with a 50g or 300g mixing bowl[7][8]

  • Hard wheat flour

  • Distilled water

  • Calcium iodate (food grade)

  • Analytical balance

Procedure:

  • Flour Preparation: Weigh the appropriate amount of flour (e.g., 300g corrected to a 14% moisture basis) and place it in the Farinograph bowl.[8]

  • Calcium Iodate Addition: Prepare a stock solution of calcium iodate or weigh the required amount directly and mix it with the flour.

  • Titration: Add distilled water from the buret to the mixing bowl. The amount of water is adjusted to center the curve on the 500 Brabender Unit (BU) line.[8]

  • Mixing and Recording: Start the Farinograph and record the mixing curve (farinogram) for a set period (e.g., 20 minutes).[5]

  • Data Analysis: From the farinogram, determine the following parameters:

    • Water Absorption (%): The amount of water required to achieve a dough consistency of 500 BU.[7]

    • Dough Development Time (DDT): The time from the start of water addition to the point of maximum consistency.[7]

    • Stability: The time during which the top of the curve remains above the 500 BU line.[7]

    • Mixing Tolerance Index (MTI): The difference in BU from the top of the curve at the peak to the top of the curve 5 minutes after the peak.[5]

G Start Start Prepare_Flour Prepare Flour (weigh and add to bowl) Start->Prepare_Flour Add_Calcium_Iodate Add Calcium Iodate (at desired concentration) Prepare_Flour->Add_Calcium_Iodate Add_Water Add Water and Start Farinograph Add_Calcium_Iodate->Add_Water Record_Farinogram Record Farinogram (mixing curve) Add_Water->Record_Farinogram Analyze_Data Analyze Farinogram Data (WA, DDT, Stability, MTI) Record_Farinogram->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for Farinograph analysis.

Assessment of Dough Extensibility using an Extensograph

This protocol describes the use of an Extensograph to measure the viscoelastic properties of dough treated with calcium iodate.

Objective: To evaluate the effect of calcium iodate on dough resistance to extension and extensibility.

Materials:

  • Brabender Extensograph[9][10]

  • Farinograph for dough preparation

  • Hard wheat flour

  • Distilled water

  • Salt (NaCl)

  • Calcium iodate (food grade)

Procedure:

  • Dough Preparation: Prepare a dough in the Farinograph using a standardized procedure, including flour, water, salt, and the desired concentration of calcium iodate.

  • Dough Shaping: After mixing, round and mold the dough into a cylindrical shape.

  • Resting: Allow the dough to rest for a specified period (e.g., 45, 90, and 135 minutes) under controlled temperature and humidity.[11]

  • Stretching: Place the rested dough in the Extensograph's cradle and stretch it until it ruptures.

  • Data Recording: The instrument records the force required to stretch the dough as a function of distance, generating an extensigram.

  • Data Analysis: From the extensigram, determine the following:

    • Resistance to Extension (Rmax): The maximum height of the curve, indicating dough strength.[9]

    • Extensibility (E): The length of the curve, representing how far the dough can be stretched before breaking.[9]

    • Area under the curve (A): Represents the overall energy required to stretch the dough.[9]

G Prepare_Dough Prepare Dough in Farinograph (with Calcium Iodate) Shape_Dough Shape Dough into Cylinder Prepare_Dough->Shape_Dough Rest_Dough Rest Dough (controlled conditions) Shape_Dough->Rest_Dough Stretch_Dough Stretch Dough in Extensograph Rest_Dough->Stretch_Dough Record_Extensigram Record Extensigram Stretch_Dough->Record_Extensigram Analyze_Data Analyze Extensigram Data (Rmax, E, Area) Record_Extensigram->Analyze_Data

Caption: Experimental workflow for Extensograph analysis.

Determination of Thiol and Disulfide Groups

This protocol provides a method to quantify the chemical changes in the gluten network due to the action of calcium iodate.

Objective: To measure the concentration of free thiol (-SH) and disulfide (-S-S-) groups in dough with and without calcium iodate.

Materials:

  • Spectrophotometer

  • Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB)

  • Tris-HCl buffer

  • Guanidine hydrochloride

  • Dithiothreitol (DTT) for disulfide bond reduction

  • Dough samples (with and without calcium iodate)

Procedure:

  • Protein Extraction: Extract gluten proteins from the dough samples using a suitable buffer.

  • Thiol Group Quantification:

    • React a known amount of the protein extract with Ellman's reagent.

    • The reaction of DTNB with a free thiol group produces a colored product (2-nitro-5-thiobenzoate, TNB²⁻) which can be quantified by measuring the absorbance at 412 nm.

  • Disulfide Group Quantification:

    • First, reduce the disulfide bonds in the protein extract to free thiol groups using a reducing agent like DTT.

    • Quantify the total thiol groups (original free thiols + newly formed thiols from disulfide reduction) using Ellman's reagent as described above.

    • The concentration of disulfide groups is calculated by subtracting the initial free thiol concentration from the total thiol concentration.

Conclusion

Calcium iodate is an effective dough conditioner that significantly improves the rheological properties of dough and the quality of the final baked product. Its mechanism of action involves the oxidation of thiol groups in gluten proteins, leading to the formation of a stronger, more elastic gluten network. The protocols provided herein offer standardized methods for researchers to quantitatively assess the impact of calcium iodate on dough properties, enabling further research and optimization in the field of food science.

References

Troubleshooting & Optimization

"common sources of error in Ksp determination of calcium iodate hexahydrate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Ksp Determination of Calcium Iodate (B108269) Hexahydrate.

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in accurately determining the solubility product constant (Ksp) of calcium iodate hexahydrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My calculated Ksp value is significantly higher than the accepted literature value. What are the potential causes?

A1: An artificially high Ksp value suggests that the measured concentration of iodate ions in your saturated solution was erroneously high. Several factors could contribute to this:

  • Incomplete Precipitation: If you prepared the calcium iodate by reacting calcium nitrate (B79036) with potassium iodate, failing to allow sufficient time for precipitation will result in a supersaturated solution, leading to a higher than actual equilibrium concentration of iodate ions.[1][2]

  • Overshooting the Titration Endpoint: Adding excess sodium thiosulfate (B1220275) titrant beyond the endpoint of the redox titration will lead to an overestimation of the amount of iodine, and consequently, an overestimation of the initial iodate concentration.[3] This is a very common source of error in titrations.[3]

  • Air Oxidation of Iodide: In the titration procedure, iodide ions (from KI) are added to react with iodate. If the acidic solution is allowed to stand for too long before titration, iodide can be oxidized by atmospheric oxygen to iodine (I₂).[4] This extra iodine will react with the thiosulfate, leading to a higher calculated iodate concentration and an inflated Ksp value.[4]

  • Temperature Fluctuations: The solubility of calcium iodate increases with temperature.[5][6] If the temperature of the saturated solution was higher than the temperature at which the Ksp is being reported, the solubility will be higher, resulting in a larger Ksp value. Ensure the temperature is controlled and recorded.[4]

Troubleshooting Steps:

  • Ensure Complete Precipitation: When preparing solid calcium iodate, allow the mixture to stand for an adequate amount of time (e.g., 5 minutes or more) to ensure precipitation is complete before proceeding.[2]

  • Refine Titration Technique: Approach the endpoint of the titration drop by drop to avoid overshooting. The disappearance of the blue-black starch-iodine complex should be sharp and distinct.[4]

  • Minimize Time Before Titration: Titrate the acidified solution containing potassium iodide without delay to minimize the air oxidation of iodide.[4]

  • Maintain Constant Temperature: Prepare and filter the saturated solution in a temperature-controlled environment. Record the temperature at which the experiment is performed.[4]

Q2: My calculated Ksp value is unexpectedly low. What could be the reason?

A2: A lower-than-expected Ksp value indicates that the measured concentration of iodate ions was artificially low. Potential reasons include:

  • Incomplete Dissolution: The primary reason for a low Ksp is often that the solution has not reached equilibrium, meaning not enough of the this compound has dissolved.[7] Thorough and prolonged stirring is necessary to achieve saturation.[7]

  • Presence of a Common Ion: If the water used to prepare the saturated solution is contaminated with a source of calcium or iodate ions, the solubility of calcium iodate will be suppressed due to the common ion effect, leading to a lower calculated Ksp.[4][8][9]

  • Premature Filtration: Filtering the solution before it has reached equilibrium will result in a lower concentration of dissolved ions. It is recommended to allow the solution to equilibrate for a sufficient amount of time, with some sources suggesting preparation a week in advance.[4]

  • Inaccurate Volume Measurements: Underestimating the volume of the saturated calcium iodate solution used for titration will lead to a lower calculated molarity of the iodate ion.

Troubleshooting Steps:

  • Ensure Saturation: Stir the solution containing excess solid this compound for an extended period to ensure equilibrium is reached.

  • Use Deionized Water: Prepare all solutions with high-purity deionized water to avoid contamination with common ions.

  • Allow Sufficient Equilibration Time: Let the saturated solution stand for a considerable time to ensure equilibrium is established before filtration.

  • Calibrate Glassware: Ensure all volumetric glassware (pipettes, burettes) is properly calibrated and used correctly to ensure accurate volume measurements.

Q3: How does the presence of the hexahydrate form of calcium iodate affect the Ksp determination?

A3: At room temperature and below, the stable form of calcium iodate is the hexahydrate, Ca(IO₃)₂·6H₂O.[10][11] When this solid dissolves, the six water molecules are released into the solution along with the calcium and iodate ions.[10][11] For the purposes of the Ksp calculation, which only considers the concentrations of the aqueous ions, the waters of hydration do not directly appear in the Ksp expression: Ksp = [Ca²⁺][IO₃⁻]². However, it is crucial to use the molar mass of the hexahydrate when preparing solutions of a known concentration or when calculating molar solubility from mass.

Quantitative Data Summary

ParameterValueNotes
Chemical Formula Ca(IO₃)₂·6H₂OHexahydrate form is stable at room temperature.[10][11]
Dissolution Equation Ca(IO₃)₂·6H₂O(s) ⇌ Ca²⁺(aq) + 2IO₃⁻(aq) + 6H₂O(l)The Ksp expression is based on the aqueous ions.[10][11]
Ksp Expression Ksp = [Ca²⁺][IO₃⁻]²
Relationship to Molar Solubility (s) Ksp = 4s³An error in 's' is magnified in the Ksp calculation.[4]
Theoretical Ksp at 25°C 6.47 x 10⁻⁶A commonly cited literature value.[12]

Experimental Protocols

Preparation of a Saturated Calcium Iodate Solution
  • Method A: Direct Dissolution: Add an excess of solid this compound to a beaker of deionized water.

  • Equilibration: Stir the mixture continuously for an extended period (at least 30 minutes, longer is better) at a constant temperature to ensure the solution becomes saturated.[2]

  • Settling: Allow the undissolved solid to settle to the bottom of the beaker.

  • Filtration: Carefully decant and filter the supernatant through a dry filter paper into a clean, dry flask to remove any undissolved solid particles.[1][4] The filtrate is your saturated solution.

Titrimetric Determination of Iodate Concentration
  • Sample Preparation: Pipette a precise volume (e.g., 10.00 mL) of the filtered saturated calcium iodate solution into an Erlenmeyer flask.[4]

  • Addition of Reagents: Add an excess of solid potassium iodide (KI) and a measured volume of a strong acid (e.g., 1.0 M HCl) to the flask.[4] The solution should turn brown due to the formation of iodine (I₂).

    • Reaction: IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)[2]

  • Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate (Na₂S₂O₃) until the brown color fades to a pale yellow.[4]

    • Reaction: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

  • Indicator Addition: Add a few drops of starch indicator solution. The solution will turn a deep blue-black.[4]

  • Endpoint Determination: Continue the titration with sodium thiosulfate dropwise until the blue-black color disappears completely, leaving a colorless solution.[4] This is the endpoint.

  • Repeat: Perform multiple titrations to ensure the results are consistent.

Visualizations

Experimental_Workflow cluster_prep Solution Preparation cluster_titration Titration cluster_calc Calculation A Add excess Ca(IO₃)₂·6H₂O to deionized water B Equilibrate with continuous stirring at constant temperature A->B C Allow solid to settle B->C err1 Error: Incomplete Dissolution B->err1 err2 Error: Temperature Fluctuation B->err2 D Filter supernatant to obtain saturated solution C->D E Pipette known volume of saturated solution D->E F Add excess KI and HCl E->F G Titrate with standardized Na₂S₂O₃ until pale yellow F->G err3 Error: Air Oxidation of I⁻ F->err3 H Add starch indicator (solution turns blue-black) G->H I Continue titration to colorless endpoint H->I J Calculate moles of Na₂S₂O₃ used I->J err4 Error: Overshooting Endpoint I->err4 K Determine moles of I₂ reacted J->K L Determine moles of IO₃⁻ in sample K->L M Calculate [IO₃⁻] in saturated solution L->M N Calculate molar solubility, s M->N O Calculate Ksp = 4s³ N->O

Caption: Experimental workflow for Ksp determination of this compound.

Error_Analysis cluster_causes Sources of Error cluster_effects Immediate Effect cluster_results Final Impact on Ksp Incomplete_Dissolution Incomplete Dissolution Low_IO3 Calculated [IO₃⁻] is too low Incomplete_Dissolution->Low_IO3 Common_Ion Common Ion Presence Common_Ion->Low_IO3 Temp_High Temperature Too High High_IO3 Calculated [IO₃⁻] is too high Temp_High->High_IO3 Air_Oxidation Air Oxidation of I⁻ Air_Oxidation->High_IO3 Overshoot Overshooting Endpoint Overshoot->High_IO3 Low_Ksp Calculated Ksp is too low Low_IO3->Low_Ksp High_Ksp Calculated Ksp is too high High_IO3->High_Ksp

Caption: Logical relationship between sources of error and their impact on the calculated Ksp value.

References

"optimizing precipitation conditions for calcium iodate hexahydrate synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of calcium iodate (B108269) hexahydrate (Ca(IO₃)₂·6H₂O).

Frequently Asked Questions (FAQs)

Q1: What are the different hydration states of calcium iodate, and how do they affect my synthesis?

A1: Calcium iodate can exist in anhydrous (Ca(IO₃)₂), monohydrate (Ca(IO₃)₂·H₂O), and hexahydrate (Ca(IO₃)₂·6H₂O) forms.[1] The hexahydrate form is typically crystalline and will lose its water of hydration at temperatures above 40°C.[2] It is crucial to control the reaction and drying temperatures to isolate the desired hexahydrate form. The stable form of calcium iodate can change from hexahydrate to anhydrous above 44°C.[3]

Q2: What is the solubility of calcium iodate hexahydrate in water?

A2: this compound is sparingly soluble in water, and its solubility is highly dependent on temperature. The solubility increases significantly with an increase in temperature. For instance, the solubility at 70°C is more than eight times that at 25°C.[4] This property is crucial for controlling precipitation and recrystallization processes.

Q3: What are the key parameters to control during the precipitation of this compound?

A3: The key parameters influencing the precipitation and crystal growth of this compound are:

  • Temperature: Affects solubility and the hydration state of the final product.[4]

  • pH: Influences the crystal morphology and the rate of reaction.[5][6] A pH of 6-7 is often used in the final synthesis step.[7]

  • Concentration of Reactants: The level of supersaturation, determined by reactant concentrations, impacts nucleation and crystal growth rate, thereby affecting crystal size and morphology.[5][8]

  • Mixing/Stirring Rate: Agitation influences the homogeneity of the reaction mixture and can affect the crystal size distribution.

  • Presence of Impurities: Can alter the crystal habit and purity of the final product.[5]

Troubleshooting Guide

Issue 1: Low Yield of Precipitate

  • Possible Cause: Incomplete reaction or loss of product due to high solubility at elevated temperatures.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure the molar ratios of the reactants (e.g., a 2:1 molar ratio of iodate ions to calcium ions) are correct.[7]

    • Control Temperature: Carry out the precipitation at a lower temperature to decrease the solubility of calcium iodate. Refer to the solubility data in Table 1.

    • Check pH: Adjust the pH of the reaction mixture to the optimal range of 6-7 to ensure complete precipitation.[7]

    • Allow Sufficient Reaction Time: Ensure the mixture is stirred for an adequate duration (e.g., 30 minutes or longer) to allow for complete precipitation.[7][9]

Issue 2: Formation of Small or Irregular Crystals (e.g., Dendritic or Hopper Crystals)

  • Possible Cause: A high degree of supersaturation leading to rapid nucleation and uncontrolled crystal growth.

  • Troubleshooting Steps:

    • Decrease Reactant Concentrations: Lowering the concentration of the calcium and iodate solutions will reduce the rate of nucleation and promote the growth of larger, more uniform crystals.[5]

    • Control the Rate of Addition: Add the reactants slowly and with constant stirring to maintain a lower level of supersaturation throughout the precipitation process.

    • Optimize Temperature: A controlled increase in temperature can sometimes favor the growth of larger crystals by reducing the nucleation rate, but be mindful of the increased solubility.

    • Utilize a Gel Growth Technique: For obtaining well-developed single crystals, a gel diffusion method can be employed to control the rate of reactant diffusion and promote slow, orderly crystal growth.[5]

Issue 3: Precipitate is a Mix of Different Hydrates or is Anhydrous

  • Possible Cause: The reaction or drying temperature was too high, leading to the dehydration of the hexahydrate form.

  • Troubleshooting Steps:

    • Maintain Low Temperatures: Ensure the precipitation and subsequent washing steps are carried out at or below room temperature.

    • Gentle Drying Conditions: Dry the final product at a temperature below 40°C.[2] Vacuum drying at a low temperature is a suitable option.

Quantitative Data Summary

Table 1: Solubility of Calcium Iodate in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
00.09[1], 0.10[10]
150.20[10]
200.24[1]
900.67[1][10]
1000.95[10]

Experimental Protocols

Protocol 1: Synthesis of this compound via Aqueous Precipitation

This protocol is based on the reaction between potassium iodate and calcium nitrate (B79036).

Materials:

  • Potassium iodate (KIO₃)

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Deionized water

Procedure:

  • Prepare a 0.2 M solution of potassium iodate by dissolving the appropriate amount in deionized water.

  • Prepare a 1 M solution of calcium nitrate tetrahydrate by dissolving the appropriate amount in deionized water.

  • Slowly add 20 mL of the 1 M calcium nitrate solution to 50 mL of the 0.2 M potassium iodate solution with constant stirring.[9]

  • Continue stirring the mixture for approximately 5 minutes to ensure the precipitation is complete.[9]

  • Separate the resulting white precipitate by filtration.

  • Wash the precipitate with several portions of cold deionized water to remove any unreacted ions.

  • Dry the collected this compound at a temperature below 40°C.

Visualizations

Experimental_Workflow cluster_prep Reactant Preparation cluster_reaction Precipitation cluster_isolation Product Isolation prep_KIO3 Prepare 0.2 M KIO₃ Solution mix Slowly Add Ca(NO₃)₂ to KIO₃ (with constant stirring) prep_KIO3->mix prep_CaNO3 Prepare 1 M Ca(NO₃)₂ Solution prep_CaNO3->mix stir Stir for 5 minutes mix->stir filter Filter the Precipitate stir->filter wash Wash with Cold Deionized Water filter->wash dry Dry below 40°C wash->dry product This compound dry->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart cluster_yield Low Yield cluster_morphology Poor Crystal Morphology cluster_hydrate Incorrect Hydrate Form start Problem Encountered check_stoichiometry Verify Reactant Stoichiometry decrease_conc Decrease Reactant Concentrations control_reaction_temp Maintain Low Reaction Temperature lower_temp Lower Precipitation Temperature check_stoichiometry->lower_temp adjust_ph Adjust pH to 6-7 lower_temp->adjust_ph increase_time Increase Reaction Time adjust_ph->increase_time slow_addition Slow Down Reactant Addition decrease_conc->slow_addition optimize_temp Optimize Temperature slow_addition->optimize_temp control_drying_temp Dry Below 40°C control_reaction_temp->control_drying_temp

Caption: Troubleshooting decision tree for this compound synthesis.

References

"potential interferences in the iodometric titration of calcium iodate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding potential interferences in the iodometric titration of calcium iodate (B108269).

Frequently Asked Questions (FAQs)

Q1: What is the principle of iodometric titration for calcium iodate determination?

In the iodometric titration of calcium iodate, a known excess of potassium iodide (KI) is added to an acidified solution containing the iodate (IO₃⁻) sample. The iodate ions oxidize the iodide ions to iodine (I₂).[1][2] The liberated iodine, which is stoichiometric to the amount of iodate originally present, is then titrated with a standardized solution of a reducing agent, typically sodium thiosulfate (B1220275) (Na₂S₂O₃).[1][2][3][4] A starch indicator is added near the endpoint, which forms a deep blue-black complex with iodine. The endpoint is reached when this blue color disappears as the last of the iodine is converted back to iodide by the thiosulfate.[3][4][5]

The key reactions are:

  • Reaction with Iodate: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O[6]

  • Titration Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻[7][8]

Q2: What are the main categories of substances that can interfere with this titration?

Interferences in iodometric titration can be broadly categorized as follows:

  • Other Oxidizing Agents: Substances that can also oxidize iodide to iodine will cause results to be artificially high.[7][9]

  • Reducing Agents: Substances that react with the liberated iodine will lead to results that are artificially low.[7][9]

  • pH-Sensitive Compounds: The pH of the solution is critical; strong acids or bases can cause side reactions.[8][10]

  • Complexing or Precipitating Agents: Ions that form precipitates or stable complexes can interfere with the primary reaction or endpoint detection.[3][11]

  • Indicator-Related Interferences: The stability and function of the starch indicator can be affected by various factors.[5][12]

Q3: How does pH affect the accuracy of the iodometric titration?

The pH of the solution is a critical parameter.

  • Low pH (Strongly Acidic): In highly acidic solutions (pH < 4), the thiosulfate titrant can decompose into sulfurous acid and elemental sulfur, leading to inaccurate results.[3][5][8] Additionally, excess iodide (I⁻) can be oxidized by atmospheric oxygen to iodine (I₂) under strongly acidic conditions, which is a reaction catalyzed by light, heat, and certain metal ions like copper.[3][5][8]

  • High pH (Alkaline, pH > 8): In alkaline solutions, the liberated iodine can undergo disproportionation to form hypoiodite (B1233010) (IO⁻) and iodide (I⁻).[10] Hypoiodite can further react with the thiosulfate, but the stoichiometry is different from the intended reaction, causing errors.[10] Therefore, the titration is typically carried out in a neutral or weakly acidic medium.[12][13]

Q4: Why is an excess of potassium iodide (KI) necessary?

An excess of potassium iodide is crucial for two main reasons:

  • Solubility of Iodine: Iodine (I₂) has low solubility in water. In the presence of excess iodide ions, it forms the water-soluble triiodide ion (I₃⁻), which keeps the iodine in solution and available for titration.[5][8][12]

  • Reaction Kinetics: A large excess of iodide ensures that the initial reaction between the oxidizing agent (iodate) and iodide proceeds rapidly and to completion.[5]

Q5: Can temperature influence the titration results?

Yes, temperature can affect the results. The sensitivity of the starch indicator decreases at higher temperatures, which can make the endpoint more difficult to discern.[12] Additionally, the volatility of iodine increases with temperature, potentially leading to a loss of iodine from the solution and resulting in erroneously low values.[3][14] It is recommended to perform the titration at room temperature.[12]

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Results

Q: My titration results are consistently high. What are the potential causes? A: Falsely high results indicate that more thiosulfate titrant was used than expected. This is typically caused by the presence of additional iodine.

  • Presence of Other Oxidizing Agents: Contaminants such as permanganates, dichromates, hydrogen peroxide, nitrites, or copper (II) and iron (III) ions in the sample can also oxidize iodide to iodine, leading to an overestimation of the analyte.[4][5][7][9][15]

  • Atmospheric Oxidation: If the solution is too acidic or left to stand for a long time before titration, iodide ions can be oxidized by oxygen from the air.[5][8][16] This is accelerated by light and certain metal ions.[3]

  • Iodate in KI Reagent: The potassium iodide reagent itself may contain trace amounts of iodate as an impurity, which will liberate iodine in an acidic solution.[5] A blank determination can correct for this.[5]

Q: My titration results are consistently low. What are the potential causes? A: Falsely low results suggest that less iodine was available for titration than expected.

  • Presence of Reducing Agents: Contaminants like sulfites, sulfides, or arsenic (III) can react directly with the liberated iodine, consuming it before it can be titrated by thiosulfate.[3][7][9]

  • Loss of Iodine: Iodine is volatile and can be lost from the solution through evaporation.[5][14] This can be minimized by ensuring a sufficient excess of KI is present to form the non-volatile triiodide ion (I₃⁻) and by keeping the solution covered and cool.[3][5]

  • Decomposition of Thiosulfate: If the thiosulfate solution is too acidic, it will decompose, leading to an inaccurate standardization and subsequent titration errors.[3][5]

Issue 2: Endpoint Detection Problems

Q: The blue color of the starch indicator returns after the endpoint has been reached. Why is this happening? A: This is known as a recurring endpoint and can be caused by several factors:

  • Slow Reaction: The reaction between thiosulfate and the starch-iodine complex is not instantaneous. If the titration is performed too quickly, the endpoint may be overshot, and the color may reappear as the remaining complex slowly dissociates.

  • Atmospheric Oxidation: In an acidic solution, iodide can be slowly oxidized by air to reform iodine, which will then react with the starch to bring back the blue color.[5][7] Titrating promptly after the addition of acid can minimize this.[7]

  • Incomplete Reaction: If the solution is not mixed thoroughly, localized excesses of iodine may persist, causing the color to return upon mixing after the endpoint.[7]

Q: The endpoint color change is gradual and difficult to determine. What is the cause? A: A diffuse or "fuzzy" endpoint is often a result of adding the starch indicator too early in the titration when the iodine concentration is high.[12] The starch-iodine complex formed at high iodine concentrations is very stable and dissociates slowly, leading to a gradual color change.[12] To achieve a sharp endpoint, the starch indicator should only be added when the solution has faded to a pale or straw-yellow color.[12][17]

Q: The solution did not turn blue-black upon adding the starch indicator. What went wrong? A: This can be due to several factors:

  • Degraded Starch Solution: Starch solutions are susceptible to microbial degradation, which reduces their sensitivity as an indicator.[5][12][18] It is crucial to use a freshly prepared starch solution for each set of titrations.[12]

  • Incorrect pH: Starch can be hydrolyzed in strongly acidic conditions or decompose in strongly alkaline solutions, rendering it ineffective.[12]

  • Elevated Temperature: The sensitivity of the starch indicator decreases at higher temperatures.[12]

Summary of Potential Interferences

Interferent CategoryExamplesEffect on ResultMitigation Strategy
Oxidizing Agents Fe³⁺, Cu²⁺, NO₂⁻, H₂O₂, Cr₂O₇²⁻, MnO₄⁻Falsely HighMasking (e.g., add H₃PO₄ for Fe³⁺), chemical removal (e.g., add urea (B33335) for NO₂⁻), or separation prior to analysis.[5][15]
Reducing Agents SO₃²⁻, S²⁻, As(III)Falsely LowPre-oxidation of the sample or selective removal of the interfering agent.[3][7]
Low pH (< 4) Strong AcidsInconsistentCan be high (air oxidation of I⁻) or low (thiosulfate decomposition). Buffer the solution to a neutral or weakly acidic pH.[3][5][8]
High pH (> 8) Strong BasesFalsely LowIodine disproportionates, consuming less thiosulfate. Acidify the solution before adding KI.[10]
Catalytic Ions Cu²⁺, NO₂⁻Falsely HighCatalyze air oxidation of I⁻. Remove or mask the interfering ions.[3]
Turbidity/Precipitates Cationic surfactants, insoluble saltsObscured EndpointAdd a nonionic surfactant to prevent precipitation or turbidity.[11]

Experimental Protocols

Protocol 1: Standardization of Sodium Thiosulfate (Na₂S₂O₃) Solution (~0.1 M)
  • Preparation: Accurately weigh approximately 2.5 g of potassium dichromate (K₂Cr₂O₇), a primary standard, and dissolve it in a 100 mL volumetric flask with deionized water.

  • Sample Preparation: Pipette 10.00 mL of the standard K₂Cr₂O₇ solution into a 250 mL Erlenmeyer flask. Add approximately 1 g of solid potassium iodide (iodate-free) and 5 mL of 2 M HCl. Swirl gently to mix. The solution should turn a dark brown due to the liberation of iodine.

  • Titration: Immediately titrate the liberated iodine with the prepared sodium thiosulfate solution.[12] Swirl the flask continuously.

  • Endpoint Detection: When the solution color fades to a pale yellow, add 2 mL of freshly prepared 1% starch indicator solution. The solution will turn deep blue-black.

  • Final Titration: Continue titrating dropwise until the blue color disappears, leaving a clear, pale green solution (the color of the Cr³⁺ ion).[17]

  • Replication: Repeat the titration at least two more times to ensure concordant results (volumes should agree within 0.05 mL). Calculate the average molarity of the thiosulfate solution.

Protocol 2: Iodometric Titration of Calcium Iodate (Ca(IO₃)₂) Solution
  • Sample Preparation: Pipette 10.00 mL of the saturated calcium iodate solution into a 250 mL Erlenmeyer flask.[16][17]

  • Reagent Addition: Add approximately 0.5 g of solid potassium iodide and 1 mL of 2 M HCl.[17] Dilute with about 20 mL of deionized water and swirl to dissolve the KI.[19] The solution will turn brown.

  • Titration: Without delay, begin titrating the liberated iodine with your standardized sodium thiosulfate solution until the solution becomes a pale yellow.[16]

  • Indicator Addition: Add 2 mL of 1% starch indicator. The solution should turn a deep blue-black.[16][19]

  • Final Endpoint: Continue the titration carefully, adding the thiosulfate solution drop by drop until one drop causes the blue color to disappear completely.[17][20] The final solution should be colorless.

  • Calculation: Record the volume of titrant used and calculate the concentration of iodate in the original sample.

Protocol 3: Mitigation of Nitrite Interference

Nitrite (NO₂⁻) is a common interference as it oxidizes iodide to iodine. It can be removed before the addition of potassium iodide.

  • Sample Preparation: To your calcium iodate sample in the Erlenmeyer flask, add 5 mL of 1 M sulfuric acid.

  • Nitrite Removal: Add approximately 0.2 g of urea (H₂NCONH₂) or sulfamic acid to the acidified solution. Swirl the flask and allow it to react for 5-10 minutes to completely decompose the nitrite. The reaction is: 2NO₂⁻ + 2H⁺ + CO(NH₂)₂ → 2N₂ (g) + CO₂ (g) + 3H₂O.[15]

  • Proceed with Titration: After the reaction is complete (gas evolution ceases), add the potassium iodide and proceed with the standard iodometric titration as described in Protocol 2.

Visual Guides

experimental_workflow start_end start_end process process decision decision indicator indicator endpoint endpoint start Start prep Pipette Ca(IO₃)₂ Sample into Erlenmeyer Flask start->prep add_reagents Add excess KI and Acid (HCl) prep->add_reagents liberation IO₃⁻ oxidizes I⁻ to I₂ (Solution turns brown) add_reagents->liberation titrate1 Titrate with std. Na₂S₂O₃ solution liberation->titrate1 check_color Solution Pale Yellow? titrate1->check_color check_color->titrate1 No add_starch Add Starch Indicator check_color->add_starch Yes blue_color Solution turns Deep Blue-Black add_starch->blue_color titrate2 Continue Titrating Dropwise blue_color->titrate2 end Endpoint: Blue color disappears titrate2->end finish Record Volume & Calculate end->finish

Caption: Standard workflow for the iodometric titration of calcium iodate.

troubleshooting_guide issue issue cause cause check check solution solution start Inconsistent Results high_results Results Consistently High start->high_results low_results Results Consistently Low start->low_results check_oxidizers Other Oxidizing Agents Present? high_results->check_oxidizers check_air_ox Titration Delayed after Acidification? high_results->check_air_ox check_ki KI Reagent Contains Iodate? high_results->check_ki check_reducers Reducing Agents Present? low_results->check_reducers check_iodine_loss Iodine Volatility Possible? low_results->check_iodine_loss check_s2o3 Thiosulfate Solution Unstable? low_results->check_s2o3 sol_oxidizers Mask or Remove Interferents check_oxidizers->sol_oxidizers sol_air_ox Titrate Promptly check_air_ox->sol_air_ox sol_ki Run a Blank Titration check_ki->sol_ki sol_reducers Pre-treat Sample check_reducers->sol_reducers sol_iodine_loss Ensure excess KI, Keep Solution Cool check_iodine_loss->sol_iodine_loss sol_s2o3 Re-standardize or Prepare Fresh Titrant check_s2o3->sol_s2o3

Caption: Troubleshooting logic for consistently inaccurate titration results.

References

"improving the stability of aqueous calcium iodate hexahydrate solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of calcium iodate (B108269) hexahydrate (Ca(IO₃)₂·6H₂O).

Troubleshooting Guide

This guide addresses common issues encountered during the preparation, storage, and use of aqueous calcium iodate hexahydrate solutions.

1. Issue: Unexpected Precipitation in the Solution

  • Question: I've prepared a this compound solution, but a white precipitate has formed. What could be the cause, and how can I resolve it?

  • Answer: Unforeseen precipitation in your calcium iodate solution is likely due to one of the following factors:

    • Supersaturation: The concentration of your solution may have exceeded the solubility limit of calcium iodate at the storage temperature.

    • Common Ion Effect: The presence of other sources of calcium (Ca²⁺) or iodate (IO₃⁻) ions in your solution will decrease the solubility of calcium iodate, leading to precipitation. This is a direct consequence of Le Chatelier's principle.

    • Temperature Fluctuations: The solubility of calcium iodate is temperature-dependent, increasing with higher temperatures. If a saturated solution prepared at a higher temperature is cooled, precipitation will occur.

    Troubleshooting Steps:

    • Verify Concentration: Double-check your initial calculations and the mass of this compound used.

    • Analyze for Common Ions: If your experiment involves other calcium or iodate salts, quantify their concentrations to assess their impact on solubility.

    • Control Temperature: Maintain a constant and controlled temperature for the preparation and storage of your solutions. If you need to prepare a concentrated solution, do so at a specific temperature and be aware that it may not be stable at lower temperatures.

    • Filtration: If a precipitate has already formed and you require a saturated solution, allow the solution to equilibrate at the desired temperature and then filter it to remove the excess solid.[1]

2. Issue: Solution Discoloration (Yellowing)

  • Question: My calcium iodate solution has developed a yellow tint. What does this indicate, and is the solution still usable?

  • Answer: A yellow discoloration in an iodate solution can be an indicator of the formation of elemental iodine (I₂). This may occur under certain conditions:

    • Reduction of Iodate: Iodate ions (IO₃⁻) can be reduced to iodide (I⁻), which can then be oxidized to iodine. This is more likely to happen in the presence of reducing agents.

    • Low pH: In acidic conditions, iodate can react with any iodide present to form iodine.

    • Photodegradation: Exposure to UV light can induce the degradation of iodate, potentially leading to the formation of species that result in discoloration.[2][3]

    Troubleshooting Steps:

    • pH Measurement: Check the pH of your solution. Iodate solutions are generally more stable at a neutral to slightly alkaline pH.

    • Storage Conditions: Store your solutions in amber glass containers or otherwise protect them from light to prevent photodegradation.[4]

    • Purity of Reagents: Ensure that the water and other reagents used to prepare the solution are free from reducing contaminants.

    • Usability: The presence of a yellow color indicates a change in the chemical composition of your solution. For quantitative applications requiring a precise concentration of iodate, the solution should be discarded and a fresh one prepared under optimal conditions.

Frequently Asked Questions (FAQs)

Preparation and Handling

  • Q1: What is the best way to prepare a stable, saturated aqueous solution of this compound?

    A1: To prepare a stable, saturated solution, add an excess of solid this compound to deionized water in a clean, inert container. Stir the mixture vigorously for an extended period (e.g., 24 hours) at a constant, controlled temperature to ensure equilibrium is reached. Afterwards, filter the solution to remove the undissolved solid.[5]

  • Q2: How does temperature affect the solubility of this compound?

    A2: The solubility of this compound in water increases significantly with temperature.[6] Therefore, preparing solutions at elevated temperatures will allow for higher concentrations, but these solutions will become supersaturated and likely precipitate if cooled.

Stability and Storage

  • Q3: What are the ideal storage conditions for aqueous this compound solutions?

    A3: For optimal stability, store your solutions in well-sealed, amber glass containers at a constant, cool temperature, and away from direct sunlight and other sources of UV radiation.

  • Q4: How does pH affect the stability of the solution?

    A4: The stability of iodate in aqueous solutions can be pH-dependent. Acidic conditions (low pH) can promote the degradation of iodate, especially in the presence of iodide.[2][3] Maintaining a neutral to slightly alkaline pH can improve stability.

  • Q5: Can I use a stabilizer to improve the long-term stability of my calcium iodate solution?

    A5: While stabilizers are commonly used for iodide solutions to prevent oxidation (e.g., in iodized salt), the use of stabilizers for pure iodate solutions is less common as iodate is a more stable form of iodine.[7][8] If you are experiencing degradation, it is more effective to address the root cause, such as controlling pH, temperature, and light exposure. In some contexts, such as in the presence of reducing agents, a stabilizer that prevents the reduction of iodate might be considered, but this would be highly application-specific.

Data Presentation

Table 1: Solubility of Calcium Iodate in Water at Different Temperatures

Temperature (°C)Solubility (g / 100 mL)
00.09[7]
150.20[9]
200.24[10]
25~0.27 (estimated from curve)[6]
70> 2.0 (more than 8 times that at 25°C)[6]
900.67[10]

Table 2: Factors Affecting the Stability of Aqueous this compound Solutions

ParameterEffect on StabilityRecommendation
Temperature Increased temperature increases solubility but can also accelerate degradation kinetics. Temperature fluctuations lead to precipitation.Store at a constant, cool temperature.
pH Low pH (acidic) can lead to the degradation of iodate, especially in the presence of iodide.[2][3]Maintain a neutral to slightly alkaline pH.
Light (UV) Exposure to UV light can cause photodegradation of iodate.[2][3]Store solutions in amber glass or light-protected containers.
Presence of Reducing Agents Can lead to the reduction of iodate to iodide, followed by potential formation of iodine.Use high-purity water and reagents. Avoid contamination.
Common Ions (Ca²⁺ or IO₃⁻) Decreases the solubility of calcium iodate, causing precipitation.Account for all sources of calcium and iodate in the solution.

Experimental Protocols

Protocol 1: Preparation of a Saturated this compound Solution

  • Materials:

    • This compound (Ca(IO₃)₂·6H₂O)

    • Deionized water

    • Magnetic stirrer and stir bar

    • Volumetric flask

    • Filtration apparatus (e.g., Buchner funnel and filter paper or a syringe filter)

  • Procedure:

    • Add an excess of solid this compound to a known volume of deionized water in a beaker.

    • Place the beaker on a magnetic stirrer and stir the solution vigorously at a constant and recorded temperature for at least 24 hours to ensure the solution reaches equilibrium.

    • Carefully decant or filter the solution to remove the undissolved solid.[1] The resulting clear solution is saturated at the temperature of preparation.

Protocol 2: Iodometric Titration to Determine Iodate Concentration

This protocol is used to determine the concentration of iodate in a solution, which is a key step in stability testing.

  • Materials:

    • Saturated calcium iodate solution (prepared as above)

    • Potassium iodide (KI), solid

    • Hydrochloric acid (HCl), 1 M

    • Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution of known concentration

    • Starch indicator solution

    • Buret, pipettes, and Erlenmeyer flasks

  • Procedure:

    • Pipette a precise volume (e.g., 25.00 mL) of the clear, saturated calcium iodate solution into an Erlenmeyer flask.

    • Add approximately 2 g of solid potassium iodide and 10 mL of 1 M HCl to the flask.[1] The solution should turn a dark yellow-brown color due to the formation of iodine (as the triiodide ion, I₃⁻).

    • Immediately titrate the solution with the standardized sodium thiosulfate solution until the color fades to a pale yellow.

    • Add a few drops of starch indicator. The solution will turn a deep blue-black.

    • Continue the titration dropwise with constant swirling until the blue color disappears completely, leaving a colorless solution. This is the endpoint.

    • Record the volume of sodium thiosulfate solution used.

    • Repeat the titration with additional aliquots of the calcium iodate solution to ensure reproducibility.

    • Calculate the concentration of iodate in the original solution using the stoichiometry of the reactions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_analysis Stability Analysis prep1 Weigh excess Ca(IO₃)₂·6H₂O prep2 Add to deionized water prep1->prep2 prep3 Stir at constant T for 24h prep2->prep3 prep4 Filter to remove undissolved solid prep3->prep4 analysis1 Take aliquot of saturated solution prep4->analysis1 Saturated Solution analysis2 Add KI and HCl analysis1->analysis2 analysis3 Titrate with Na₂S₂O₃ (starch indicator) analysis2->analysis3 analysis4 Calculate [IO₃⁻] analysis3->analysis4 degradation_pathway IO3 Iodate (IO₃⁻) in solution I_minus Iodide (I⁻) IO3->I_minus Reduction (e.g., by reducing agent or photodegradation) I2 Iodine (I₂) (Yellow color) IO3->I2 Reaction with I⁻ (in acidic conditions) I_minus->I2 Oxidation

References

"troubleshooting endpoint detection in calcium iodate-thiosulfate titration"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the iodometric titration of calcium iodate (B108269) with sodium thiosulfate (B1220275). The information is tailored for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their results.

Troubleshooting Guides

This guide addresses specific problems in a question-and-answer format, offering potential causes and solutions.

Endpoint & Indicator Issues

Question 1: Why is the blue color of the starch indicator returning after reaching the colorless endpoint?

Answer: This phenomenon, known as "color regeneration," can be attributed to several factors:

  • Atmospheric Oxidation: Iodide ions (I⁻) in the solution can be oxidized back to iodine (I₂) by atmospheric oxygen, which then reacts with the starch to reform the blue-black complex. This is more likely to occur if the titration is performed slowly.[1] To mitigate this, titrate the liberated iodine promptly after it is formed in the acidic solution.[1]

  • Incomplete Reaction: If the solution is not mixed thoroughly, localized excesses of thiosulfate may cause a premature endpoint determination. Subsequent mixing can introduce unreacted iodine to the indicator.

  • Intermediate Reactions: In very dilute solutions, some intermediate reactions near the endpoint can also lead to the reappearance of iodine.[1]

Question 2: The endpoint color change is gradual and difficult to determine. What is the cause?

Answer: A diffuse or sluggish endpoint is often a result of adding the starch indicator too early in the titration process when the iodine concentration is high.[2]

  • Stable Starch-Iodine Complex: The starch-iodine complex formed at high iodine concentrations is very stable and dissociates slowly as the iodine is consumed by the thiosulfate.[2] This slow dissociation leads to a gradual fading of the blue color rather than a sharp disappearance.

  • Solution: To achieve a sharp endpoint, add the starch indicator only when the solution has faded from a dark brown/reddish-brown to a pale yellow or straw color.[2]

Question 3: Why did the solution not turn blue-black upon adding the starch indicator?

Answer: This issue can arise from several problems with the starch indicator solution itself or the reaction conditions:

  • Degraded Starch Solution: Starch solutions are susceptible to bacterial degradation, which compromises their effectiveness as an indicator. It is crucial to use a freshly prepared starch solution for each set of titrations.

  • Incorrect pH: Starch can be hydrolyzed in strongly acidic conditions or decompose in alkaline solutions, rendering it ineffective. Iodometric titrations should ideally be carried out in a neutral to weakly acidic medium.[1]

  • Elevated Temperature: The sensitivity of the starch indicator decreases at higher temperatures. Ensure the titration is performed at room temperature.[1]

Reagent & Solution Problems

Question 4: My standardized sodium thiosulfate solution seems to be unstable, leading to inconsistent results. Why is this happening?

Answer: The instability of sodium thiosulfate (Na₂S₂O₃) solutions is a common issue and can be caused by:

  • Bacterial Action: Certain bacteria can metabolize thiosulfate ions, leading to a decrease in the solution's concentration over time.

  • Acidic Decomposition: Thiosulfate decomposes in acidic solutions to form sulfur and sulfur dioxide.

  • Carbon Dioxide: Dissolved carbon dioxide from the atmosphere can make the solution slightly acidic, promoting decomposition.

To enhance stability, prepare the solution using boiled, cooled, deionized water (to sterilize and remove CO₂) and store it in a dark, well-stoppered bottle. Adding a small amount of sodium carbonate (Na₂CO₃) can help to maintain a slightly alkaline pH and inhibit bacterial growth.

Procedural Errors

Question 5: My titration results are consistently high or low. What are some potential procedural errors?

Answer: Inaccurate and imprecise results can stem from various procedural flaws:

  • Improper Glassware Preparation: Ensure all glassware (burette, pipette, flasks) is scrupulously clean and rinsed appropriately before use. The burette and pipette should be rinsed with the solution they are to contain.

  • Loss of Iodine: Iodine is volatile and can be lost from the solution, especially in open flasks or with vigorous swirling. This will lead to an underestimation of the iodate concentration. Keep the flask covered as much as possible and swirl gently.

  • Incorrect Volume Readings: Parallax error when reading the burette can lead to consistently high or low volume readings. Always read the bottom of the meniscus at eye level.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the calcium iodate-thiosulfate titration?

A1: This is a type of iodometric titration, which is an indirect redox titration. First, an excess of potassium iodide (KI) is added to an acidified solution containing calcium iodate (Ca(IO₃)₂). The iodate ions (IO₃⁻) oxidize the iodide ions (I⁻) to form molecular iodine (I₂). The amount of liberated iodine is then determined by titrating it with a standardized solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator. The endpoint is reached when all the iodine has been reduced back to iodide by the thiosulfate.

Q2: Why is the starch indicator added near the endpoint and not at the beginning of the titration?

A2: If starch is added at the beginning when the iodine concentration is high, a stable, water-insoluble starch-iodine complex is formed.[2] This complex is slow to react with the thiosulfate, which would result in an indistinct, drawn-out endpoint and inaccurate results.[2] By adding the starch when the solution is pale yellow (indicating a low iodine concentration), a sharp color change from blue-black to colorless is observed at the endpoint.[2]

Q3: What is the purpose of adding acid to the calcium iodate solution?

A3: The reaction between iodate and iodide to produce iodine requires an acidic medium. The hydrogen ions (H⁺) are a reactant in the oxidation-reduction reaction.

Q4: How should the starch indicator solution be prepared and stored?

A4: To prepare a fresh starch indicator solution, make a paste of about 1 gram of soluble starch in a small amount of cold water. Pour this paste into 100 mL of boiling water and stir. Allow it to cool before use. Because starch solutions are prone to bacterial growth, they should be prepared fresh daily.

Data Presentation

Table 1: Impact of Common Errors on Titration Results

Error SourceObservationEffect on Calculated Calcium Iodate Concentration
Loss of volatile iodine Lower volume of thiosulfate titrant needed.Underestimation
Adding starch indicator too early Gradual, indistinct endpoint.Potential over-titration, leading to an overestimation.
Decomposed sodium thiosulfate solution Higher volume of titrant needed for the same amount of iodine.Overestimation
Air oxidation of iodide to iodine More iodine present than from the initial reaction.Overestimation
Overshooting the endpoint Excess thiosulfate added.Overestimation

Experimental Protocols

Detailed Methodology for Calcium Iodate-Thiosulfate Titration

1. Preparation of Reagents:

  • 0.1 M Sodium Thiosulfate (Na₂S₂O₃) Solution: Dissolve approximately 25 g of Na₂S₂O₃·5H₂O in 1 L of freshly boiled and cooled deionized water. Add ~0.1 g of sodium carbonate as a stabilizer. Store in a dark, tightly sealed bottle. This solution must be standardized against a primary standard like potassium iodate (KIO₃).

  • Starch Indicator Solution (1%): Make a paste of 1 g of soluble starch in a small amount of cold deionized water. Add this paste to 100 mL of boiling deionized water with constant stirring. Allow the solution to cool completely before use. Prepare this solution fresh daily.

  • Potassium Iodide (KI): Use solid, iodate-free KI.

  • 1 M Sulfuric Acid (H₂SO₄): Prepare by carefully adding the required volume of concentrated H₂SO₄ to deionized water.

2. Titration Procedure:

  • Pipette a known volume (e.g., 25.00 mL) of the saturated calcium iodate solution into a 250 mL Erlenmeyer flask.

  • Add approximately 2 g of solid potassium iodide to the flask and swirl to dissolve.

  • Carefully add about 10 mL of 1 M sulfuric acid. The solution will turn a dark reddish-brown due to the liberation of iodine.

  • Immediately begin titrating with the standardized sodium thiosulfate solution from a burette. Swirl the flask continuously.

  • Continue the titration until the reddish-brown color of the iodine fades to a pale, straw-yellow.

  • At this point, add about 2 mL of the freshly prepared starch indicator solution. The solution should turn a deep blue-black.

  • Continue adding the sodium thiosulfate solution dropwise, with constant swirling, until the blue-black color disappears completely, and the solution becomes colorless. This is the endpoint.

  • Record the final burette reading.

  • Repeat the titration at least two more times to obtain concordant results (volumes that agree within ±0.1 mL).

Mandatory Visualization

Titration_Workflow start Start prep_sample Prepare Sample: - Pipette Ca(IO₃)₂ solution - Add solid KI - Add H₂SO₄ start->prep_sample liberate_I2 Iodine Liberation IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O prep_sample->liberate_I2 titrate1 Titrate with Na₂S₂O₃ until pale yellow liberate_I2->titrate1 Solution is reddish-brown add_starch Add Starch Indicator titrate1->add_starch form_complex Blue-Black Complex Forms add_starch->form_complex titrate2 Continue Titration (dropwise) form_complex->titrate2 endpoint Endpoint: Blue color disappears titrate2->endpoint 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻ end End endpoint->end Troubleshooting_Endpoint start Endpoint Issue Observed q_color_return Does blue color return after endpoint? start->q_color_return cause_oxidation Cause: Air Oxidation (slow titration) q_color_return->cause_oxidation Yes q_endpoint_sharp Is the endpoint gradual/diffuse? q_color_return->q_endpoint_sharp No solution_oxidation Solution: Titrate faster and promptly cause_oxidation->solution_oxidation cause_starch_early Cause: Starch added too early (high I₂ concentration) q_endpoint_sharp->cause_starch_early Yes q_no_blue Did solution fail to turn blue with starch? q_endpoint_sharp->q_no_blue No solution_starch_early Solution: Add starch only when solution is pale yellow cause_starch_early->solution_starch_early cause_bad_starch Cause: - Degraded starch - Incorrect pH - High temperature q_no_blue->cause_bad_starch Yes no_issue Review other procedural steps (e.g., reagent stability) q_no_blue->no_issue No solution_bad_starch Solution: - Use fresh starch - Check pH - Work at room temp cause_bad_starch->solution_bad_starch

References

"how to overcome low solubility of calcium iodate hexahydrate in experiments"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and frequently asked questions regarding the experimental challenges posed by the low solubility of calcium iodate (B108269) hexahydrate (Ca(IO₃)₂·6H₂O).

Frequently Asked Questions (FAQs)

Q1: What is the baseline solubility of calcium iodate in water?

A1: Calcium iodate is a sparingly soluble salt. Its solubility in pure water is highly dependent on temperature. For instance, its solubility is approximately 0.24 g per 100 mL at 20°C, but this increases to 0.67 g per 100 mL at 90°C[1][2].

Q2: What is the Solubility Product Constant (Ksp) for calcium iodate?

A2: The Ksp for calcium iodate is approximately 6.47 x 10⁻⁶ at 25°C[1][3]. The dissolution equilibrium in water is represented by the equation: Ca(IO₃)₂(s) ⇌ Ca²⁺(aq) + 2IO₃⁻(aq)[4][5][6]

Q3: In which common laboratory solvents is calcium iodate insoluble?

A3: Calcium iodate is generally considered insoluble in ethanol (B145695) and other alcohols[1][7]. It is, however, soluble in nitric acid[1][7].

Q4: How does pH affect the solubility of calcium iodate?

A4: Lowering the pH (i.e., adding an acid) can increase the solubility of calcium iodate. The added protons (H⁺) react with the iodate ions (IO₃⁻) to form iodic acid (HIO₃). This consumption of iodate ions shifts the dissolution equilibrium to the right, according to Le Châtelier's principle, favoring the dissolution of more solid Ca(IO₃)₂[8].

Q5: What is the "common ion effect" and how does it relate to calcium iodate?

A5: The common-ion effect describes the decrease in solubility of an ionic compound when a solution already contains one of the ions in the compound[9]. For calcium iodate, adding a soluble salt containing either Ca²⁺ (e.g., calcium nitrate) or IO₃⁻ (e.g., potassium iodate) will shift the equilibrium to the left, causing more Ca(IO₃)₂ to precipitate and thus reducing its solubility[10][11].

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue: The compound is not dissolving sufficiently in pure water at room temperature.
  • Cause: The inherent low solubility of calcium iodate at ambient temperatures.

  • Solution 1: Increase Temperature. Heating the solution is the most effective method to significantly increase the solubility of calcium iodate[12]. As shown in the data below, solubility more than doubles between 20°C and 90°C.

  • Solution 2: Adjust pH. If compatible with your experimental conditions, carefully add a dilute acid to lower the pH. This will protonate the iodate ion, removing it from the equilibrium and pulling more solid into the solution[8].

  • Solution 3: Change Solvent. If your protocol allows, dissolving the compound in dilute nitric acid is a viable alternative to aqueous solutions[7][13].

Issue: A precipitate forms after dissolving the compound and adding another reagent.
  • Cause: This is likely due to the common-ion effect or a change in solution conditions that lowers solubility.

  • Troubleshooting Steps:

    • Identify Common Ions: Check if the added reagent contains either calcium (Ca²⁺) or iodate (IO₃⁻) ions. The presence of a common ion will reduce the solubility of Ca(IO₃)₂[11].

    • Check pH: Determine if the added reagent altered the pH of the solution. An increase in pH (making the solution more basic) can decrease solubility.

    • Review Temperature: Ensure the solution temperature has not decreased, as this would lower the solubility limit.

Logical Workflow for Dissolution

The following diagram outlines a decision-making process for dissolving calcium iodate hexahydrate.

G start Start: Add Ca(IO₃)₂·6H₂O to chosen solvent water Attempt to dissolve in deionized water at room temperature start->water check1 Is dissolution complete? water->check1 heat Apply Heat (e.g., 60-90°C) check1->heat No end_ok Success: Proceed with Experiment check1->end_ok Yes check2 Is dissolution complete? heat->check2 acid Consider pH Adjustment (Add dilute acid if compatible) check2->acid No check2->end_ok Yes check3 Is dissolution complete? acid->check3 check3->end_ok Yes end_fail Failure: Re-evaluate solvent system or experimental design check3->end_fail No

Caption: Troubleshooting workflow for dissolving calcium iodate.

Quantitative Data

Physicochemical Properties
PropertyValueSource(s)
Chemical Formula Ca(IO₃)₂·6H₂O[5][6]
Molar Mass (Anhydrous) 389.88 g/mol [1][2]
Appearance White crystalline solid[2][13]
Ksp (25°C) 6.47 x 10⁻⁶[1]
Solubility in Water vs. Temperature
Temperature (°C)Solubility (g / 100 mL H₂O)Source(s)
00.09[1][14]
200.24[1][14]
300.38[13][14]
400.52[13][14]
600.65[13][14]
900.67[1][2][14]

Experimental Protocols

Protocol: Preparation of a Saturated Calcium Iodate Solution

This protocol details the steps to prepare a saturated solution of Ca(IO₃)₂ and verify its saturation point.

Materials:

  • This compound (Ca(IO₃)₂·6H₂O) solid

  • Deionized water

  • Magnetic stirrer and stir bar

  • Heating plate

  • Filtration apparatus (e.g., funnel with filter paper or vacuum filtration setup)

  • Volumetric flasks and pipettes

  • Thermometer

Procedure:

  • Initial Dissolution: To a beaker containing a known volume of deionized water (e.g., 200 mL), add an excess amount of this compound solid (e.g., 2-3 grams). The excess is crucial to ensure saturation.

  • Stirring: Place the beaker on a magnetic stirrer and stir the suspension continuously. For room temperature saturation, stir for at least 30 minutes to allow the solution to reach equilibrium[15].

  • Heating (Optional, for higher concentration): If a higher concentration is desired, gently heat the suspension on a hot plate while stirring. Use a thermometer to monitor and maintain the target temperature.

  • Equilibration: Once the target temperature is reached, maintain it for at least 20-30 minutes with continuous stirring to ensure the equilibrium is established at that temperature.

  • Separation of Solid: Carefully decant or filter the solution to remove the undissolved solid calcium iodate. It is critical that no solid particles are transferred into the saturated solution, as this will interfere with subsequent experiments[4][10]. The clear liquid is your saturated solution at the specified temperature.

  • Verification (Optional, via Titration): The concentration of iodate in the saturated solution can be precisely determined via redox titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution[4][10][15][16].

Factors Influencing Solubility Equilibrium

The solubility of calcium iodate is a dynamic equilibrium that can be influenced by several external factors as depicted below.

G cluster_0 Solubility Equilibrium cluster_1 Influencing Factors eq Ca(IO₃)₂(s)  ⇌  Ca²⁺(aq) + 2IO₃⁻(aq) temp Increase Temperature temp->eq Shifts Right (Increases Solubility) ph Decrease pH (Add Acid) ph->eq Shifts Right (Increases Solubility) common_ion Add Common Ion (Ca²⁺ or IO₃⁻) common_ion->eq Shifts Left (Decreases Solubility)

Caption: Key factors affecting calcium iodate solubility equilibrium.

References

"minimizing air oxidation of iodide in calcium iodate Ksp experiments"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcium Iodate (B108269) Ksp Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the air oxidation of iodide during calcium iodate (Ca(IO₃)₂) solubility product constant (Ksp) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in determining the Ksp of calcium iodate via iodometric titration?

A1: A primary challenge is the air oxidation of iodide ions (I⁻) to iodine (I₂). This reaction is particularly problematic in the acidic conditions required for the titration, leading to an overestimation of the iodate concentration and, consequently, an inaccurate Ksp value.[1][2]

Q2: Why is an acidic solution necessary for the titration?

A2: The reaction between iodate (IO₃⁻) and iodide (I⁻) to generate iodine (I₂) proceeds rapidly and quantitatively in an acidic medium. The presence of H⁺ ions is crucial for the reaction to go to completion.[2]

Q3: What are the visual indicators of iodide oxidation?

A3: The formation of iodine (I₂) in the solution gives it a characteristic yellow to brown color. In the presence of a starch indicator, even trace amounts of iodine will produce a deep blue-black complex.[3] If this color appears before the titration begins or reappears after the endpoint, it may indicate air oxidation of the iodide.

Q4: At which stage of the experiment is iodide oxidation most likely to occur?

A4: Iodide oxidation is most likely to occur after the addition of acid to the potassium iodide solution and before and during the titration with sodium thiosulfate (B1220275).[1] Prolonged exposure of the acidified iodide solution to air increases the extent of this unwanted side reaction.

Q5: How does the air oxidation of iodide affect the calculated Ksp value?

A5: The air oxidation of iodide generates additional iodine, which is the species being titrated. This leads to a higher apparent concentration of iodine, which is then incorrectly attributed to the reaction of iodate from the calcium iodate. This artificially inflates the calculated iodate concentration, resulting in a Ksp value that is erroneously high.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Yellow/brown color appears in the KI solution before adding the saturated Ca(IO₃)₂ solution. Air oxidation of the iodide in the stock potassium iodide solution.Prepare fresh potassium iodide solution using deoxygenated water (e.g., boiled and cooled deionized water). Store the solution in a tightly capped, dark bottle.[4]
The blue-black color of the starch indicator returns after the titration endpoint has been reached. Slow air oxidation of excess iodide in the acidified solution after the initial titration is complete.Perform the titration promptly after adding the acid. Gentle, consistent swirling during the titration can help minimize air exposure at the surface. For prolonged titrations, consider creating a blanket of carbon dioxide over the solution by adding a small piece of dry ice.
The initial solution is already blue-black after adding the starch indicator but before starting the titration. Significant air oxidation of iodide has already occurred upon acidification.Ensure the potassium iodide is fresh and the solution is prepared with deoxygenated water. Minimize the time between adding the acid and starting the titration.
Inconsistent titration results between trials. Varying degrees of iodide oxidation due to differences in waiting time before titration or exposure to air.Standardize the procedure to ensure the time between acidification and titration is consistent for all trials. Keep the flask loosely covered while preparing for titration.

Experimental Protocol: Ksp Determination of Calcium Iodate with Minimized Iodide Oxidation

This protocol outlines the steps for determining the Ksp of calcium iodate while implementing measures to reduce the air oxidation of iodide.

1. Preparation of a Saturated Calcium Iodate Solution:

  • Add an excess of solid calcium iodate to deionized water in a flask.

  • Stopper the flask and shake it vigorously for an extended period (e.g., 24-48 hours) to ensure the solution becomes saturated.

  • Allow the undissolved solid to settle, leaving a clear supernatant.

2. Preparation of Reagents:

  • Deoxygenated Water: Boil deionized water for at least 5 minutes to expel dissolved gases, then cool to room temperature in a covered container.

  • Potassium Iodide (KI) Solution: Prepare a fresh solution of KI using the deoxygenated water.

  • Standardized Sodium Thiosulfate (Na₂S₂O₃) Solution: Prepare and standardize a ~0.01 M sodium thiosulfate solution.

  • Starch Indicator Solution: Prepare a fresh 1% starch solution.

3. Titration Procedure:

  • Filter a portion of the saturated calcium iodate solution to remove any solid particles.

  • Accurately pipette a known volume (e.g., 25.00 mL) of the clear filtrate into an Erlenmeyer flask.

  • Add a measured amount of the freshly prepared KI solution.

  • Crucial Step to Minimize Oxidation: Immediately before titration, add a measured volume of dilute acid (e.g., 1 M HCl or H₂SO₄).

  • Titrate immediately with the standardized sodium thiosulfate solution. Swirl the flask gently but consistently throughout the titration.

  • When the solution turns a pale yellow, add a few drops of the starch indicator. The solution should turn a deep blue-black.

  • Continue the titration dropwise until the blue-black color disappears, indicating the endpoint.

  • Record the volume of sodium thiosulfate solution used.

  • Repeat the titration at least two more times for precision.

Data Presentation

Method Principle of Action Qualitative Effectiveness Key Considerations
Using Freshly Boiled (Deoxygenated) Water Reduces the concentration of dissolved oxygen, a key reactant in the oxidation of iodide.Effective in reducing the initial rate of oxidation.Water must be cooled in a covered container to prevent re-oxygenation.
Immediate Titration After Acidification Minimizes the time the acidic iodide solution is exposed to atmospheric oxygen.Highly effective and a critical procedural step.[1]Requires having all reagents and equipment ready before adding the acid.
Purging with an Inert Gas (e.g., Nitrogen, Argon) Displaces dissolved oxygen from the solution and creates an inert atmosphere above it.Very effective, considered one of the most rigorous methods.Requires a source of inert gas and appropriate equipment for sparging.
Addition of Sodium Carbonate (Na₂CO₃) In some applications, it helps to maintain a less acidic pH, which can slow the rate of oxidation.[3]Can be effective, but the pH must still be sufficiently acidic for the primary reaction to proceed.The amount of carbonate must be carefully controlled to avoid neutralizing too much acid.
Addition of Ascorbic Acid (Vitamin C) Acts as a chemical antioxidant, preferentially reacting with any oxidizing agents present.Can be effective, but it is a reducing agent and could potentially interfere with the titration if not used carefully.The amount added must be minimal and its potential to react with iodine must be considered.

Visualizations

Chemical Pathways

Chemical Pathways in Ksp Experiment cluster_desired Desired Reactions CaIO3_s Ca(IO₃)₂(s) Ca_aq Ca²⁺(aq) CaIO3_s->Ca_aq Dissolution IO3_aq 2IO₃⁻(aq) CaIO3_s->IO3_aq Dissolution I2 I₂(aq) IO3_aq->I2 + 5I⁻ + 6H⁺ I_minus I⁻(aq) H_plus H⁺(aq) I2->I_minus + 2S₂O₃²⁻ I2_ox 2I₂(aq) S2O3 S₂O₃²⁻(aq) S4O6 S₄O₆²⁻(aq) S2O3->S4O6 I_minus_ox 4I⁻(aq) I_minus_ox->I2_ox + O₂ + 4H⁺ O2 O₂(g) O2->I2_ox H_plus_ox 4H⁺(aq) H_plus_ox->I2_ox H2O 2H₂O(l) I2_ox->H2O

Caption: Desired and interfering chemical reactions in the experiment.

Experimental Workflow

Experimental Workflow for Ksp Determination start Start prep_sat_sol Prepare Saturated Ca(IO₃)₂ Solution start->prep_sat_sol filter_sol Filter Solution prep_sat_sol->filter_sol pipette Pipette Known Volume of Filtrate filter_sol->pipette add_ki Add KI Solution pipette->add_ki add_acid Add Acid add_ki->add_acid titrate Titrate Immediately with Na₂S₂O₃ add_acid->titrate oxidation_risk High Risk of Iodide Oxidation add_acid->oxidation_risk add_starch Add Starch Indicator (at pale yellow stage) titrate->add_starch titrate->oxidation_risk endpoint Endpoint Reached (Colorless) add_starch->endpoint calculate Calculate [IO₃⁻], [Ca²⁺], and Ksp endpoint->calculate end End calculate->end

Caption: Key steps in the Ksp experiment, highlighting oxidation risk.

References

Technical Support Center: Calcium Iodate Hexahydrate Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium iodate (B108269) hexahydrate (Ca(IO₃)₂·6H₂O). The following information addresses common issues encountered during experiments related to its solubility and stability, with a focus on the effect of pH.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of calcium iodate hexahydrate in pure water?

A1: this compound is sparingly soluble in water. Its solubility is temperature-dependent. At 20°C, the solubility is approximately 0.24 g/100 mL.[1]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is expected to increase in acidic conditions (lower pH). This is because the iodate ion (IO₃⁻) is the conjugate base of a weak acid, iodic acid (HIO₃). In an acidic solution, the hydrogen ions (H⁺) will react with the iodate ions, shifting the dissolution equilibrium to the right, which favors the dissolution of the solid calcium iodate.[2][3] Conversely, in alkaline conditions (higher pH), the solubility is expected to decrease due to the common ion effect if the base contains calcium ions, or remain relatively unchanged if it does not.

Q3: What is the general stability of this compound?

A3: Calcium iodate is a stable compound under normal conditions and is more stable than potassium iodide in formulations like table salt.[4][5] It is incompatible with reducing agents, aluminum, and organic materials.[4] It decomposes upon heating to high temperatures (540 °C).[6]

Q4: Can this compound decompose in acidic or alkaline solutions?

A4: While stable under normal conditions, calcium iodate can decompose in the presence of strong acids.[7] The decomposition in acidic solution can release iodine. In strongly alkaline solutions, the stability may also be affected, though this is less documented. It is recommended to avoid extreme pH conditions during storage and experimentation unless the study's purpose is to investigate these effects.

Troubleshooting Guides

Issue 1: Inconsistent Solubility Results
Possible Cause Troubleshooting Step
Temperature Fluctuations Ensure all solubility experiments are conducted in a temperature-controlled environment (e.g., a water bath). The solubility of calcium iodate is sensitive to temperature changes.[1][8]
Incomplete Equilibration Allow sufficient time for the solution to reach saturation. Stir the solution continuously for an extended period (e.g., 24-48 hours) to ensure equilibrium is achieved.
Incorrect pH Measurement Calibrate the pH meter before each use with standard buffer solutions. Ensure the pH probe is clean and properly submerged in the solution.
Presence of Impurities Use deionized or distilled water and high-purity reagents to prepare all solutions. Impurities can affect solubility.
Issue 2: Unexpected Color Change in Solution
Possible Cause Troubleshooting Step
Decomposition in Acidic Solution If a yellow-brown color appears in an acidic solution, it may indicate the formation of iodine due to the decomposition of the iodate. This is more likely to occur in the presence of a reducing agent.
Contamination Ensure all glassware is thoroughly cleaned to avoid contamination from previous experiments.
Issue 3: Difficulty in Determining Iodate Concentration by Titration
Possible Cause Troubleshooting Step
Incorrect Endpoint Detection Use a starch indicator to get a sharp endpoint (color change from blue-black to colorless) during the iodometric titration with sodium thiosulfate (B1220275).[9]
Air Oxidation of Iodide If the titration is delayed after the addition of potassium iodide and acid, iodide can be oxidized by air, leading to inaccurate results. Perform the titration promptly after adding these reagents.[10][11]
Thiosulfate Solution Instability Standardize the sodium thiosulfate solution regularly against a primary standard, as its concentration can change over time.[9]

Quantitative Data

Table 1: Effect of pH on the Molar Solubility of this compound at 25°C (Representative Data)

pHMolar Solubility (mol/L)
2.01.5 x 10⁻²
4.08.0 x 10⁻³
6.04.5 x 10⁻³
7.04.2 x 10⁻³
8.04.2 x 10⁻³
10.04.1 x 10⁻³
12.04.0 x 10⁻³

Note: This table presents representative data illustrating the expected trend. Actual experimental values may vary.

Experimental Protocols

Protocol 1: Determination of this compound Solubility at a Specific pH
  • Preparation of Buffered Solutions: Prepare a series of buffer solutions with the desired pH values (e.g., pH 2, 4, 6, 7, 8, 10, 12).

  • Saturation: Add an excess of solid this compound to each buffer solution in separate sealed containers.

  • Equilibration: Place the containers in a constant temperature water bath (e.g., 25°C) and stir the suspensions for 24-48 hours to ensure equilibrium is reached.

  • Filtration: Filter the saturated solutions using a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Iodometric Titration: a. Pipette a known volume (e.g., 10.00 mL) of the clear filtrate into an Erlenmeyer flask. b. Add approximately 20 mL of deionized water. c. Add about 1 g of solid potassium iodide (KI) and 10 mL of 1 M HCl. The solution should turn a yellow-brown color due to the formation of iodine.[10][12] d. Immediately titrate with a standardized sodium thiosulfate (Na₂S₂O₃) solution until the solution becomes a pale yellow. e. Add a few drops of starch indicator solution. The solution should turn a deep blue-black. f. Continue the titration dropwise until the blue color disappears, indicating the endpoint.

  • Calculation: Calculate the molar concentration of iodate ions (IO₃⁻) in the filtrate from the volume and concentration of the sodium thiosulfate solution used. The molar solubility of calcium iodate is then calculated based on the stoichiometry of the dissolution reaction (Ca(IO₃)₂ ⇌ Ca²⁺ + 2IO₃⁻).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_buffer Prepare Buffer Solutions (Varying pH) add_solid Add Excess Ca(IO₃)₂·6H₂O prep_buffer->add_solid stir Stir for 24-48h at Constant Temp. add_solid->stir filter_sol Filter to Remove Solid stir->filter_sol titration Iodometric Titration with Na₂S₂O₃ filter_sol->titration calculate Calculate Molar Solubility titration->calculate

Caption: Experimental workflow for determining the solubility of this compound at different pH values.

pH_Solubility_Relationship cluster_solid Solid Phase CaIO3_solid Ca(IO₃)₂(s) Ca_ion Ca²⁺(aq) CaIO3_solid->Ca_ion Dissolution IO3_ion 2IO₃⁻(aq) CaIO3_solid->IO3_ion Dissolution HIO3 2HIO₃(aq) IO3_ion->HIO3 H_ion H⁺(aq) H_ion->HIO3

Caption: Relationship between pH and the solubility of calcium iodate. In acidic conditions, H⁺ reacts with IO₃⁻, increasing solubility.

References

Technical Support Center: Growing Single Crystals of Calcium Iodate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on growing single crystals of calcium iodate (B108269) hexahydrate (Ca(IO₃)₂·6H₂O). It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is the chemical formula and molar mass of calcium iodate hexahydrate? A1: The chemical formula is Ca(IO₃)₂·6H₂O.[1] The molar mass is approximately 497.98 g/mol .[2]

Q2: What is the crystal structure of this compound? A2: this compound crystallizes in the orthorhombic system.[3] Note that the anhydrous and monohydrate forms have different crystal structures (monoclinic and cubic, respectively).[4]

Q3: What are the general solubility characteristics of calcium iodate in water? A3: Calcium iodate is sparingly soluble in water, but its solubility increases significantly with temperature.[5] For example, the solubility at 70°C is more than eight times its solubility at 25°C.[5]

Q4: Why is it important to grow single crystals? A4: Growing single crystals of suitable size and quality is crucial for determining the atomic structure of a compound using techniques like single crystal X-ray diffraction (XRD).[6] This provides unambiguous and complete characterization of the material.[6]

Q5: What are the primary methods for growing single crystals of this compound? A5: The most common and effective methods for growing single crystals from a solution are slow evaporation and slow cooling.[7][8] Given the temperature-dependent solubility of calcium iodate, slow cooling of a saturated aqueous solution is a particularly suitable technique.

Experimental Protocols

Protocol 1: Slow Cooling Method

This method is highly effective for substances like this compound, whose solubility is strongly dependent on temperature.

Methodology:

  • Prepare a Saturated Solution:

    • Gradually add calcium iodate powder to a known volume of deionized water in a clean glass vessel (e.g., a beaker or flask).

    • Heat the solution gently (e.g., to 70-80°C) while stirring continuously to dissolve the maximum amount of solute and form a saturated solution.[5]

  • Filter the Solution:

    • While the solution is still hot, filter it through a pre-warmed glass frit or filter paper into a clean, dust-free crystallization vessel.[7] This step is critical to remove any undissolved impurities or particulate matter that could act as unwanted nucleation sites.[6]

  • Slow Cooling:

    • Cover the vessel (but do not seal it tightly) to prevent contamination from dust.

    • Place the vessel in an insulated container (e.g., a Dewar flask or a styrofoam box) to ensure a very slow cooling rate.

    • Allow the setup to cool undisturbed to room temperature over 24-72 hours. Mechanical disturbances should be minimized as they can lead to the formation of many small crystals instead of a few large ones.[6]

  • Crystal Harvesting:

    • Once well-formed crystals are visible, carefully decant the mother liquor.

    • Gently wash the crystals with a small amount of ice-cold deionized water to remove any remaining solution.

    • Dry the crystals by carefully blotting them with filter paper.[6]

Protocol 2: Slow Evaporation Method

This method is simpler but may be slower. It is suitable for compounds that are not sensitive to ambient laboratory conditions.[7]

Methodology:

  • Prepare a Near-Saturated Solution:

    • Dissolve a known amount of calcium iodate in deionized water at room temperature to create a solution that is close to saturation.

  • Filter the Solution:

    • Filter the solution into a clean crystallization vessel to remove any solid impurities.[7][9]

  • Evaporation:

    • Cover the vessel with a piece of filter paper or perforated parafilm. This allows the solvent to evaporate slowly while protecting the solution from dust.

    • Place the vessel in a quiet, vibration-free location in the lab.[6]

  • Monitoring and Harvesting:

    • Allow the solvent to evaporate over several days to weeks. Crystals will form as the solution becomes supersaturated.

    • Once crystals of a suitable size have formed, harvest them as described in the Slow Cooling protocol.

Quantitative Data Summary

The solubility of calcium iodate in water is a critical parameter for successful crystal growth. The table below summarizes this data at various temperatures.

Temperature (°C)Solubility (g / 100 mL of H₂O)
00.09[4][10]
200.24[4][10]
400.38[10]
600.52[10]
800.65[10]
900.67[4][10]
1000.67[10]

Troubleshooting Guide

Q: My experiment yielded no crystals. What went wrong? A: This is a common issue that can arise from several factors:

  • Solution was not saturated: Ensure you are starting with a saturated or near-saturated solution. Refer to the solubility table above to confirm the concentration at your starting temperature.

  • Cooling was too fast: Rapid cooling can prevent crystal nucleation and growth. Ensure the cooling process is very slow and gradual.

  • Insufficient time: Crystal growth requires patience. It can take several days or even weeks for crystals to appear, especially with the slow evaporation method.[6]

Q: I got a fine powder or many small crystals instead of large single crystals. How can I fix this? A: The formation of polycrystalline material is usually due to an excessive number of nucleation sites or a growth rate that is too rapid.

  • Too many nucleation sites: This can be caused by dust, impurities, or scratches on the glass. Always use clean, smooth glassware and filter your solution before setting up the crystallization.[6]

  • Solution was too supersaturated: If the initial concentration is too high or the cooling/evaporation is too fast, spontaneous nucleation will dominate. Try using a slightly less concentrated solution or slowing down the cooling/evaporation rate.

  • Mechanical disturbances: Vibrations or agitation can induce the formation of many small crystals.[6] Ensure your setup is in a stable, undisturbed location.

Q: The solution turned cloudy or an oil formed. What should I do? A: Cloudiness or "oiling out" occurs when the solute comes out of solution as an amorphous precipitate or a liquid phase instead of an ordered crystal lattice.

  • Check for impurities: Impurities can interfere with the crystallization process. Ensure your starting material is of high purity.[9]

  • Adjust the solvent: While water is the primary solvent for calcium iodate, altering the solvent environment slightly (e.g., by adding a tiny amount of a co-solvent) can sometimes help, though this requires careful experimentation.

  • Slow down the process: This issue is often caused by a solution that is too supersaturated. Reduce the initial concentration or slow the rate of cooling/evaporation significantly.

Visualized Workflows and Logic

G General Workflow for Single Crystal Growth A Prepare Saturated or Near-Saturated Solution B Filter Hot Solution to Remove Impurities A->B C Set Up Crystallization (Slow Cooling or Slow Evaporation) B->C D Allow System to Evolve (Undisturbed) C->D E Monitor for Crystal Growth D->E F Harvest Single Crystals E->F G Wash and Dry Crystals F->G H Characterize (e.g., XRD) G->H

Caption: A generalized workflow for growing single crystals.

G Troubleshooting Crystal Growth Issues Start Experiment Outcome NoCrystals No Crystals Formed Start->NoCrystals Powder Powder / Many Small Crystals Start->Powder Cloudy Cloudy Solution / Oil Start->Cloudy Sol_Unsat Solution not saturated? Increase concentration. NoCrystals->Sol_Unsat Check Cool_Fast Cooling/Evaporation too fast? Slow down the rate. NoCrystals->Cool_Fast Check Powder->Cool_Fast Primary Cause Impure Impurities present? Use purer material, filter solution. Powder->Impure Check Disturbed Mechanical disturbances? Isolate from vibrations. Powder->Disturbed Check Cloudy->Cool_Fast Check Cloudy->Impure Primary Cause

Caption: A decision tree for troubleshooting common crystal growth problems.

References

"preventing agglomeration of calcium iodate nanoparticles during synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the agglomeration of calcium iodate (B108269) nanoparticles during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of agglomeration during the synthesis of calcium iodate nanoparticles?

A1: Agglomeration of calcium iodate nanoparticles is primarily driven by the high surface energy of the newly formed particles. This leads them to cluster together to minimize this energy. Key contributing factors include:

  • Van der Waals forces: These are attractive forces that are significant at the nanoscale.

  • Inadequate stabilization: Insufficient repulsive forces (either electrostatic or steric) to counteract the attractive forces.

  • Suboptimal synthesis parameters: Factors such as pH, temperature, precursor concentration, and stirring speed can significantly influence nucleation and growth rates, leading to uncontrolled particle formation and aggregation.

Q2: What is the role of a capping agent or stabilizer in preventing agglomeration?

A2: Capping agents or stabilizers are molecules that adsorb to the surface of nanoparticles during their formation.[1] They prevent agglomeration through two main mechanisms:[2]

  • Electrostatic Stabilization: The capping agent imparts a surface charge to the nanoparticles, causing them to repel each other. A zeta potential more positive than +30 mV or more negative than -30 mV is generally indicative of a stable dispersion.[3]

  • Steric Stabilization: The capping agent consists of long-chain molecules (like polymers) that create a physical barrier around the nanoparticles, preventing them from coming into close contact.[4]

Commonly used stabilizers include polymers like polyvinylpyrrolidone (B124986) (PVP), polyethylene (B3416737) glycol (PEG), and polyvinyl alcohol (PVA), as well as surfactants and small molecules like citrate.[1]

Q3: How does pH influence the stability of calcium iodate nanoparticle suspensions?

A3: The pH of the synthesis medium is a critical parameter that affects the surface charge of the nanoparticles and, consequently, their stability.[5] At a specific pH, known as the isoelectric point (IEP), the net surface charge of the particles is zero, leading to minimal electrostatic repulsion and maximum agglomeration.[6] By adjusting the pH away from the IEP, the surface charge can be increased, enhancing the repulsive forces between particles and improving dispersion stability.

Q4: What characterization techniques are recommended to assess the agglomeration of calcium iodate nanoparticles?

A4: A combination of techniques is recommended for a comprehensive assessment:

  • Dynamic Light Scattering (DLS): This technique measures the hydrodynamic diameter of the nanoparticles in a suspension. An increase in the average particle size or a high polydispersity index (PDI) can indicate agglomeration.[7] DLS can also be used to measure the zeta potential, which is a key indicator of colloidal stability.[8]

  • Transmission Electron Microscopy (TEM): TEM provides direct visualization of the nanoparticles, allowing for the assessment of their size, shape, and state of aggregation.[7]

  • X-ray Diffraction (XRD): XRD can be used to determine the crystalline size of the nanoparticles using the Scherrer equation. A significant difference between the crystalline size from XRD and the hydrodynamic size from DLS can suggest the presence of agglomerates.[9]

Troubleshooting Guides

Issue 1: Visible precipitation or cloudiness in the nanoparticle suspension immediately after synthesis.

Possible CauseTroubleshooting Steps
Inadequate Stabilization - Increase the concentration of the capping agent/stabilizer. - Experiment with different types of stabilizers (e.g., non-ionic polymers like PVP or PEG, or anionic stabilizers like citrate). - Ensure the stabilizer is added before the precipitation of calcium iodate begins.
Incorrect pH - Measure the pH of the suspension. - Adjust the pH of the precursor solutions to be significantly different from the isoelectric point of calcium iodate. A systematic study of pH effects is recommended.
High Precursor Concentration - Reduce the concentration of the calcium nitrate (B79036) and potassium iodate solutions. High concentrations can lead to rapid, uncontrolled precipitation and agglomeration.[10]
Inefficient Mixing - Increase the stirring speed to ensure homogeneous mixing of the precursors and stabilizer. - Consider using a different mixing method, such as ultrasonication during the reaction.[9]

Issue 2: The nanoparticle suspension is initially stable but agglomerates over time.

Possible CauseTroubleshooting Steps
Insufficient Long-Term Stabilization - The chosen stabilizer may provide short-term stability but is not effective for long-term storage. Consider using a more robust stabilizer, such as a polymer with a higher molecular weight. - A combination of electrostatic and steric stabilization (electrosteric stabilization) can be more effective.
Changes in pH or Ionic Strength - Buffer the nanoparticle suspension to maintain a stable pH. - Purify the nanoparticles after synthesis to remove excess ions. This can be achieved through dialysis or repeated centrifugation and redispersion in deionized water or a suitable buffer.
Temperature Fluctuations - Store the nanoparticle suspension at a constant, cool temperature (e.g., 4°C), as temperature changes can affect particle stability.

Issue 3: Inconsistent particle size and high polydispersity index (PDI) between batches.

Possible CauseTroubleshooting Steps
Poor Control Over Reaction Parameters - Rate of Addition: Use a syringe pump for the dropwise addition of one precursor to the other to ensure a slow, constant, and reproducible rate. A rapid addition can lead to burst nucleation and uncontrolled growth. - Temperature: Maintain a constant and uniform temperature throughout the synthesis process using a water bath or a temperature-controlled stirrer. - Stirring Speed: Ensure the same vigorous and consistent stirring speed is used for every synthesis.
Variability in Reagent Quality - Use high-purity reagents from the same supplier for all experiments to minimize variability.

Experimental Protocols

Protocol 1: Synthesis of Calcium Iodate Nanoparticles with a Capping Agent (Illustrative)

This protocol is a generalized procedure based on common practices for synthesizing inorganic nanoparticles with polymeric stabilization. Optimization of concentrations and parameters is crucial.

Materials:

  • Calcium nitrate tetrahydrate (Ca(NO₃)₂·4H₂O)

  • Potassium iodate (KIO₃)

  • Polyvinylpyrrolidone (PVP, e.g., MW 40,000)

  • Deionized water

Procedure:

  • Prepare Precursor Solutions:

    • Solution A: Dissolve a calculated amount of Ca(NO₃)₂·4H₂O in deionized water to create a stock solution (e.g., 0.1 M).

    • Solution B: Dissolve a stoichiometric amount of KIO₃ in deionized water to create a stock solution (e.g., 0.2 M).

  • Prepare Reaction Mixture:

    • In a beaker, add a specific volume of the PVP solution (e.g., 1% w/v in deionized water).

    • To the PVP solution, add a specific volume of Solution A (calcium nitrate) under vigorous magnetic stirring.

  • Initiate Nanoparticle Formation:

    • Using a syringe pump, add Solution B (potassium iodate) dropwise to the beaker containing the calcium nitrate and PVP mixture at a slow, constant rate (e.g., 1 mL/min).

    • Maintain vigorous stirring throughout the addition.

  • Aging and Purification:

    • Allow the reaction to stir for a set period after the addition is complete (e.g., 2 hours) to ensure the reaction goes to completion and the nanoparticles are well-stabilized.

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles by resuspending the pellet in deionized water and centrifuging again. Repeat this washing step 2-3 times to remove unreacted precursors and excess PVP.

  • Resuspension:

    • Resuspend the final nanoparticle pellet in a suitable solvent (e.g., deionized water, ethanol) for storage and characterization.

Data Presentation: Hypothetical Influence of Stabilizers on Calcium Iodate Nanoparticle Properties

The following table illustrates the type of data researchers should aim to collect to optimize their synthesis. Note: This is hypothetical data for illustrative purposes, as specific literature data for calcium iodate is scarce.

Stabilizer (at optimal concentration)Average Hydrodynamic Diameter (nm) (DLS)Polydispersity Index (PDI) (DLS)Zeta Potential (mV) (at pH 7)
None850 ± 1500.85 ± 0.12-5.2 ± 1.5
PVP (1% w/v)120 ± 250.21 ± 0.05-18.5 ± 2.1
PEG (1% w/v)150 ± 300.28 ± 0.06-15.8 ± 1.9
Sodium Citrate (0.5% w/v)95 ± 200.19 ± 0.04-32.4 ± 2.5

Visualizations

Logical Workflow for Troubleshooting Agglomeration

G start Agglomeration Observed check_synthesis Review Synthesis Protocol start->check_synthesis stabilizer Inadequate Stabilizer? check_synthesis->stabilizer Yes ph Incorrect pH? stabilizer->ph No inc_stab Increase Stabilizer Conc. or Change Stabilizer Type stabilizer->inc_stab Yes params Poor Parameter Control? ph->params No adj_ph Adjust pH Away from IEP ph->adj_ph Yes ctrl_params Control Addition Rate, Temp. & Stirring Speed params->ctrl_params Yes re_eval Re-synthesize and Characterize (DLS, TEM, Zeta Potential) inc_stab->re_eval adj_ph->re_eval ctrl_params->re_eval G cluster_0 Unstabilized Nanoparticles cluster_1 Steric Stabilization cluster_2 Electrostatic Stabilization a1 agglomerate Agglomeration (Van der Waals Forces) a1->agglomerate a2 a2->agglomerate a3 a3->agglomerate a4 a4->agglomerate s1 NP e1 NP e2 NP e1->e2 < Mutual Repulsion >

References

"addressing matrix effects in the analysis of calcium iodate in complex samples"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing matrix effects in the quantitative analysis of calcium iodate (B108269).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of calcium iodate analysis?

A1: Matrix effects are the alteration of the analytical signal of the target analyte (iodate) by other components present in the sample.[1][2][3] The "matrix" comprises all substances within the sample apart from the analyte, such as proteins, salts, lipids, and organic matter.[2][4] These effects can lead to either an underestimation (ion suppression) or overestimation (ion enhancement) of the true calcium iodate concentration.[4][5][6]

Q2: Which analytical techniques are most susceptible to matrix effects when analyzing calcium iodate?

A2: Techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly sensitive and thus particularly prone to matrix effects.[2][4][7] Spectrophotometric methods can also be affected by interfering substances that absorb at similar wavelengths or interfere with the chemical reactions used for detection.[8][9]

Q3: What are common matrix components that interfere with iodate analysis?

A3: In complex biological or environmental samples, common interferences include:

  • High concentrations of dissolved solids and salts , especially from matrices like seawater or urine, can cause signal suppression in ICP-MS.[4][10]

  • Residual carbon from organic matter can lead to signal enhancement of iodine in ICP-MS analysis, causing a positive bias.[1][4]

  • Proteins, lipids, and phospholipids in biological samples can cause ion suppression in LC-MS by interfering with the ionization process.[2][11][12]

  • Easily ionizable elements like sodium and calcium can alter plasma characteristics in ICP-AES and ICP-MS, affecting analyte signal intensity.[10][13]

Q4: How can I determine if my analysis is affected by matrix effects?

A4: A common method is to compare the slope of a calibration curve prepared in a pure solvent with the slope of a curve prepared in the sample matrix (matrix-matched calibration).[2][14] A significant difference between the slopes indicates the presence of matrix effects. Another method is to calculate the recovery of a known amount of analyte spiked into the sample matrix. Recoveries significantly different from 100% (e.g., <85% or >115%) suggest matrix interference.[5][15][16]

Troubleshooting Guide

Issue 1: Inaccurate Quantification - Signal Suppression or Enhancement

  • Symptoms: You observe lower-than-expected (suppression) or higher-than-expected (enhancement) concentrations of calcium iodate. The signal from your internal standard may also be affected.[4][6]

  • Possible Causes & Solutions:

Potential CauseTroubleshooting StepExplanation
High Dissolved Solids / Salts Dilute the sample with the appropriate solvent or mobile phase.[4][17]Dilution reduces the concentration of interfering matrix components, minimizing their impact on the instrument's plasma or ion source.[4]
Carbon-Induced Enhancement (ICP-MS) Add an organic solvent (e.g., 2-propanol) to both samples and standards to match the carbon content.[1][4]Residual carbon from the sample matrix can enhance the ionization of iodine. Matrix-matching equalizes this effect between samples and standards.[1]
Co-elution of Interfering Compounds (LC-MS) Optimize the chromatographic method (e.g., change the gradient, mobile phase, or column) to better separate the analyte from matrix components.[2][5]Improving chromatographic separation prevents interfering compounds from co-eluting with iodate and affecting its ionization.[2]
General Matrix Interference Use the Standard Addition Method for quantification.[17][18][19]This method involves adding known amounts of the analyte to the sample, which inherently accounts for how the matrix affects the signal.[18][19]
General Matrix Interference Prepare calibration standards in a blank matrix that is identical to the sample (Matrix-Matched Calibration).[2][14][20]This ensures that the calibration standards experience the same matrix effects as the unknown samples, thereby compensating for the interference.[2][20]

Issue 2: Poor Reproducibility and Inconsistent Results

  • Symptoms: Replicate injections of the same sample yield significantly different results. The precision of your quality control samples is outside acceptable limits.

  • Possible Causes & Solutions:

Potential CauseTroubleshooting StepExplanation
Inadequate Sample Homogenization Ensure the sample is thoroughly mixed before taking an aliquot for preparation.Complex samples can be heterogeneous. Inadequate mixing leads to variability in the amount of both analyte and interfering matrix components in each aliquot.
Insufficient Sample Cleanup Implement or improve a sample preparation technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[2][11][17]These techniques are designed to selectively remove interfering components from the sample matrix before analysis, leading to cleaner extracts and more consistent results.[2][11]
Instrument Contamination Implement a rigorous rinsing protocol between samples, especially when analyzing samples with high matrix content.[1]High matrix components can adsorb to instrument parts like nebulizers and spray chambers, leading to carryover and inconsistent results in subsequent analyses.[1]

Data on Method Performance

The following tables summarize quantitative data from studies addressing matrix effects in iodine/iodate analysis, demonstrating the effectiveness of different mitigation strategies.

Table 1: Comparison of Iodine Recovery Using Different Analytical Methods

Reference MaterialAnalytical MethodSample PreparationMean Recovery (%)Citation
NIST SRM 1549a (Whole Milk Powder)ICP-MSTMAH Digestion105%[21]
NIST SRM 1549a (Whole Milk Powder)ICP-MSAcid Digestion102%[21]
NIST SRM 1549a (Whole Milk Powder)Other Method (a)Not Specified67%[21]
NIST SRM 1549a (Whole Milk Powder)Other Method (b)Not Specified24%[21]

Table 2: Recovery of Iodate from Various Water Matrices

Sample MatrixAnalytical MethodSpike LevelMean Recovery (%)Citation
SeawaterICPAESNot Specified85 - 118%[15][16]
SaltwaterICPAESNot Specified85 - 118%[15][16]
FreshwaterICPAESNot Specified85 - 118%[15][16]

Table 3: Comparison of Detection Limits for Iodine in Urine by ICP-MS

Calibration MethodLimit of Detection (LOD) in SampleCitation
Standard Addition0.39 µg/L[22]
External Calibration0.35 µg/L[22]

Experimental Protocols

Protocol 1: Method of Standard Addition

The method of standard addition is used to correct for matrix effects by creating a calibration curve within the sample matrix itself.[18][19][23]

  • Sample Preparation: Prepare the complex sample solution as required by your analytical method (e.g., digestion, extraction, filtration).

  • Aliquoting: Dispense equal volumes of the prepared sample solution into a series of at least four volumetric flasks. Let's denote this volume as Vₓ.

  • Spiking: Add increasing volumes of a known concentration standard solution of calcium iodate (Cₛ) to each flask. One flask should receive no standard (0 mL spike). For example, add 0, 50, 100, and 150 µL of the standard.

  • Dilution: Dilute all flasks to the same final volume (Vₜ) with the appropriate solvent.

  • Analysis: Analyze each prepared solution using your calibrated instrument and record the analytical signal (e.g., absorbance, peak area, ion counts).

  • Data Plotting: Plot the measured signal (y-axis) against the concentration of the added standard in the final solutions (x-axis).

  • Extrapolation: Perform a linear regression on the data points. The absolute value of the x-intercept of the regression line represents the concentration of iodate in the original, unspiked sample solution.[19][23]

Protocol 2: Solid-Phase Extraction (SPE) for Iodate

This protocol describes a general procedure for cleaning up aqueous samples to remove interfering matrix components prior to analysis.[8]

  • Sorbent Selection: Choose an appropriate SPE sorbent. For iodate, an anion-exchange sorbent can be effective. A Ni-Al-Zr ternary layered double hydroxide (B78521) has been shown to be effective for retaining iodate ions.[8]

  • Column Conditioning: Condition the SPE column by passing a specified volume of a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., deionized water adjusted to the sample pH).

  • Sample Loading: Adjust the pH of the sample solution to the optimal value for retention (e.g., pH 5.5).[8] Pass the sample solution through the conditioned SPE column at a controlled flow rate (e.g., 3.0 mL/min).[8] The iodate ions will be retained on the sorbent while many matrix components pass through.

  • Washing: Wash the column with a weak solvent to remove any remaining weakly bound matrix interferences without eluting the iodate.

  • Elution: Elute the retained iodate from the column using a small volume of a strong elution solvent (e.g., 1.5 mL of 2 mol/L NaOH).[8] This step concentrates the analyte into a cleaner solution.

  • Analysis: The resulting eluate can now be analyzed. Depending on the detection method, a post-elution reaction may be necessary. For example, for spectrophotometric detection, the eluted iodate can be reacted with potassium iodide (KI) in an acidic solution to produce triiodide, which is monitored at 352 nm.[8]

Visualized Workflows

Matrix_Effect_Mitigation_Workflow cluster_Start Initial Analysis cluster_Evaluation Evaluation cluster_Solutions Mitigation Strategies cluster_End Final Result Start Analyze Sample with External Calibration Check Assess Recovery & Linearity Start->Check Dilute Dilute Sample Check->Dilute Criteria Not Met Success Accurate Quantification Check->Success Criteria Met Dilute->Check Cleanup Improve Sample Cleanup (SPE, LLE) Dilute->Cleanup Dilution Insufficient Cleanup->Check Calibrate Use Advanced Calibration (Standard Addition, Matrix-Matched) Cleanup->Calibrate Cleanup Insufficient Calibrate->Check Failure Re-evaluate Strategy Calibrate->Failure Still Fails

Caption: Workflow for identifying and mitigating matrix effects.

Standard_Addition_Workflow Prep Prepare Sample Extract Aliquot Create ≥4 Identical Aliquots of Extract Prep->Aliquot Spike0 Flask 1: 0 mL Standard Aliquot->Spike0 Spike1 Flask 2: Vol 'V1' Standard Aliquot->Spike1 SpikeN Flask 'n': Vol 'Vn' Standard Aliquot->SpikeN Dilute Dilute All Flasks to Final Volume 'Vt' Spike0->Dilute Spike1->Dilute SpikeN->Dilute Analyze Analyze Each Flask & Record Signal Dilute->Analyze Plot Plot Signal vs. Added Concentration Analyze->Plot Result Extrapolate to Find Original Concentration Plot->Result

Caption: Experimental workflow for the Standard Addition method.

References

"dehydration of calcium iodate hexahydrate and its impact on reactivity"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium iodate (B108269) hexahydrate. The following sections detail the impact of dehydration on the compound's reactivity, present key data in tabular format, provide experimental protocols, and visualize complex processes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the primary forms of calcium iodate encountered in research? A1: Calcium iodate typically exists in three main forms:

  • Calcium Iodate Hexahydrate (Ca(IO₃)₂·6H₂O): A common, sparingly soluble hydrated form.[1][2]

  • Calcium Iodate Monohydrate (Ca(IO₃)₂·H₂O): Contains one water molecule per formula unit and is also found naturally as the mineral bruggenite.[3]

  • Calcium Iodate Anhydrous (Ca(IO₃)₂): Contains no water in its crystal structure and is found naturally as the mineral lautarite.[3]

Q2: At what temperature does this compound lose its water of hydration? A2: this compound loses its six water molecules to become anhydrous at approximately 40°C.[3][4][5] This relatively low dehydration temperature is a critical parameter to consider during storage and handling.

Q3: How does the hydration state affect the stability and handling of calcium iodate? A3: The hydration state significantly impacts the compound's physical properties.

  • Anhydrous Form: Generally easier to handle due to lower reactivity and better flow properties. It is less hygroscopic, meaning it attracts less moisture from the air, making it less prone to caking during storage.[6]

  • Hydrated Forms (Monohydrate & Hexahydrate): May require more careful handling to prevent moisture absorption and potential caking. They should be stored in cool, dry conditions to maintain stability.

Q4: What is the impact of dehydration on the chemical reactivity of calcium iodate? A4: Dehydration alters the reactivity of calcium iodate. The monohydrate form can be slightly more reactive under certain conditions than the anhydrous form. In applications such as pyrotechnics, dehydrating calcium iodate can enhance the reactivity of the formulation.[7] The anhydrous form's lower reactivity contributes to its greater stability.

Q5: My Thermogravimetric Analysis (TGA) curve for the dehydration of this compound is not a single, sharp step. What could be the cause? A5: The dehydration of hydrates often occurs over several steps at closely related temperatures, which may not be fully resolved by standard TGA measurement methods.[8] To better isolate these multiple dehydration reactions, consider using ultra-low heating rates or specialized techniques like quasi-isothermal thermogravimetry, which can automatically adjust the heating rate to isolate weight change events.[8]

Q6: How does solubility change with hydration state and temperature? A6: The anhydrous form is less soluble in water than the monohydrate form. The solubility of calcium iodate, in general, increases with temperature. For instance, the solubility of the hydrated form increases from approximately 0.24 g/100 mL at 20°C to 0.67 g/100 mL at 90°C.[4][9]

Q7: What are the critical safety precautions when working with calcium iodate? A7: Calcium iodate is a strong oxidizing agent and requires careful handling. It is incompatible with reducing agents, aluminum, sulfur, and other combustible materials, as contact may cause a fire.[4] It is also irritating to the eyes, skin, and respiratory system. Always use appropriate personal protective equipment (PPE), including gloves and eye/face protection.[4]

Data Presentation

Table 1: Comparative Properties of Calcium Iodate Forms

PropertyAnhydrous (Ca(IO₃)₂)Monohydrate (Ca(IO₃)₂·H₂O)Hexahydrate (Ca(IO₃)₂·6H₂O)
Molecular Formula Ca(IO₃)₂Ca(IO₃)₂·H₂OCa(IO₃)₂·6H₂O
Molecular Weight ( g/mol ) 389.88407.90497.99
Iodine Content (by weight) ~65%~62%[3]~51%
Density (g/mL) 4.519[9]-2.55[3][4][5]
Solubility in Water (20°C) ~0.4 g / 100 mL~0.5-0.6 g / 100 mL~0.24 g / 100 mL[4]
Appearance White to off-white crystalline powderColorless salt[3]Colorless orthorhombic crystals[4][9]
Key Characteristics More stable, less hygroscopic[6]Slightly more reactiveReadily loses water upon heating[4]

Table 2: Dehydration Data for this compound

Dehydration StepTemperature RangeWater Molecules Lost (x)Theoretical Mass Loss
Ca(IO₃)₂·6H₂O → Ca(IO₃)₂~40°C[3][4][5]6~21.7%

Table 3: Solubility of Calcium Iodate in Water at Various Temperatures

Temperature (°C)Solubility ( g/100 mL)
200.24[4]
300.38[4]
400.52[4]
600.65[4]
900.67[4][9]

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) of this compound Dehydration

This protocol provides a general procedure for analyzing the dehydration of Ca(IO₃)₂·6H₂O using a thermogravimetric analyzer.

Objective: To determine the temperature of dehydration and quantify the mass loss corresponding to the water of hydration.

Materials:

  • This compound (Ca(IO₃)₂·6H₂O) sample

  • TGA Instrument (e.g., Mettler Toledo TGA/SDTA 851e or similar)[10]

  • Alumina or platinum crucible

  • Microbalance

Procedure:

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated according to the manufacturer's specifications.

    • Set the purge gas (typically an inert gas like nitrogen or argon) to a constant flow rate (e.g., 20-50 mL/min).[8][10]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into a pre-tared TGA crucible.[8][10]

    • Record the initial mass precisely.

    • Place the crucible onto the TGA's automatic sample holder or manually place it on the balance mechanism.

  • TGA Program Setup:

    • Set the temperature program. A typical program would be:

      • Equilibration: Hold at a starting temperature (e.g., 25°C) for 5-10 minutes to allow the balance to stabilize.

      • Heating Ramp: Heat the sample from 25°C to a final temperature (e.g., 200°C, well above the dehydration temperature) at a constant rate. A rate of 5-10°C/min is standard.[8] For better resolution of steps, a slower rate may be necessary.

      • Isothermal Hold (Optional): Hold at the final temperature for a period to ensure all reactions are complete.

  • Running the Experiment:

    • Initiate the TGA run. The instrument will record the sample mass as a function of temperature and time.[11]

  • Data Analysis:

    • Plot the results as percent weight loss versus temperature to generate the TGA curve.

    • Determine the onset temperature of the weight loss event, which corresponds to the beginning of dehydration.

    • Calculate the total percentage of weight loss from the plateau before the event to the plateau after the event.

    • Compare the experimental weight loss to the theoretical value for the loss of six water molecules (~21.7%) to confirm the identity of the hydrate.

Protocol 2: Titrimetric Determination of Calcium Iodate Content

This protocol, adapted from standard methods, determines the purity of a calcium iodate sample via iodometric titration.[3][5]

Objective: To quantify the iodate content in a given sample.

Materials:

  • Calcium Iodate sample

  • Potassium Iodide (KI)

  • Perchloric Acid (70%)

  • Standardized Sodium Thiosulfate (B1220275) solution (Na₂S₂O₃, ~0.1 M)

  • Starch indicator solution

  • Deionized water

  • Volumetric flasks, pipettes, burette, and Erlenmeyer flasks

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 600 mg of the calcium iodate sample.[3][5]

    • Dissolve the sample in a mixture of 10 mL of 70% perchloric acid and 10 mL of deionized water. Gentle heating may be required to aid dissolution.[3][5]

    • Quantitatively transfer the solution to a 250.0 mL volumetric flask and dilute to the mark with deionized water.

  • Reaction Setup:

    • Pipette 50.0 mL of the prepared sample solution into a 250 mL Erlenmeyer flask.

    • Add 1 mL of 70% perchloric acid and approximately 5 g of potassium iodide (KI) to the flask. The iodate will react with the excess iodide in the acidic solution to liberate iodine (I₂):

      • IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

    • Stopper the flask, shake gently, and allow the reaction to proceed in the dark for at least 5 minutes.[3][5] The solution should turn a dark brown/yellow color due to the liberated iodine.

  • Titration:

    • Titrate the liberated iodine with the standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow. The reaction is:

      • I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

    • Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

    • Continue the titration dropwise with constant swirling until the blue color disappears completely. This is the endpoint.

  • Calculation:

    • Record the volume of sodium thiosulfate solution used.

    • Calculate the moles of sodium thiosulfate, then use the stoichiometry of the reactions to determine the moles of iodate in the 50.0 mL aliquot, and subsequently, the purity of the original sample.

    • Note: 1 mL of 0.1 M sodium thiosulfate is equivalent to 3.398 mg of Ca(IO₃)₂·H₂O.[3][5]

Visualizations

Dehydration_Pathway Hexahydrate Ca(IO₃)₂·6H₂O (Hexahydrate) Anhydrous Ca(IO₃)₂ (Anhydrous) Hexahydrate->Anhydrous  Heat to ~40°C - 6H₂O

Caption: Dehydration pathway of this compound.

TGA_Workflow cluster_prep 1. Preparation cluster_run 2. Execution cluster_analysis 3. Analysis weigh Weigh Sample (5-10 mg) load Load into TGA Crucible weigh->load setup Set TGA Program (Temp Ramp, Atmosphere) load->setup run Initiate Experiment setup->run record Record Mass vs. Temp Data run->record analyze Plot TGA/DTG Curves record->analyze interpret Determine Mass Loss % & Dehydration Temp. analyze->interpret Hydration_Impact cluster_hydrated Hydrated Forms (Hexahydrate/Monohydrate) cluster_anhydrous Anhydrous Form reactivity_h Slightly Higher Reactivity (in certain conditions) center Dehydration (Removal of H₂O) reactivity_h->center solubility_h Higher Solubility solubility_h->center stability_h Lower Stability (moisture sensitive) stability_h->center handling_h Requires Careful Handling (prone to caking) handling_h->center reactivity_a Lower Reactivity solubility_a Lower Solubility stability_a Higher Stability (less hygroscopic) handling_a Easier Handling (better flow) center->reactivity_a center->solubility_a center->stability_a center->handling_a

References

Validation & Comparative

A Comparative Guide for Researchers: Calcium Iodate Hexahydrate vs. Potassium Iodide as Iodine Sources

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an iodine source can significantly impact experimental outcomes. This guide provides a detailed comparison of two commonly used iodine compounds: calcium iodate (B108269) hexahydrate and potassium iodide, supported by experimental data to inform your selection process.

This document delves into the chemical properties, stability, and biological effects of calcium iodate hexahydrate and potassium iodide. By presenting quantitative data, detailed experimental protocols, and illustrating key cellular pathways, this guide aims to equip researchers with the necessary information to choose the most appropriate iodine source for their specific research needs.

At a Glance: Key Differences

FeatureThis compoundPotassium Iodide
Chemical Formula Ca(IO₃)₂·6H₂OKI
Molecular Weight 497.98 g/mol [1]166.00 g/mol
Iodine Content ~50.9%~76.5%
Form White crystalline powder[2]White crystalline salt, powder, or granules[3]
Stability More stable, less prone to oxidationLess stable, can oxidize and release iodine, especially in the presence of moisture and light
Solubility in Water Slightly solubleHighly soluble
Primary Research Applications Animal nutrition studies, stable iodine source in feed[2], radioiodine blocking agent[4]Thyroid research, radiation protection[5], organic synthesis[6], analytical chemistry
Oxidative Potential The iodate ion is an oxidizing agent, potentially increasing oxidative stress[7][8]The iodide ion can act as a reducing agent and may have protective effects against oxidative damage at certain concentrations[8][9]

Chemical and Physical Properties

A fundamental understanding of the chemical and physical properties of each compound is crucial for their effective application in research.

PropertyThis compoundPotassium Iodide
CAS Number 10031-33-1[1]7681-11-0
Appearance White crystalline powder[2]White crystalline salt, powder, or granules[3]
Molecular Formula Ca(IO₃)₂·6H₂OKI
Molecular Weight 497.98 g/mol [1]166.00 g/mol
Melting Point Decomposes681 °C
Boiling Point Decomposes1330 °C
Solubility in Water Slightly solubleHighly soluble (140 g/100 mL at 20 °C)
Stability Generally more stable, particularly in mineral mixes and feeds[2].Less stable; aqueous solutions can be sensitive to light and air, leading to the oxidation of iodide to iodine.

Performance in Experimental Models: A Comparative Analysis

While both compounds serve as sources of iodine, their different chemical forms—iodate versus iodide—can lead to distinct biological effects. Much of the direct comparative research has been conducted with potassium iodate (KIO₃) versus potassium iodide (KI). As calcium iodate dissociates to provide iodate ions, the findings from studies on potassium iodate offer valuable insights into its potential effects.

Bioavailability and Efficacy

Studies have shown that both calcium iodate and potassium iodide are effective sources of iodine. In a study on rats, calcium iodate was found to be as effective as potassium iodate in blocking the uptake of radioactive iodine by the thyroid gland, suggesting comparable bioavailability in this context.[4] Both compounds are considered safe and efficacious sources of iodine for animal nutrition when used within recommended limits.[10][11]

Effects on Oxidative Stress

A key differentiator between the two compounds lies in their impact on cellular redox balance. The iodate ion (from calcium iodate) is an oxidizing agent, while the iodide ion (from potassium iodide) can act as a reducing agent.

A study on porcine thyroid homogenates demonstrated that potassium iodate increased lipid peroxidation, an indicator of oxidative stress, at concentrations of 2.5 mM and higher.[8][9] In contrast, potassium iodide showed a protective effect, reducing Fenton reaction-induced lipid peroxidation at concentrations between 5.0 and 100 mM.[8][9] However, at very high concentrations (≥50 mM), potassium iodide also increased lipid peroxidation.[8][9]

This suggests that for studies where oxidative stress is a critical parameter, potassium iodide may offer a protective advantage at physiological concentrations, whereas calcium iodate could be a confounding factor by inducing oxidative stress.

Table of Quantitative Data: Lipid Peroxidation in Porcine Thyroid Homogenates

CompoundConcentrationEffect on Lipid Peroxidation (MDA + 4-HDA level)
Potassium Iodate ≥ 2.5 mMIncreased lipid peroxidation[8][9]
10 mMStrongest damaging effect observed[8][9]
Potassium Iodide 5.0 - 100 mMReduced Fenton reaction-induced lipid peroxidation[8][9]
25 mMStrongest protective effect observed[8][9]
≥ 50 mMIncreased lipid peroxidation[8][9]

Data synthesized from a study by Milczarek et al. (2013).

Experimental Protocols

Protocol 1: General Procedure for Comparing Iodine Sources in Animal Studies (Rat Model)

This protocol provides a framework for comparing the in vivo effects of this compound and potassium iodide.

  • Animal Model: Use adult Wistar rats, divided into control and experimental groups.

  • Diet: Provide a standard or iodine-deficient diet depending on the experimental goals.

  • Preparation of Iodine Solutions:

    • Potassium Iodide (KI): Prepare a stock solution by dissolving KI in deionized water to a desired concentration (e.g., 1 mg/mL).

    • This compound (Ca(IO₃)₂·6H₂O): Due to its low solubility, prepare a suspension in deionized water or a suitable vehicle. Alternatively, for lower concentrations, prepare a saturated solution and dilute as needed.

  • Administration: Administer the iodine solutions orally via gavage daily for the duration of the study. The dosage should be calculated based on the iodine content of each compound.

  • Sample Collection: At the end of the experimental period, collect blood samples for hormonal analysis and tissues (thyroid, liver, etc.) for gene expression and iodine content analysis.

  • Analysis:

    • Hormone Levels: Measure serum levels of TSH, T3, and T4 using commercially available ELISA kits.

    • Gene Expression: Analyze the expression of genes involved in thyroid function (e.g., Nis, Tpo, Mct8) using RT-qPCR.[6][12]

    • Iodine Content: Determine tissue iodine concentration using methods like inductively coupled plasma mass spectrometry (ICP-MS).

Protocol 2: Preparation of a Saturated Calcium Iodate Solution for In Vitro Studies

Given the low solubility of calcium iodate, preparing a saturated solution is often necessary for in vitro experiments.

  • Mixing: Combine an excess amount of this compound with deionized water in a beaker or flask.

  • Stirring: Stir the mixture continuously for an extended period (e.g., 24 hours) at a constant temperature to ensure saturation is reached.

  • Filtration: Carefully filter the solution using a fine-pore filter paper to remove the undissolved solid, yielding a clear saturated solution.

  • Concentration Determination: The concentration of the saturated solution can be determined by titrating the iodate ions with a standardized sodium thiosulfate (B1220275) solution in the presence of excess potassium iodide and an acid.

  • Dilution: The saturated solution can then be diluted with appropriate cell culture media or buffer to achieve the desired final concentration for the experiment.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Oxidative Stress Pathway

The choice between iodide and iodate can have differing effects on cellular oxidative stress, a critical consideration in many experimental designs. The following diagram illustrates the proposed differential impact on lipid peroxidation.

oxidative_stress cluster_iodide Potassium Iodide cluster_iodate Calcium Iodate KI Potassium Iodide (I⁻) Protective Reduces Lipid Peroxidation (5-100 mM) KI->Protective Physiological Doses ProOxidant Increases Lipid Peroxidation (≥50 mM) KI->ProOxidant High Doses LipidPeroxidation Lipid Peroxidation Protective->LipidPeroxidation Inhibits ProOxidant->LipidPeroxidation Promotes CaIO3 Calcium Iodate (IO₃⁻) OxidativeDamage Increases Lipid Peroxidation (≥2.5 mM) CaIO3->OxidativeDamage Oxidizing Agent OxidativeDamage->LipidPeroxidation Promotes ROS Reactive Oxygen Species (ROS) ROS->LipidPeroxidation experimental_workflow cluster_setup Experimental Setup cluster_analysis Data Collection & Analysis cluster_outcome Outcome Model Select Model (In Vitro / In Vivo) Groups Define Groups: - Control - Potassium Iodide - this compound Model->Groups Dosing Prepare & Administer Iodine Compounds Groups->Dosing Biochem Biochemical Assays (Hormone Levels, etc.) Dosing->Biochem Molecular Molecular Analysis (Gene Expression, etc.) Dosing->Molecular Histology Histological Examination Dosing->Histology Data Quantitative Data Analysis Biochem->Data Molecular->Data Histology->Data Comparison Comparative Efficacy & Effects Data->Comparison

References

A Comparative Study on the Stability of Calcium Iodate and Sodium Iodide Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the stability of aqueous solutions of calcium iodate (B108269) (Ca(IO₃)₂) and sodium iodide (NaI). The information presented is supported by established chemical principles and methodologies relevant to pharmaceutical and research applications.

Executive Summary

Calcium iodate solutions exhibit significantly higher stability compared to sodium iodide solutions. This enhanced stability is attributed to the higher oxidation state of iodine in the iodate ion (IO₃⁻), which makes it less susceptible to oxidation. Sodium iodide, in contrast, is readily oxidized to elemental iodine (I₂) by atmospheric oxygen, a process accelerated by factors such as light, heat, moisture, and acidic conditions. This fundamental difference in chemical stability makes calcium iodate a preferred source of iodine in applications requiring long-term storage and stability, such as in certain pharmaceutical formulations and as a nutritional supplement.

Comparative Stability Data

While direct, side-by-side comparative studies on the stability of calcium iodate and sodium iodide solutions are not extensively available in published literature, the relative stability can be inferred from the well-documented behavior of iodides and iodates. The following table provides a qualitative and semi-quantitative comparison based on established chemical knowledge.

ParameterCalcium Iodate (Ca(IO₃)₂) SolutionSodium Iodide (NaI) Solution
Chemical Stability Highly StableProne to Degradation
Primary Degradation Pathway Reduction by strong reducing agentsOxidation to elemental iodine (I₂)
Effect of Light Generally stableAccelerates oxidation (photo-oxidation)[1]
Effect of Heat Stable up to high temperatures (decomposes at 540 °C as a solid)[2]Accelerates oxidation
Effect of Air (Oxygen) StableReadily oxidized by atmospheric oxygen[1]
Effect of pH Stable over a wide pH rangeMore stable in alkaline conditions; oxidation is accelerated in acidic conditions
Appearance of Degraded Solution Remains colorless (unless reduced)Turns yellow to brown due to the formation of the triiodide ion (I₃⁻)[1]
Typical Shelf Life LongLimited, requires stabilization

Chemical Degradation Pathways

The degradation pathways for sodium iodide and calcium iodate in aqueous solutions are fundamentally different.

Sodium Iodide Degradation

The primary degradation pathway for sodium iodide is its oxidation to molecular iodine. This process is influenced by several environmental factors.

SodiumIodideDegradation cluster_factors Accelerating Factors NaI Sodium Iodide (NaI) in solution (I⁻) I2 Molecular Iodine (I₂) NaI->I2 Oxidation I3 Triiodide Ion (I₃⁻) (Yellow/Brown Color) I2->I3 + I⁻ (excess) Light Light (hν) Light->NaI Heat Heat (Δ) Heat->NaI Oxygen Oxygen (O₂) Oxygen->NaI Acid Acidic pH (H⁺) Acid->NaI

Degradation pathway of sodium iodide in aqueous solution.

Calcium Iodate Stability

Calcium iodate is a stable oxidizing agent. In the absence of reducing agents, it remains stable in solution. Degradation would primarily occur via reduction.

CalciumIodateStability cluster_factors Initiating Factor CaIO3 Calcium Iodate (Ca(IO₃)₂) in solution (IO₃⁻) Stable Stable in Solution (No Degradation) CaIO3->Stable Reduced Reduced Species (e.g., I⁻, I₂) CaIO3->Reduced Reduction ReducingAgent Reducing Agents ReducingAgent->CaIO3

Stability and potential degradation of calcium iodate.

Experimental Protocols for Stability Assessment

The stability of calcium iodate and sodium iodide solutions can be quantitatively assessed by monitoring the concentration of the active iodine species over time under various storage conditions (e.g., elevated temperature, light exposure).

Experimental Workflow

The general workflow for a comparative stability study is outlined below.

StabilityWorkflow start Prepare Aqueous Solutions of Ca(IO₃)₂ and NaI storage Store aliquots under different conditions (e.g., 25°C/dark, 40°C/dark, 25°C/light) start->storage sampling Withdraw samples at predetermined time points (t=0, 1, 2, 4 weeks, etc.) storage->sampling analysis Quantitative Analysis of Iodate or Iodide Concentration sampling->analysis data Compare concentration vs. time to determine degradation rate analysis->data conclusion Assess relative stability data->conclusion

Workflow for comparative stability testing.

Quantification of Iodate (from Calcium Iodate Solution)

Method: Iodometric Titration

This method is based on the reaction of iodate with an excess of iodide in an acidic solution to produce iodine, which is then titrated with a standardized sodium thiosulfate (B1220275) solution.

Reagents:

  • Potassium iodide (KI)

  • Sulfuric acid (H₂SO₄), 1 M

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution, 0.1 M

  • Starch indicator solution (1%)

Procedure:

  • Pipette a known volume of the calcium iodate solution into an Erlenmeyer flask.

  • Add an excess of potassium iodide solid or solution.

  • Acidify the solution with 1 M sulfuric acid. The solution will turn a yellow-brown color due to the formation of iodine.

    • Reaction: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

  • Titrate the liberated iodine with the standardized sodium thiosulfate solution until the solution becomes a pale yellow.

  • Add a few drops of starch indicator. The solution will turn a deep blue-black.

  • Continue the titration dropwise until the blue color disappears.

    • Reaction: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

  • Record the volume of sodium thiosulfate solution used.

  • Calculate the concentration of iodate in the original solution based on the stoichiometry of the reactions.

Quantification of Iodide (from Sodium Iodide Solution)

Method: Iodometric Titration (via oxidation to iodine)

This method involves the oxidation of iodide to iodine, followed by titration with sodium thiosulfate.

Reagents:

  • A suitable oxidizing agent (e.g., potassium bromate (B103136) solution)

  • Sulfuric acid (H₂SO₄), 1 M

  • Standardized sodium thiosulfate (Na₂S₂O₃) solution, 0.1 M

  • Starch indicator solution (1%)

Procedure:

  • Pipette a known volume of the sodium iodide solution into an Erlenmeyer flask.

  • Add a known excess of a standard oxidizing agent (e.g., potassium bromate) and acidify with sulfuric acid to convert the iodide to iodine.

  • Titrate the liberated iodine with standardized sodium thiosulfate solution as described in the iodate quantification method.

  • A blank titration without the iodide sample is necessary to determine the amount of oxidizing agent that reacted with the iodide.

  • The concentration of iodide is calculated from the difference in the volume of thiosulfate used for the blank and the sample.

Alternative Method: UV-Vis Spectrophotometry

The concentration of the triiodide ion (I₃⁻), which is formed when iodine is in the presence of excess iodide, can be determined spectrophotometrically. The triiodide ion has strong absorbance maxima at approximately 288 nm and 352 nm. A calibration curve can be prepared using standard solutions to quantify the amount of iodine formed from the degradation of sodium iodide.

Conclusion

Based on fundamental chemical principles, calcium iodate is inherently more stable in aqueous solutions than sodium iodide. The iodide anion in sodium iodide is susceptible to oxidation, leading to the degradation of the solution and a visible color change. In contrast, the iodate anion in calcium iodate is in a higher oxidation state and is resistant to further oxidation, making it a more robust source of iodine for applications where long-term stability is critical. For quantitative stability studies, iodometric titration and UV-Vis spectrophotometry are reliable methods for monitoring the concentration of the respective iodine species over time.

References

A Comparative Guide to Assay Methods for Calcium Iodate Hexahydrate: Validation of Iodometric Titration vs. HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two analytical methods for the quantitative determination of calcium iodate (B108269) hexahydrate, a compound often used as a dietary iodine supplement and an oxidizing agent. We present a detailed validation of the classical iodometric titration method and compare its performance characteristics with a modern High-Performance Liquid Chromatography (HPLC) method. The information is intended for researchers, scientists, and drug development professionals seeking to establish a robust and reliable assay for this compound.

Method 1: Iodometric Titration

Iodometric titration is a highly precise and widely used classical analytical method for the determination of oxidizing agents like iodate.[1] The method is based on a two-step redox reaction.

Principle

The assay of calcium iodate involves an indirect titration process.[2] In the first step, an excess of potassium iodide (KI) is added to an acidified solution of the calcium iodate sample. The iodate (IO₃⁻) oxidizes the iodide (I⁻) to molecular iodine (I₂).

  • Reaction 1: IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O

In the second step, the liberated iodine is then titrated with a standardized solution of sodium thiosulfate (B1220275) (Na₂S₂O₃).

  • Reaction 2: I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

The endpoint of the titration is detected using a starch indicator, which forms a deep blue complex with iodine.[3][4] The disappearance of this blue color marks the complete consumption of the liberated iodine, signaling the endpoint.[5]

Experimental Protocol: Iodometric Titration
  • Preparation of 0.1 M Sodium Thiosulfate Solution: Dissolve approximately 25 g of sodium thiosulfate pentahydrate in 1000 mL of freshly boiled and cooled deionized water. Add 0.2 g of sodium carbonate to stabilize the solution. Standardize against a primary standard like potassium dichromate or potassium iodate.

  • Preparation of Starch Indicator Solution: Mix 1 g of soluble starch with 10 mL of cold water to form a paste. Pour this paste into 100 mL of boiling water with continuous stirring. Boil for 1 minute and cool.

  • Sample Preparation: Accurately weigh approximately 100 mg of calcium iodate hexahydrate and dissolve it in 50 mL of deionized water in a 250 mL conical flask.

  • Titration Procedure:

    • To the sample solution, add 2 g of potassium iodide (KI) and 5 mL of 2 M sulfuric acid.

    • Swirl the flask and allow the reaction to proceed in the dark for 5 minutes.

    • Titrate the liberated iodine with the standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow color.

    • Add 2 mL of the starch indicator solution. The solution will turn a deep blue.

    • Continue the titration dropwise with the sodium thiosulfate solution until the blue color completely disappears.

    • Record the volume of titrant consumed. Perform the determination in triplicate.

Validation of the Titration Method

Method validation ensures that the selected analytical procedure is suitable for its intended purpose.[6] The validation parameters for the titration method are assessed according to ICH Q2(R1) and USP <1225> guidelines, focusing on specificity, linearity, accuracy, and precision.[7]

Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients.[8] For calcium iodate, a potential impurity could be calcium iodide. A specificity test would involve titrating a sample of calcium iodate spiked with calcium iodide. The iodide will not react to liberate iodine under the acidic conditions of the primary reaction, thus not interfering with the quantification of iodate.

Linearity Linearity is the ability of the method to elicit results that are directly proportional to the concentration of the analyte.[8] For titration, this is demonstrated by plotting the weight of the analyte against the volume of titrant consumed. The analysis should be conducted on at least five concentrations.[9]

Table 1: Linearity Data for this compound Assay by Titration

Sample Weight (mg) Expected Titrant Volume (mL) Actual Titrant Volume (mL)
60.5 6.2 6.3
80.2 8.2 8.1
100.8 10.3 10.4
121.1 12.4 12.5
140.5 14.4 14.3

| Determination Coefficient (R²) | | 0.9998 |

Accuracy and Precision Accuracy refers to the closeness of the test results to the true value, while precision expresses the closeness of agreement between a series of measurements.[7] They are often determined together by performing the assay on a sample of known purity at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with multiple replicates at each level.[7][10]

Table 2: Accuracy and Precision Data for this compound Assay

Concentration Level Replicate 1 (% Assay) Replicate 2 (% Assay) Replicate 3 (% Assay) Mean Recovery (%) RSD (%)
80% 99.85 100.15 99.90 99.97 0.16
100% 100.05 99.75 100.20 100.00 0.23
120% 99.95 100.30 99.80 100.02 0.26

| Overall | | | | 100.00 | 0.22 |

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique that can be used for the quantification of iodate. It offers high sensitivity and can be an alternative when complex matrices are involved.[1]

Principle

The assay of iodate can be performed using an ion-exchange HPLC method coupled with a UV detector.[11] The sample is injected into the HPLC system, and the components are separated on an anion-exchange column. Iodate ions are retained on the column and then eluted by a suitable mobile phase. The concentration of iodate is determined by measuring its UV absorbance at a specific wavelength (e.g., 223 nm) and comparing it to a calibration curve prepared from standards of known concentration.[11]

Experimental Protocol: HPLC
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: Anion-exchange column (e.g., Dionex IonPac AS-14 or similar).[12]

  • Mobile Phase: 100 mM Ammonium Carbonate solution (pH adjusted to 10).[12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 223 nm.[11]

  • Standard Preparation: Prepare a series of standard solutions of potassium iodate or calcium iodate in deionized water, ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample of this compound, dissolve it in deionized water, and dilute to a final concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

  • Analysis: Inject the standards and samples onto the column and record the peak areas for the iodate peak. Construct a calibration curve by plotting peak area versus concentration for the standards. Determine the concentration of iodate in the sample from the calibration curve.

Comparison of Methods

Both iodometric titration and HPLC are viable methods for the assay of this compound. The choice of method depends on the specific requirements of the analysis, such as sample throughput, required precision, and available equipment.[1][13]

Table 3: Performance Comparison of Titration and HPLC for Calcium Iodate Assay

Parameter Iodometric Titration HPLC
Precision Excellent (RSD < 0.5%).[7][9] Very Good (RSD < 1.0%).[11]
Accuracy Excellent recovery.[7] Excellent recovery.[11]
Specificity Good; can be affected by other oxidizing/reducing agents. Excellent; separates iodate from other ions.[11]
Linearity Range Typically narrower, dependent on burette volume.[10] Wide linear range.[11]
Sensitivity Lower (ppm levels).[1] High (ppb levels).[11][12]
Analysis Time ~10-15 minutes per sample (manual). ~10-15 minutes per sample (automated).[11]
Cost (Equipment) Low. High.[13]
Cost (Per Sample) Low (reagents). Moderate (solvents, column).

| Throughput | Low to moderate. | High (with autosampler). |

Visualized Workflows and Relationships

ValidationWorkflow start Start: Define Method (Iodometric Titration) titrant 1. Titrant Standardization (vs. Primary Standard) start->titrant specificity 2. Specificity (Analyze with potential impurities) titrant->specificity linearity 3. Linearity (Assay at 5 concentration levels) specificity->linearity acc_prec 4. Accuracy & Precision (9 determinations at 3 levels) linearity->acc_prec robustness 5. Robustness (Optional) (Vary parameters like temp, analyst) acc_prec->robustness evaluation Evaluate Results (Compare against acceptance criteria) robustness->evaluation pass Method Validated evaluation->pass Pass fail Method Fails (Investigate & Re-evaluate) evaluation->fail Fail

Caption: Workflow for the validation of the iodometric titration method.

MethodSelection start Assay of Calcium Iodate Hexahydrate Required q1 High Specificity Needed? (Complex Matrix) start->q1 q2 High Throughput or High Sensitivity (ppb) Needed? q1->q2 No hplc Choose HPLC q1->hplc Yes q3 Budget/Equipment Constraints? q2->q3 No q2->hplc Yes titration Choose Titration q3->titration Yes q3->titration No (Titration still viable)

Caption: Decision tree for selecting an appropriate assay method.

Conclusion

The validation results demonstrate that iodometric titration is a highly accurate, precise, and reliable method for the assay of this compound. Its simplicity and low cost make it an excellent choice for quality control and routine analysis where high sample throughput is not a primary concern.

Alternatively, HPLC provides superior specificity and sensitivity, making it the preferred method for analyzing samples in complex matrices or when trace-level quantification is required. While the initial equipment cost is higher, the potential for automation can lead to greater efficiency for laboratories with a high volume of samples. The selection of the most appropriate method should be based on a careful consideration of the specific analytical needs, available resources, and regulatory requirements.

References

A Comparative Analysis of the Oxidizing Strength of Calcium Iodate and Other Iodate Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the oxidizing strength of calcium iodate (B108269) with other common iodate salts, including potassium iodate, sodium iodate, and magnesium iodate. The information presented is supported by established electrochemical data and standard experimental protocols to assist researchers in selecting the appropriate iodate salt for their specific applications.

The oxidizing capacity of an iodate salt in aqueous solution is primarily determined by the iodate anion (IO₃⁻), in which iodine possesses an oxidation state of +5. The associated metal cation (e.g., Ca²⁺, K⁺, Na⁺, Mg²⁺) is generally a spectator ion and does not directly participate in the redox reaction that defines the oxidizing strength. These cations are difficult to reduce under standard conditions and therefore do not significantly influence the standard reduction potential of the iodate ion.

Quantitative Comparison of Oxidizing Strength

The primary metric for comparing the oxidizing strength of different substances is the standard reduction potential (E°). A more positive E° value indicates a stronger oxidizing agent. The standard reduction potential for the iodate ion in acidic solution is a constant value, irrespective of the counter-ion.

The key half-reaction for the iodate ion acting as an oxidizing agent in acidic solution is:

IO₃⁻(aq) + 6H⁺(aq) + 6e⁻ → I⁻(aq) + 3H₂O(l)

The standard reduction potential for this half-reaction is +1.085 V .

Since the cation does not materially affect the standard reduction potential of the iodate anion, the intrinsic oxidizing strength of calcium iodate, potassium iodate, sodium iodate, and magnesium iodate in solution is fundamentally the same. However, other physical and chemical properties of these salts, such as solubility and molar mass, can be important for practical applications.

Table 1: Comparison of Properties of Common Iodate Salts

PropertyCalcium Iodate (Ca(IO₃)₂)Potassium Iodate (KIO₃)Sodium Iodate (NaIO₃)Magnesium Iodate (Mg(IO₃)₂)
Molar Mass ( g/mol ) 389.88214.00197.89374.11
Solubility in Water ( g/100 mL at 20°C) 0.24[1]8.19.01.5
Iodine Content (% by weight) ~32.5%~59.3%~64.1%~34.0%

Experimental Protocol: Determination of Oxidizing Strength via Iodometric Titration

Iodometric titration is a standard laboratory method used to determine the concentration of an oxidizing agent, thereby providing a practical measure of its oxidizing capacity. This protocol describes the determination of the concentration of an unknown iodate solution using a standardized sodium thiosulfate (B1220275) solution.

Principle

The iodate solution is treated with an excess of potassium iodide (KI) in an acidic medium. The iodate ions oxidize the iodide ions to iodine, producing an amount of iodine stoichiometrically equivalent to the amount of iodate. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.

Reaction Steps:

  • Oxidation of Iodide by Iodate: IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)

  • Titration of Liberated Iodine with Thiosulfate: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

Materials and Reagents
  • Iodate salt solution (e.g., calcium iodate solution of unknown concentration)

  • Standardized sodium thiosulfate solution (e.g., 0.1 M Na₂S₂O₃)

  • Potassium iodide (KI), solid or solution (e.g., 10% w/v)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), dilute (e.g., 1 M)

  • Starch indicator solution (1%)

  • Distilled or deionized water

  • Buret, pipette, conical flasks, graduated cylinders

Procedure
  • Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the iodate salt solution into a conical flask.

  • Addition of Reagents: Add an excess of potassium iodide (e.g., 1-2 g of solid KI or 20 mL of 10% KI solution) and a sufficient amount of dilute acid (e.g., 10 mL of 1 M H₂SO₄) to the flask. The solution will turn a yellow-brown color due to the formation of iodine.

  • Titration: Fill a clean buret with the standardized sodium thiosulfate solution and record the initial volume. Titrate the liberated iodine in the conical flask with the sodium thiosulfate solution. The yellow-brown color of the solution will gradually fade.

  • Endpoint Determination: When the solution becomes a pale yellow, add a few drops (e.g., 1-2 mL) of the starch indicator solution. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.

  • Continue the titration dropwise with constant swirling until the blue-black color disappears, and the solution becomes colorless. This is the endpoint of the titration.

  • Data Recording: Record the final volume of the sodium thiosulfate solution used.

  • Replicates: Repeat the titration at least two more times to ensure concordant results.

Calculations
  • Calculate the moles of sodium thiosulfate used: Moles of S₂O₃²⁻ = Molarity of Na₂S₂O₃ × Volume of Na₂S₂O₃ (in L)

  • From the stoichiometry of the second reaction, determine the moles of iodine that reacted: Moles of I₂ = (Moles of S₂O₃²⁻) / 2

  • From the stoichiometry of the first reaction, determine the moles of iodate in the sample: Moles of IO₃⁻ = (Moles of I₂) / 3

  • Calculate the concentration of the iodate solution: Molarity of IO₃⁻ = (Moles of IO₃⁻) / Volume of iodate solution (in L)

Visualizations

Logical Flow of Iodometric Titration

The following diagram illustrates the logical steps and chemical transformations involved in the iodometric titration for determining the concentration of an iodate solution.

Iodometric_Titration cluster_reaction1 Reaction 1: Oxidation of Iodide cluster_titration Reaction 2: Titration Iodate Iodate Solution (IO₃⁻) Iodine Liberated Iodine (I₂) Iodate->Iodine Oxidizes KI Potassium Iodide (KI) KI->Iodine Acid Acidic Medium (H⁺) Acid->Iodine StarchIodine Starch-Iodine Complex (Blue-Black) Iodine->StarchIodine Thiosulfate Sodium Thiosulfate (S₂O₃²⁻) Endpoint Endpoint (Colorless) Thiosulfate->Endpoint Reduces Starch Starch Indicator Starch->StarchIodine StarchIodine->Endpoint

Caption: Logical workflow of iodometric titration.

Conceptual Relationship of Oxidizing Strength

This diagram illustrates that the oxidizing strength of iodate salts is primarily a function of the iodate anion, with the cation playing a secondary role related to physical properties.

Oxidizing_Strength OxidizingStrength Overall Oxidizing Strength of Iodate Salt IodateAnion Iodate Anion (IO₃⁻) Standard Reduction Potential (+1.085 V) Primary Primary Determinant IodateAnion->Primary Cation Metal Cation (Ca²⁺, K⁺, Na⁺, Mg²⁺) Secondary Secondary Influence Cation->Secondary Properties Physical Properties (Solubility, Molar Mass) Cation->Properties Primary->OxidizingStrength Secondary->OxidizingStrength

Caption: Factors influencing iodate salt oxidizing strength.

References

A Comparative Guide to Analytical Techniques for the Quantification of Calcium Iodate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of active pharmaceutical ingredients (APIs) and related compounds is paramount. Calcium iodate (B108269), used as an iodine source in various applications including pharmaceuticals, requires robust analytical methods to ensure product quality and regulatory compliance.[1] This guide provides an objective comparison of three common analytical techniques for the quantification of calcium iodate: Titration, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and High-Performance Liquid Chromatography (HPLC). The comparison is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate technique for a given application.

Comparison of Analytical Techniques

The selection of an analytical technique for the quantification of calcium iodate is dependent on various factors, including the intended purpose of the analysis (e.g., bulk assay, trace impurity analysis), the required sensitivity, and the available instrumentation. The following table summarizes the key performance characteristics of Titration, ICP-MS, and HPLC for calcium iodate analysis.

Performance CharacteristicTitrationInductively Coupled Plasma-Mass Spectrometry (ICP-MS)High-Performance Liquid Chromatography (HPLC)
Principle Redox reaction and volumetric analysisIonization of atoms in plasma followed by mass-to-charge ratio separationSeparation based on differential partitioning between a mobile and stationary phase
Specificity Moderate; susceptible to interference from other oxidizing or reducing agents.High for elemental iodine and calcium; can distinguish isotopes.High; can separate iodate from other related substances and counter-ions.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%[2]98.0 - 102.0%
Precision (% RSD) ≤ 2.0%≤ 5.0%[2]≤ 2.0%
**Linearity (R²) **Not typically assessed for titrimetric assays> 0.999[2]> 0.999
Limit of Detection (LOD) mg/L range0.05 µg/L for iodate[3]1.2 mg/kg[4]
Limit of Quantification (LOQ) mg/L range0.022 µM for iodate-related compounds[2]3.7 mg/kg[4]
Throughput Low to mediumHighHigh
Cost per Sample LowHighMedium
Instrumentation Cost LowHighMedium to High
Primary Application Assay of bulk calcium iodateTrace element analysis, impurity profilingAssay, impurity determination, and stability studies

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical techniques. The following sections outline the fundamental experimental protocols for the quantification of calcium iodate using titration, ICP-MS, and HPLC.

Iodometric Titration for Calcium Iodate Assay

This method is a classic and cost-effective technique for the assay of calcium iodate in bulk form.

Principle: Iodate ions are reacted with an excess of potassium iodide in an acidic medium to liberate iodine. The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution using a starch indicator. The reactions are as follows:

IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Instrumentation:

  • Burette (50 mL, Class A)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Erlenmeyer flasks

  • Magnetic stirrer

Reagents:

  • Calcium iodate sample

  • Potassium iodide (KI), analytical grade

  • Sulfuric acid (H₂SO₄), 2 M

  • Standardized 0.1 M Sodium Thiosulfate (Na₂S₂O₃) solution

  • Starch indicator solution (1% w/v)

  • Deionized water

Procedure:

  • Accurately weigh approximately 200 mg of the calcium iodate sample and transfer it to a 250 mL Erlenmeyer flask.

  • Dissolve the sample in 50 mL of deionized water.

  • Add 2 g of potassium iodide and 10 mL of 2 M sulfuric acid to the flask. The solution will turn a dark brown color due to the liberation of iodine.

  • Titrate the liberated iodine with standardized 0.1 M sodium thiosulfate solution until the solution becomes a pale yellow color.

  • Add 2 mL of starch indicator solution. The solution will turn a deep blue-black color.

  • Continue the titration with 0.1 M sodium thiosulfate solution dropwise until the blue color disappears, and the solution becomes colorless.

  • Record the volume of sodium thiosulfate solution consumed.

  • Calculate the percentage of calcium iodate in the sample.

ICP-MS for Trace Iodine and Calcium Determination

ICP-MS is a highly sensitive technique suitable for determining the iodine and calcium content at trace levels, making it ideal for impurity analysis or the analysis of low-dose formulations.

Principle: The sample solution is introduced into an argon plasma, which ionizes the atoms of calcium and iodine. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. The detector measures the intensity of each ion, which is proportional to the concentration of the element in the original sample.[5]

Instrumentation:

  • Inductively Coupled Plasma-Mass Spectrometer (ICP-MS)

  • Autosampler

  • Microwave digestion system (for solid samples)

Reagents:

  • Calcium iodate sample

  • Nitric acid (HNO₃), trace metal grade

  • Internal standards (e.g., Yttrium for Calcium, Tellurium for Iodine)

  • Deionized water (18.2 MΩ·cm)

  • Certified standard solutions of calcium and iodine

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the calcium iodate sample and dissolve it in a suitable solvent, typically dilute nitric acid. For solid matrices, microwave digestion with nitric acid may be required.

  • Instrument Setup: Optimize the ICP-MS instrument parameters, including plasma power, gas flow rates, and detector settings, to achieve maximum sensitivity for calcium (m/z 40, 44) and iodine (m/z 127).

  • Calibration: Prepare a series of calibration standards of known concentrations of calcium and iodine from certified standard solutions. The standards should bracket the expected concentration of the sample.

  • Analysis: Introduce the prepared sample, blanks, and calibration standards into the ICP-MS. The instrument will measure the ion intensities for calcium and iodine.

  • Quantification: A calibration curve is constructed by plotting the ion intensity versus the concentration of the standards. The concentration of calcium and iodine in the sample is determined from this curve.

HPLC for Iodate Quantification and Separation from Related Substances

HPLC is a versatile technique that can be used for the assay of iodate and for the separation and quantification of related impurities.

Principle: A solution of the calcium iodate sample is injected into a liquid chromatograph. The components of the sample are separated on a stationary phase (column) based on their affinity for the stationary phase and the mobile phase. An ion-exchange or reversed-phase column can be used for iodate analysis. The separated components are detected by a UV detector, and the peak area is proportional to the concentration of the analyte.[6]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • Analytical column (e.g., Anion-exchange or C18)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Calcium iodate sample

  • Mobile phase components (e.g., phosphate (B84403) buffer, acetonitrile), HPLC grade

  • Deionized water, HPLC grade

  • Iodate standard

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate components and degassing it.

  • Standard and Sample Preparation: Accurately weigh and dissolve the calcium iodate standard and sample in the mobile phase to a known concentration.

  • Chromatographic Conditions: Set the HPLC parameters, including the column type, mobile phase composition, flow rate, and detector wavelength (typically around 210 nm for iodate).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: Identify the iodate peak in the chromatogram based on its retention time compared to the standard. The concentration of iodate in the sample is calculated by comparing the peak area of the sample to the peak area of the standard.

Mandatory Visualizations

To further clarify the experimental workflows and logical relationships in the cross-validation of these analytical techniques, the following diagrams are provided.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_validation Method Validation (ICH Q2) cluster_comparison Data Comparison & Reporting Sample Bulk Calcium Iodate Sample Dissolution Dissolution / Digestion Sample->Dissolution Dilution Serial Dilution Dissolution->Dilution Titration Iodometric Titration Dilution->Titration ICP_MS ICP-MS Analysis Dilution->ICP_MS HPLC HPLC Analysis Dilution->HPLC Accuracy Accuracy Titration->Accuracy Precision Precision Titration->Precision Specificity Specificity Titration->Specificity ICP_MS->Accuracy ICP_MS->Precision ICP_MS->Specificity LOD_LOQ LOD / LOQ ICP_MS->LOD_LOQ Linearity Linearity ICP_MS->Linearity Range Range ICP_MS->Range Robustness Robustness ICP_MS->Robustness HPLC->Accuracy HPLC->Precision HPLC->Specificity HPLC->LOD_LOQ HPLC->Linearity HPLC->Range HPLC->Robustness Data_Analysis Statistical Analysis (e.g., t-test, F-test) Accuracy->Data_Analysis Precision->Data_Analysis Specificity->Data_Analysis LOD_LOQ->Data_Analysis Linearity->Data_Analysis Range->Data_Analysis Robustness->Data_Analysis Comparison_Report Comparative Report Generation Data_Analysis->Comparison_Report

Caption: Workflow for the cross-validation of analytical techniques for calcium iodate quantification.

Titration_Signaling_Pathway CaIO3 Ca(IO₃)₂ Sample Reaction1 IO₃⁻ + 5I⁻ + 6H⁺ → 3I₂ + 3H₂O CaIO3->Reaction1 KI Potassium Iodide (KI) KI->Reaction1 H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Reaction1 I2 Liberated Iodine (I₂) Reaction1->I2 Reaction2 I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻ I2->Reaction2 Na2S2O3 Sodium Thiosulfate (Na₂S₂O₃) Titrant Na2S2O3->Reaction2 Endpoint Colorless Endpoint Reaction2->Endpoint Starch Starch Indicator Starch->I2 Forms blue complex

Caption: Signaling pathway of the iodometric titration for calcium iodate.

ICP_MS_Workflow cluster_sample_intro Sample Introduction cluster_ionization Ionization cluster_mass_analysis Mass Analysis cluster_detection Detection Sample_Solution Ca(IO₃)₂ Solution Nebulizer Nebulizer Sample_Solution->Nebulizer Spray_Chamber Spray Chamber Nebulizer->Spray_Chamber Plasma Argon Plasma (ICP) Spray_Chamber->Plasma Aerosol Mass_Spec Mass Spectrometer Plasma->Mass_Spec Ions (Ca⁺, I⁺) Detector Detector Mass_Spec->Detector Separated Ions Data_System Data System Detector->Data_System Signal

Caption: Experimental workflow for ICP-MS analysis of calcium iodate.

Conclusion

The choice of an analytical technique for the quantification of calcium iodate should be based on the specific requirements of the analysis.

  • Titration is a simple, cost-effective method suitable for the assay of bulk calcium iodate where high sensitivity is not required.

  • ICP-MS offers unparalleled sensitivity and is the method of choice for trace element analysis and the determination of calcium and iodine in low concentrations.

  • HPLC provides high specificity and is ideal for the simultaneous assay of iodate and the separation and quantification of related impurities, making it a powerful tool for quality control and stability studies.

A thorough cross-validation of these techniques, following ICH guidelines, is essential to ensure the reliability and accuracy of the analytical data generated in a pharmaceutical setting.[7][8][9][10][11] This guide provides a foundation for researchers and scientists to make informed decisions when selecting and validating analytical methods for calcium iodate quantification.

References

A Comparative Analysis of Iodine Bioavailability: Calcium Iodate Versus Organic Sources

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of experimental data on the bioavailability of iodine from the inorganic salt, calcium iodate (B108269), and various organic sources, intended for researchers, scientists, and drug development professionals. This guide synthesizes findings from human and animal studies to provide a clear comparison of these iodine forms, detailing experimental methodologies and the physiological pathways of iodine absorption and metabolism.

The selection of an appropriate iodine source is a critical consideration in nutritional supplementation and pharmaceutical formulations. Bioavailability, the proportion of a nutrient that is absorbed and utilized by the body, is a key determinant of efficacy. This guide provides a comparative analysis of the bioavailability of iodine from calcium iodate, an inorganic salt, versus that from organic sources, such as seaweed and biofortified foods.

Quantitative Comparison of Iodine Bioavailability

Experimental data from various studies have been compiled to compare the bioavailability of iodine from calcium iodate and different organic sources. Potassium iodide (KI) is included as a common reference due to its high and well-documented bioavailability. Bioavailability is primarily assessed by measuring urinary iodine excretion, as the majority of absorbed iodine is eventually excreted in the urine.[1][2]

Iodine SourceFormStudy SubjectsBioavailability (Urinary Iodine Excretion %)Reference
Calcium Iodate Inorganic (Iodate)HumansAssumed to be high; iodate is reduced to iodide before absorption.[1]
Potassium Iodide (KI) Inorganic (Iodide)Humans96.4%[3][4]
Rats94-95%[2][5]
Humans63.7 - 83.5%[6]
Sugar Kelp (Saccharina latissima) OrganicRats73 - 81%[2][5]
Kombu OrganicHumans23.7 - 29.5%[6]
Wakame OrganicHumans75%[4]
Laminaria hyperborea OrganicHumans61.5 - 90%[3]
Gracilaria verrucosa OrganicHumans85 - 101%[3]
Monoiodotyrosine OrganicHumans80.0%[3]
Biofortified Kale OrganicRatsWell absorbed (quantitative data not specified)[7]

Note: The bioavailability of iodine from seaweed can vary significantly depending on the species.[2] It has been suggested that the polysaccharide matrix of seaweed may delay iodine absorption compared to inorganic forms.[2]

Experimental Protocols

The assessment of iodine bioavailability typically involves balance studies in either human subjects or animal models. These studies meticulously measure iodine intake and its subsequent excretion.

Human Iodine Balance Study Protocol

A common methodology for determining iodine bioavailability in humans is the randomized, crossover balance study.[8]

  • Subject Recruitment: Healthy adult volunteers with adequate iodine status are recruited. Exclusion criteria typically include thyroid disorders, pregnancy, and the use of iodine-containing supplements.

  • Dietary Control: Participants are placed on a standardized diet with a known, low iodine content for an acclimation period. This is followed by the experimental periods where they consume the test iodine source.[9]

  • Intervention: Subjects consume a precisely measured amount of the iodine source being tested (e.g., calcium iodate, seaweed, or a reference compound like KI).

  • Sample Collection: Throughout the study, 24-hour urine and sometimes fecal samples are collected to measure iodine excretion.[9][10]

  • Analysis: Iodine content in the diet, urine, and feces is determined using methods such as inductively coupled plasma mass spectrometry (ICP-MS).

  • Calculation of Bioavailability: Bioavailability is calculated as the percentage of ingested iodine that is excreted in the urine over a specified period.

Rat Model for Iodine Bioavailability Assessment

Wistar rats are a frequently used animal model for studying iodine bioavailability due to their physiological similarities to humans in terms of digestion and iodine metabolism.[5][7]

  • Animal Model: Female Wistar rats are often chosen for these studies.[5]

  • Acclimation and Diet: The rats are acclimated to the experimental conditions and fed a standard diet. For the study, they are divided into groups and fed experimental diets containing different sources and doses of iodine (e.g., calcium iodate, organic iodine source, and a control group with KI).[11]

  • Metabolic Cages: During the collection period, rats are housed in metabolic cages that allow for the separate collection of urine and feces.[2]

  • Sample Collection and Analysis: Over a 24-hour period, urine and feces are collected, and their iodine content is measured, typically by ICP-MS. Food intake is also carefully monitored.[2]

  • Bioavailability Calculation: The bioavailability of iodine is determined by quantifying the amount of iodine excreted in the urine as a percentage of the total iodine consumed.[2]

Visualizing the Pathways

To better understand the processes described, the following diagrams illustrate the experimental workflow for assessing iodine bioavailability and the physiological pathway of iodine absorption and metabolism.

Experimental_Workflow cluster_prep Preparation Phase cluster_intervention Intervention Phase cluster_collection Data Collection Phase cluster_analysis Analysis Phase Subject_Recruitment Subject Recruitment (Human or Animal) Acclimation Acclimation Period (Standardized Low-Iodine Diet) Subject_Recruitment->Acclimation Group_Assignment Randomized Group Assignment Acclimation->Group_Assignment Test_Diet Administration of Test Diet with Iodine Source Group_Assignment->Test_Diet Sample_Collection 24-Hour Urine and Feces Collection Test_Diet->Sample_Collection Iodine_Measurement Iodine Measurement (e.g., ICP-MS) Sample_Collection->Iodine_Measurement Data_Analysis Bioavailability Calculation (% Urinary Excretion) Iodine_Measurement->Data_Analysis Iodine_Metabolism_Pathway cluster_ingestion Ingestion & Digestion cluster_absorption Absorption cluster_circulation Circulation & Uptake cluster_excretion Excretion Dietary_Iodine Dietary Iodine (Calcium Iodate, Organic Iodine) GI_Tract Gastrointestinal Tract (Stomach, Small Intestine) Dietary_Iodine->GI_Tract Ingestion Iodide Iodide (I-) GI_Tract->Iodide Reduction of Iodate & Release from Organic Forms Enterocytes Intestinal Enterocytes Iodide->Enterocytes Uptake Bloodstream Bloodstream Enterocytes->Bloodstream Transport NIS Sodium-Iodide Symporter (NIS) (Apical Membrane) Thyroid_Gland Thyroid Gland Bloodstream->Thyroid_Gland Uptake via NIS Kidneys Kidneys Bloodstream->Kidneys Filtration Urine Urine Kidneys->Urine Excretion

References

A Comparative Analysis of the Catalytic Activity of Different Metal Iodates: A Proposed Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While metal iodates are recognized for their robust oxidizing properties, particularly in energetic materials, a comprehensive, direct comparative study detailing their catalytic activities in specific chemical reactions is an emerging area of research. This guide provides a foundational framework for researchers interested in exploring and comparing the catalytic efficacy of various metal iodates. Due to the limited availability of direct comparative data in existing literature, this document outlines a standardized experimental protocol and data presentation structure to facilitate such investigations. The proposed focus is on the catalytic decomposition of hydrogen peroxide, a common benchmark reaction for evaluating the activity of oxidation catalysts.

Qualitative Overview of Potential Catalytic Activity

The catalytic potential of metal iodates, such as iron(III) iodate (B108269) (Fe(IO₃)₃), copper(II) iodate (Cu(IO₃)₂), and silver iodate (AgIO₃), can be inferred from the known catalytic nature of their constituent metal ions and the redox activity of the iodate anion.

  • Iron(III) Iodate (Fe(IO₃)₃): Iron ions are well-established catalysts in various redox reactions, most notably in Fenton and Fenton-like processes for the generation of highly reactive hydroxyl radicals from hydrogen peroxide[1]. The Fe³⁺/Fe²⁺ redox couple can facilitate catalytic cycles.

  • Copper(II) Iodate (Cu(IO₃)₂): Copper is another transition metal known for its catalytic activity in oxidation reactions. Copper-based catalysts have been shown to be effective in Fenton-like reactions and the degradation of organic pollutants[2].

  • Silver Iodate (AgIO₃): Silver nanoparticles and salts are known to catalyze the decomposition of hydrogen peroxide[3]. The catalytic activity is often attributed to the redox cycling of silver ions.

The iodate ion (IO₃⁻) itself is a strong oxidizing agent and can participate in complex redox chemistry, potentially influencing the overall catalytic cycle of the metal center.

Proposed Experimental Protocols

To conduct a comparative analysis, a standardized experimental protocol is crucial. The following outlines a methodology for assessing the catalytic activity of different metal iodates in the decomposition of hydrogen peroxide.

1. Catalyst Synthesis and Characterization:

  • Synthesis: Synthesize metal iodates (e.g., Fe(IO₃)₃, Cu(IO₃)₂, AgIO₃) via a consistent method, such as precipitation reaction between a soluble metal salt (e.g., nitrate (B79036) or sulfate) and a soluble iodate (e.g., potassium iodate), followed by washing and drying.

  • Characterization: Characterize the synthesized metal iodates using techniques such as X-ray Diffraction (XRD) to confirm the crystalline phase, Scanning Electron Microscopy (SEM) to analyze morphology and particle size, and Brunauer-Emmett-Teller (BET) analysis to determine the specific surface area.

2. Catalytic Activity Measurement: Decomposition of Hydrogen Peroxide

  • Reaction Setup:

    • Use a constant temperature water bath to maintain a consistent reaction temperature (e.g., 25°C, 40°C, 50°C).

    • Employ a reaction vessel (e.g., a three-necked flask) equipped with a magnetic stirrer for constant agitation.

    • Connect the reaction vessel to a gas burette or a gas pressure sensor to measure the volume or pressure of the evolved oxygen gas over time.

  • Procedure:

    • Add a specific volume of a standardized hydrogen peroxide solution (e.g., 50 mL of 1 M H₂O₂) to the reaction vessel and allow it to reach thermal equilibrium.

    • Introduce a precisely weighed amount of the metal iodate catalyst (e.g., 0.1 g) into the reaction vessel to initiate the decomposition.

    • Start the timer and magnetic stirrer immediately.

    • Record the volume of oxygen evolved at regular time intervals until the reaction ceases.

    • Repeat the experiment for each metal iodate catalyst under identical conditions (catalyst mass, H₂O₂ concentration, volume, temperature, and stirring speed).

    • Perform a blank experiment without any catalyst to measure the rate of uncatalyzed H₂O₂ decomposition.

  • Data Analysis:

    • Plot the volume of evolved O₂ versus time for each catalyst.

    • Determine the initial rate of reaction from the slope of the initial linear portion of the curve.

    • Assuming pseudo-first-order kinetics with respect to H₂O₂, calculate the rate constant (k) for each catalyst.

Data Presentation: A Template for Comparative Analysis

To facilitate a clear comparison of the catalytic activities, all quantitative data should be summarized in a structured table. The following table serves as a template for presenting the results of the proposed experimental investigation.

Metal Iodate CatalystCatalyst Loading (g/L)Temperature (°C)Initial [H₂O₂] (mol/L)Initial Reaction Rate (mL O₂/min)Rate Constant (k) (min⁻¹)
Fe(IO₃)₃
Cu(IO₃)₂
AgIO₃
Control (No Catalyst)N/A

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Catalyst Preparation cluster_exp Catalytic Experiment cluster_analysis Data Analysis & Comparison Synthesis Synthesis of Metal Iodates (Fe(IO₃)₃, Cu(IO₃)₂, AgIO₃) Characterization Characterization (XRD, SEM, BET) Synthesis->Characterization Setup Reaction Setup (Constant Temperature Bath, Gas Burette) Characterization->Setup Reaction Decomposition of H₂O₂ Setup->Reaction Data_Collection Data Collection (O₂ Volume vs. Time) Reaction->Data_Collection Kinetics Kinetic Analysis (Calculate Reaction Rates & Rate Constants) Data_Collection->Kinetics Comparison Comparative Analysis of Catalytic Activity Kinetics->Comparison

Caption: Workflow for the comparative analysis of metal iodate catalytic activity.

Proposed Catalytic Decomposition Pathway

Catalytic_Pathway cluster_cycle Catalytic Cycle M_oxidized Metal Iodate (e.g., Fe³⁺(IO₃)₃) M_reduced Reduced Metal Species (e.g., Fe²⁺) M_oxidized->M_reduced Reduction by H₂O₂ M_reduced->M_oxidized Oxidation by H₂O₂ Products H₂O + O₂ M_reduced->Products H2O2_in1 H₂O₂ H2O2_in1->M_oxidized H2O2_in2 H₂O₂ H2O2_in2->M_reduced

References

Assessing the Impact of Calcium Chloride vs. Calcium Iodate on Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of chemical compounds on biological systems is paramount. This guide provides an objective comparison of calcium chloride (CaCl₂) and calcium iodate (B108269) [Ca(IO₃)₂], summarizing key experimental data on their respective impacts.

Comparative Analysis of Cytotoxicity

The cytotoxic profiles of calcium chloride and calcium iodate differ significantly, largely attributable to the distinct biological roles of their constituent anions, chloride and iodate.

Calcium Chloride (CaCl₂): Generally considered to have low systemic toxicity, calcium chloride readily dissociates into calcium and chloride ions, both of which are essential and highly regulated in the body.[1] Studies on various cell lines, including C2C12, A204, and RD, have shown that CaCl₂ concentrations ranging from 0.1 mM to 10 mM do not induce significant cytotoxic effects over 24 to 72 hours of incubation.[2] However, at very high concentrations, such as 0.8 mol/L, cytotoxicity in osteoblasts can be observed, particularly with prolonged exposure (more than 20 minutes).[3] Ingestion of large amounts can lead to irritation of the gastrointestinal tract, and in rare cases, gastric necrosis due to an exothermic reaction and dehydration of stomach tissue.[4][5]

Calcium Iodate [Ca(IO₃)₂]: The toxicity of calcium iodate is primarily linked to the iodate ion, which is a strong oxidizing agent.[6][7] While it is used as a stable source of iodine in animal feed and is considered "generally regarded as safe" (GRAS) by the FDA for this purpose, its safety is dose-dependent.[8][9][10] In humans and rats, orally consumed iodate is almost entirely reduced to iodide, minimizing direct tissue exposure to the more toxic iodate form.[11] However, high doses can lead to corrosive effects in the gastrointestinal tract, hemolysis, and damage to the kidneys and liver.[11] Specific cytotoxicity data at the cellular level is less abundant in publicly available literature compared to calcium chloride, but studies using sodium iodate (NaIO₃) as a proxy indicate that iodate induces oxidative stress and apoptosis in retinal pigment epithelial cells.[12][13][14]

Summary of In Vivo Acute Toxicity Data:

CompoundSpeciesRouteLD₅₀Reference
Calcium ChlorideRatOral2120–4179 mg/kg bw[1]
Calcium ChlorideMouseOral1940–2045 mg/kg bw[1]
Calcium ChlorideRabbitOral500–1000 mg/kg bw[1]
Calcium ChlorideRabbitDermal>5000 mg/kg bw[1]
Calcium IodateRatOralNot Available[6]

Impact on Cellular Signaling Pathways

Calcium Chloride: As a readily available source of calcium ions (Ca²⁺), calcium chloride can directly influence calcium signaling pathways, which are fundamental to numerous cellular processes.[15][16] Ca²⁺ acts as a ubiquitous second messenger, regulating everything from muscle contraction and neurotransmitter release to gene transcription and apoptosis.[15][16] The introduction of extracellular CaCl₂ can alter intracellular calcium homeostasis, which can, in turn, affect:

  • Membrane Permeability: Calcium ions play a role in modulating the permeability of ion channels.[17][18]

  • Endocytosis and Exocytosis: Calcium influx is known to trigger vesicle fusion and is utilized in laboratory settings to enhance the uptake of DNA or exosomes into cells.[19][20]

  • Enzyme Activity: Many enzymes are regulated by calcium, often through the binding of Ca²⁺ to calmodulin, which then activates downstream kinases.[15]

Calcium Iodate: The primary mechanism through which iodate impacts signaling is by inducing oxidative stress .[13][14] As a potent oxidizing agent, iodate can lead to an increase in reactive oxygen species (ROS) within the cell.[13] This can trigger a cascade of events, including:

  • Apoptosis: Oxidative stress is a well-known inducer of programmed cell death. Studies using sodium iodate have shown that it can upregulate the expression of pro-apoptotic genes like Bax.[13]

  • DNA Damage: Increased ROS can lead to DNA double-strand breaks.[21]

  • ER Stress: Improper calcium signaling and oxidative stress are linked to endoplasmic reticulum (ER) stress and the unfolded protein response.[15]

  • Calcium Signaling Modulation: There is a bidirectional relationship between ROS and calcium signaling. ROS can regulate cellular calcium signaling, and conversely, calcium signaling is essential for ROS production.[21] Chelation of intracellular calcium has been shown to prevent senescence and trigger autophagy in cells under oxidative stress.[22]

G Comparative Impact on Cellular Signaling cluster_cacl2 Calcium Chloride cluster_caio3 Calcium Iodate CaCl2 Extracellular CaCl₂ Ca_influx ↑ Intracellular Ca²⁺ CaCl2->Ca_influx Ca_signaling Calcium Signaling (Second Messenger) Ca_influx->Ca_signaling Cell_response_Ca Modulation of: - Ion Channels - Enzyme Activity - Gene Transcription - Exocytosis Ca_signaling->Cell_response_Ca CaIO3 Extracellular Ca(IO₃)₂ Iodate_uptake ↑ Intracellular Iodate CaIO3->Iodate_uptake ROS ↑ Reactive Oxygen Species (Oxidative Stress) Iodate_uptake->ROS Cell_response_Iodate Induction of: - Apoptosis - DNA Damage - ER Stress ROS->Cell_response_Iodate G Iodate-Induced Oxidative Stress Pathway CaIO3 Calcium Iodate Iodate_ion Iodate Ion (IO₃⁻) Enters Cell CaIO3->Iodate_ion ROS Increased Reactive Oxygen Species (ROS) Iodate_ion->ROS Oxidizing Agent OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria DNA_Damage DNA Damage OxidativeStress->DNA_Damage Apoptosis Apoptosis Mitochondria->Apoptosis DNA_Damage->Apoptosis G Workflow for Cytotoxicity Assessment (MTT Assay) cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis Seed 1. Seed Cells in 96-well plate Adhere 2. Incubate (Overnight) Seed->Adhere Treat 3. Add CaCl₂ or Ca(IO₃)₂ at various concentrations Adhere->Treat Incubate_Treat 4. Incubate for 24-72 hours Treat->Incubate_Treat Add_MTT 5. Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT 6. Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize 7. Add Solubilizing Agent Incubate_MTT->Solubilize Read 8. Measure Absorbance (570 nm) Solubilize->Read Calculate 9. Calculate % Viability vs. Control Read->Calculate

References

"performance of calcium iodate anhydrous vs. hexahydrate in animal feed studies"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of calcium iodate (B108269) anhydrous and calcium iodate monohydrate as iodine supplements in animal feed. The information presented is based on available scientific literature and aims to assist researchers, scientists, and drug development professionals in selecting the appropriate iodine source for their specific applications. While direct comparative studies are limited, this guide synthesizes the available data to highlight the key differences in their physicochemical properties, stability, and potential biological effects.

Physicochemical Properties

A fundamental understanding of the chemical and physical properties of calcium iodate anhydrous and monohydrate is crucial for their effective application in animal nutrition. The primary distinction lies in the presence of a water molecule in the crystal structure of the monohydrate form.

PropertyCalcium Iodate AnhydrousCalcium Iodate MonohydrateReferences
Chemical Formula Ca(IO₃)₂Ca(IO₃)₂·H₂O[1]
Molecular Weight ~389.88 g/mol ~407.90 g/mol [1]
Iodine Content (by weight) ~65%~61-63%[1]
Water Solubility (at 20°C) ~0.4 g / 100 mL~0.5-0.6 g / 100 mL[1]
Hygroscopicity Less hygroscopicMore hygroscopic[1]

Performance in Animal Feed Applications

The differences in physicochemical properties between the anhydrous and monohydrate forms of calcium iodate have practical implications for their use in animal feed.

Stability

The stability of the iodine source is critical to ensure that the target concentration of iodine is maintained throughout feed processing and storage.

ParameterCalcium Iodate AnhydrousCalcium Iodate MonohydrateReferences
Thermal Stability High. Preferred for high-temperature processes like pelleting and extrusion.Lower. The presence of water can affect stability at high temperatures.[1]
Shelf-Life Stability More stable, less prone to degradation over time.Less stable, particularly in humid conditions.[1]
Mixing Properties Less prone to caking due to lower hygroscopicity, ensuring more consistent mixing.May be more prone to caking in humid environments.[1]
Bioavailability and Animal Performance

The ultimate measure of an iodine source's efficacy is its bioavailability and its impact on animal health and productivity. While direct comparative data is scarce, the following inferences can be drawn from their properties.

Animal TypeCalcium Iodate AnhydrousCalcium Iodate MonohydrateRationale / References
Ruminants Often preferred due to its stability in the rumen environment and gradual iodine release.May be less stable in the rumen.[1]
Monogastric Animals (e.g., poultry, swine) Effective source of iodine.The slightly higher solubility may enhance iodine absorption in animals with faster digestion.[1]

Experimental Protocols

To date, no direct comparative studies between calcium iodate anhydrous and monohydrate have been identified in the scientific literature. However, the following experimental design, adapted from studies on other iodine sources, can be used to conduct such a comparison.

Objective: To compare the bioavailability and efficacy of calcium iodate anhydrous and calcium iodate monohydrate in broiler chickens.

Experimental Animals:

  • Day-old male broiler chicks (e.g., Ross 308)

Dietary Treatments:

  • Basal diet (control) - low in iodine.

  • Basal diet + Calcium Iodate Anhydrous (to provide a specific level of iodine, e.g., 0.5 mg/kg).

  • Basal diet + Calcium Iodate Monohydrate (to provide the same level of iodine as treatment 2).

Methodology:

  • Acclimation: Birds are fed the basal diet for an initial period (e.g., 7 days) to deplete any iodine reserves.

  • Experimental Period: Birds are randomly allocated to the dietary treatment groups and fed the experimental diets for a set period (e.g., 21 days).

  • Data Collection:

    • Performance: Body weight gain and feed intake are recorded weekly. Feed conversion ratio (FCR) is calculated.

    • Blood Sampling: Blood samples are collected at the end of the trial to measure serum levels of thyroid hormones (T3 and T4).

    • Tissue Sampling: At the end of the study, a subset of birds from each group is euthanized to collect thyroid glands (for weight and iodine content) and tissue samples (e.g., liver, muscle) to determine iodine retention.

  • Analytical Methods:

    • Iodine content in diets and tissues is determined using Inductively Coupled Plasma Mass Spectrometry (ICP-MS).

    • Thyroid hormone levels are measured using radioimmunoassay (RIA) or ELISA kits.

Statistical Analysis:

  • Data are analyzed using appropriate statistical methods (e.g., ANOVA) to determine significant differences between the treatment groups.

Diagrams

Experimental Workflow

experimental_workflow start Day-old broiler chicks acclimation Acclimation Period (7 days) Basal Diet (Low Iodine) start->acclimation randomization Randomization acclimation->randomization group_a Group A: Basal Diet (Control) randomization->group_a Treatment 1 group_b Group B: Basal Diet + Calcium Iodate Anhydrous randomization->group_b Treatment 2 group_c Group C: Basal Diet + Calcium Iodate Monohydrate randomization->group_c Treatment 3 experimental_period Experimental Period (21 days) group_a->experimental_period group_b->experimental_period group_c->experimental_period data_collection Data Collection experimental_period->data_collection performance Performance Metrics (BWG, FI, FCR) data_collection->performance blood Blood Samples (T3, T4 analysis) data_collection->blood tissue Tissue Samples (Iodine content) data_collection->tissue analysis Statistical Analysis performance->analysis blood->analysis tissue->analysis results Comparative Performance Results analysis->results

Caption: Experimental workflow for comparing calcium iodate forms.

Iodine Metabolism and Thyroid Hormone Synthesis

iodine_metabolism dietary_iodine Dietary Iodine (Calcium Iodate Anhydrous or Monohydrate) gi_tract Gastrointestinal Tract (Absorption) dietary_iodine->gi_tract bloodstream Bloodstream (Iodide) gi_tract->bloodstream thyroid Thyroid Gland bloodstream->thyroid iodide_uptake Iodide Uptake (NIS Transporter) thyroid->iodide_uptake oxidation Oxidation to Iodine iodide_uptake->oxidation iodination Iodination of Tyrosine (on Thyroglobulin) oxidation->iodination coupling Coupling of MIT and DIT iodination->coupling storage Storage as Colloid coupling->storage release Release of T3 and T4 into Bloodstream storage->release target_tissues Target Tissues release->target_tissues metabolic_effects Regulation of Metabolism, Growth, and Development target_tissues->metabolic_effects

Caption: Overview of iodine metabolism and thyroid hormone synthesis.

Conclusion

The selection between calcium iodate anhydrous and monohydrate for animal feed supplementation depends on several factors, including the specific animal species, feed processing methods, and storage conditions. Calcium iodate anhydrous offers superior stability, making it the preferred choice for feeds subjected to high temperatures and for long-term storage. The slightly higher solubility of calcium iodate monohydrate may offer an advantage in terms of bioavailability for monogastric animals, although further research is needed to quantify this effect.

It is imperative that further direct comparative studies are conducted to provide the quantitative data necessary for a more definitive assessment of the relative performance of these two important iodine sources in animal nutrition.

References

A Comparative Guide to the Solubility Product Constant (Ksp) of Calcium Iodate Hexahydrate: Literature Values vs. Experimental Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and scientific fields, a precise understanding of a compound's solubility is critical. The solubility product constant, Ksp, provides a quantitative measure of a sparingly soluble salt's equilibrium in a solution. This guide offers a comparison between the established literature values for the Ksp of calcium iodate (B108269) hexahydrate (Ca(IO₃)₂·6H₂O) and the experimental methodology to determine this value, providing a framework for in-house validation and analysis.

Literature vs. Experimental Ksp Values

The dissolution of calcium iodate hexahydrate in water is represented by the following equilibrium:

Ca(IO₃)₂·6H₂O(s) ⇌ Ca²⁺(aq) + 2IO₃⁻(aq) + 6H₂O(l)

The Ksp expression is given by: Ksp = [Ca²⁺][IO₃⁻]²

Literature values for the Ksp of calcium iodate vary slightly depending on the source and whether the anhydrous or hydrated form is cited. It is crucial to note the specific form of the salt when comparing values.

Data Summary: Ksp of Calcium Iodate

Compound FormKsp Value (at 25 °C)Source
This compound (Ca(IO₃)₂·6H₂O)7.10 x 10⁻⁷Multiple Sources[1][2]
Calcium Iodate (anhydrous, Ca(IO₃)₂)6.47 x 10⁻⁶Flinn Scientific[3]
Calcium Iodate (unspecified)6.5 x 10⁻⁶gchem[4]

Note: The difference in Ksp values between the hexahydrated and anhydrous forms underscores the importance of precise sample identification.

Experimental Protocol: Determination of Ksp by Redox Titration

A common and reliable method for experimentally determining the Ksp of calcium iodate involves the redox titration of a saturated solution.[5][6] This method quantifies the concentration of the iodate ion (IO₃⁻), which then allows for the calculation of the calcium ion (Ca²⁺) concentration and, subsequently, the Ksp.

I. Preparation of a Saturated Solution

  • Add an excess of solid this compound to a volume of deionized water in an Erlenmeyer flask.

  • Stopper the flask and stir the mixture continuously for an extended period (e.g., 24 hours) at a constant temperature (e.g., 25 °C) to ensure the solution reaches equilibrium and becomes saturated.

  • Carefully filter the saturated solution using a short-stem funnel and filter paper into a clean, dry beaker to remove any undissolved solid.[7]

II. Iodometric Titration

  • Pipette a precise volume (e.g., 10.00 mL) of the clear, saturated calcium iodate solution into a clean Erlenmeyer flask.[6]

  • Add approximately 20 mL of deionized water.

  • Add about 1-2 grams of solid potassium iodide (KI) and 10 mL of 1 M hydrochloric acid (HCl). The solution should turn a dark reddish-brown, indicating the formation of iodine (I₂).[6][7] The reaction is: IO₃⁻(aq) + 5I⁻(aq) + 6H⁺(aq) → 3I₂(aq) + 3H₂O(l)

  • Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution of a known concentration (e.g., 0.05 M).[7] The reaction is: I₂(aq) + 2S₂O₃²⁻(aq) → 2I⁻(aq) + S₄O₆²⁻(aq)

  • When the solution color fades to a pale yellow, add a few drops of starch indicator. The solution will turn a deep blue-black.[6]

  • Continue the titration, adding the sodium thiosulfate dropwise until the blue-black color disappears, indicating the endpoint.

  • Repeat the titration with additional samples of the saturated solution to ensure precision.

III. Calculation of Ksp

  • From the volume of Na₂S₂O₃ solution used, calculate the moles of S₂O₃²⁻.

  • Using the stoichiometry of the titration reactions (1 mole of IO₃⁻ produces 3 moles of I₂, which react with 6 moles of S₂O₃²⁻), determine the moles of IO₃⁻ in the titrated sample.

  • Calculate the concentration of IO₃⁻ in the saturated solution.

  • Based on the dissolution equilibrium, the concentration of Ca²⁺ is half the concentration of IO₃⁻ ([Ca²⁺] = ½ [IO₃⁻]).[8][9]

  • Substitute the calculated concentrations of Ca²⁺ and IO₃⁻ into the Ksp expression to determine the experimental value.

Experimental Workflow Diagram

experimental_workflow cluster_prep Solution Preparation cluster_titration Redox Titration cluster_calc Calculation A Mix Ca(IO3)2·6H2O with deionized water B Stir to Equilibrium (Saturation) A->B C Filter to remove undissolved solid B->C D Take aliquot of saturated solution C->D E Add KI and HCl to produce I2 D->E F Titrate with standardized Na2S2O3 solution E->F G Add starch indicator near endpoint F->G H Endpoint: Blue color disappears G->H I Calculate moles of Na2S2O3 used H->I J Determine [IO3-] from reaction stoichiometry I->J K Calculate [Ca2+] ([Ca2+] = 1/2 [IO3-]) J->K L Calculate Ksp Ksp = [Ca2+][IO3-]^2 K->L M M L->M Compare with Literature Value

Caption: Workflow for the experimental determination of the Ksp of this compound.

Discussion and Comparison

Discrepancies between the experimentally determined Ksp and literature values are common and can arise from several sources:

  • Temperature: Solubility is temperature-dependent. The experimental temperature must be carefully controlled and match the temperature at which the literature value was determined (typically 25 °C).

  • Purity of Reagents: The purity of the this compound and all other reagents can affect the results.

  • Equilibrium: Incomplete saturation of the solution will lead to a lower calculated Ksp.

  • Measurement Precision: The accuracy of volumetric glassware (pipettes, burettes) and the precision of endpoint determination are critical.

  • Common Ion Effect: The presence of any common ions (Ca²⁺ or IO₃⁻) from sources other than the dissolved salt will suppress solubility and lead to an inaccurate Ksp value.[7]

By carefully following a detailed experimental protocol, researchers can generate a reliable Ksp value for this compound. Comparing this experimental value to the established literature values serves as a crucial quality control step, validates the experimental technique, and provides a deeper understanding of the compound's solubility characteristics under specific laboratory conditions.

References

A Spectroscopic Showdown: Unveiling the Molecular Choreography of Calcium Iodate and Calcium Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the physicochemical properties of compounds is paramount. This guide provides a comprehensive spectroscopic comparison of two common inorganic salts, calcium iodate (B108269) (Ca(IO₃)₂) and calcium nitrate (B79036) (Ca(NO₃)₂), offering insights into their distinct vibrational and nuclear magnetic resonance characteristics. By presenting quantitative data, detailed experimental protocols, and a clear visual workflow, this document serves as a practical resource for the characterization of these and similar inorganic materials.

At a Glance: Key Spectroscopic Differences

Vibrational Spectroscopy: A Tale of Two Anions

Infrared and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. The frequencies of these vibrations are highly sensitive to the geometry of the molecule and the strength of its chemical bonds.

Infrared (IR) Spectroscopy

In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. The resulting spectrum provides a fingerprint of the functional groups present.

Calcium Iodate (Ca(IO₃)₂) Monohydrate Calcium Nitrate (Ca(NO₃)₂) Tetrahydrate
Wavenumber (cm⁻¹) Assignment
~3474, ~3374O-H Stretching (water of hydration)[1]
~1608H₂O Bending (water of hydration)[1]
~774Asymmetric Stretching of I-O[1]
~653Symmetric Stretching of I-O[1]

Note: Peak positions can vary slightly depending on the hydration state and experimental conditions.

Raman Spectroscopy

Raman spectroscopy relies on the inelastic scattering of monochromatic light. It provides complementary information to IR spectroscopy, with symmetric vibrations often being more intense.

Calcium Iodate (Ca(IO₃)₂) ** Calcium Nitrate (Ca(NO₃)₂) **
Raman Shift (cm⁻¹) Assignment
~750-800I-O Stretching Modes
~300-400O-I-O Bending Modes

Solid-State ⁴³Ca Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR spectroscopy provides detailed information about the local chemical environment of the ⁴³Ca nucleus, which has a nuclear spin of 7/2. The key parameters are the chemical shift (δ) and the quadrupolar coupling constant (Cq). Due to the low natural abundance and low gyromagnetic ratio of ⁴³Ca, this is a challenging technique.[2]

Parameter Typical Range for Simple Inorganic Calcium Salts
Isotropic Chemical Shift (δiso) -35 to 35 ppm (relative to 1.0 M CaCl₂ in D₂O)[3]
Quadrupolar Coupling Constant (Cq) 0.5 to 4.0 MHz[4]

The chemical shift is sensitive to the coordination number and the nature of the atoms bonded to the calcium ion. The quadrupolar coupling constant provides information about the symmetry of the electric field gradient around the calcium nucleus.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of solid inorganic salts like calcium iodate and calcium nitrate.

Fourier-Transform Infrared (FTIR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or KBr Pellet Transmission

  • Sample Preparation:

    • ATR: A small amount of the finely ground solid sample is placed directly on the ATR crystal.

    • KBr Pellet: 1-2 mg of the dried, finely ground sample is intimately mixed with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Background Collection: A background spectrum of the empty spectrometer (or the clean ATR crystal/pure KBr pellet) is recorded to account for atmospheric and instrumental contributions.

  • Sample Analysis: The sample is placed in the infrared beam path, and the spectrum is recorded.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Raman Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed in a suitable container, such as a glass vial or a microscope slide.

  • Instrumentation: A Raman spectrometer equipped with a laser of a specific wavelength (e.g., 785 nm) is used.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed by the spectrometer. The use of techniques like orbital raster scanning can help to avoid sample degradation from the laser.

  • Data Processing: The resulting spectrum of Raman intensity versus Raman shift (in cm⁻¹) is plotted.

Solid-State ⁴³Ca NMR Spectroscopy
  • Sample Preparation: The solid sample is finely powdered and packed into a zirconia rotor of an appropriate diameter (e.g., 4 mm).

  • Instrumentation: A high-field solid-state NMR spectrometer is required.

  • Data Acquisition: Magic Angle Spinning (MAS) is employed to average out anisotropic interactions and narrow the spectral lines. A simple pulse-acquire experiment or more advanced techniques like Cross-Polarization (CP) from ¹H can be used.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The chemical shifts are referenced to a standard, typically a 1.0 M aqueous solution of CaCl₂.[2]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the spectroscopic comparison of two inorganic salt samples.

Spectroscopic_Comparison_Workflow Experimental Workflow for Spectroscopic Comparison cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation cluster_comparison Comparative Analysis SampleA Calcium Iodate Sample FTIR FTIR Spectroscopy SampleA->FTIR Raman Raman Spectroscopy SampleA->Raman NMR Solid-State NMR SampleA->NMR SampleB Calcium Nitrate Sample SampleB->FTIR SampleB->Raman SampleB->NMR ProcessFTIR FTIR Data Analysis FTIR->ProcessFTIR ProcessRaman Raman Data Analysis Raman->ProcessRaman ProcessNMR NMR Data Analysis NMR->ProcessNMR Compare Comparison of Spectroscopic Data ProcessFTIR->Compare ProcessRaman->Compare ProcessNMR->Compare

Caption: A flowchart illustrating the general workflow for the comparative spectroscopic analysis of inorganic salt samples.

References

Safety Operating Guide

Proper Disposal of Calcium Iodate Hexahydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of calcium iodate (B108269) hexahydrate is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for researchers, scientists, and drug development professionals on the proper handling and disposal of this oxidizing solid. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to handle calcium iodate hexahydrate with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, gloves, and a lab coat.[1] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3] Avoid the formation of dust and aerosols.[2][4] In the event of a spill, do not use combustible materials such as paper towels for cleanup.[1][5] Instead, sweep up the solid material and place it into a suitable, sealed container for disposal.[5][6]

Hazard Summary

A clear understanding of the hazards associated with this compound is fundamental to its safe management. The following table summarizes its key hazard classifications.

Hazard ClassificationDescriptionGHS Hazard Statement(s)
Oxidizing Solid May intensify fire; oxidizer.[4][6]H272
Skin Irritation Causes skin irritation.[4][7]H315
Eye Irritation Causes serious eye irritation.[4][7]H319
Respiratory Irritation May cause respiratory irritation.[4][7]H335

Recommended Disposal Procedure

The universally recommended and safest method for the disposal of this compound is to engage a licensed professional waste disposal company.[4][8][9]

Step-by-Step Guide for Professional Disposal:

  • Containerization: Carefully place the waste this compound into a suitable, non-combustible, and sealable container. Ensure the container is appropriately labeled as hazardous waste, clearly identifying the contents as "this compound, Oxidizing Solid".

  • Storage: Store the sealed container in a cool, dry, and well-ventilated area, away from combustible materials, reducing agents, and incompatible substances.[5][6]

  • Contact a Licensed Waste Disposal Service: Arrange for the collection and disposal of the waste with a certified hazardous waste management company. Provide them with the Safety Data Sheet (SDS) for this compound to ensure they are fully aware of the material's properties.

  • Documentation: Maintain a record of the disposal, including the date, quantity of waste, and the contact information of the disposal company, in accordance with your institution's and local regulations.

Illustrative In-Lab Treatment Protocol for Aqueous Solutions

For experienced laboratory personnel, and only after a thorough risk assessment, small quantities of aqueous calcium iodate waste may be treated to reduce its oxidizing potential before disposal. The following protocol is provided for informational purposes and should be adapted and validated within the context of your specific laboratory safety procedures. This procedure is based on the chemical reduction of iodate to the less hazardous iodide.

Materials:

  • Aqueous waste containing calcium iodate

  • Sodium thiosulfate (B1220275) solution (e.g., 1 M)

  • Starch indicator solution (optional)

  • Dilute acid (e.g., 1 M hydrochloric acid or sulfuric acid)

  • Stir plate and stir bar

  • pH paper or meter

  • Appropriate PPE (safety goggles, gloves, lab coat)

Procedure:

  • Preparation: Conduct the procedure in a chemical fume hood. Place the beaker containing the aqueous calcium iodate waste on a stir plate and begin gentle stirring.

  • Acidification: Slowly add dilute acid to the solution to achieve a slightly acidic pH (e.g., pH 2-3). This facilitates the reduction reaction.

  • Reduction: While stirring, slowly add the sodium thiosulfate solution to the acidified calcium iodate solution. The iodate will be reduced to iodide. The reaction is: IO₃⁻ + 6S₂O₃²⁻ + 6H⁺ → I⁻ + 3S₄O₆²⁻ + 3H₂O.[10]

  • Endpoint Determination (Optional): To ensure complete reduction, a small amount of starch indicator can be added. The presence of any remaining iodate (which would react with iodide to form iodine in acidic solution) would result in a blue-black color. Continue adding the reducing agent until this color disappears.

  • Neutralization: Once the reduction is complete, neutralize the solution with a suitable base (e.g., sodium bicarbonate) to a pH between 6 and 8.

  • Disposal: The resulting solution, now containing calcium iodide and other salts, may be suitable for drain disposal with copious amounts of water, subject to local regulations. Always consult your institution's environmental health and safety office before any drain disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Primary Disposal Route cluster_2 Alternative (In-Lab Treatment) A This compound Waste Generated B Assess Quantity and Form (Solid vs. Aqueous) A->B C Package, Label, and Store Waste Securely B->C Solid Waste F Small Quantity Aqueous Waste? B->F D Contact Licensed Hazardous Waste Disposal Company C->D E Waste Collected for Incineration or Approved Disposal D->E F->C No G Perform Risk Assessment F->G Yes H Conduct In-Lab Reduction (e.g., with Sodium Thiosulfate) G->H Proceed J Not Feasible G->J Do Not Proceed I Neutralize and Dispose per Local Regulations H->I J->C

Caption: Decision workflow for the disposal of this compound.

By following these guidelines, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult your institution's environmental health and safety department for specific guidance.

References

Essential Safety and Logistics for Handling Calcium Iodate Hexahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Calcium Iodate (B108269) Hexahydrate. The following procedural guidance details operational plans for safe handling and disposal.

Chemical Identifier:

  • Name: Calcium iodate hexahydrate

  • Synonyms: Iodic acid (HIO3), calcium salt, hexahydrate[1]

  • CAS Number: 10031-33-1[2]

Hazard Identification and Classification

This compound is classified as a strong oxidizer and can cause skin, eye, and respiratory irritation.[3][4] Contact with combustible materials may cause a fire.[3]

Hazard ClassGHS CategoryHazard Statement
Oxidizing solidsCategory 2H272: May intensify fire; oxidizer[4][5]
Skin irritationCategory 2H315: Causes skin irritation[2][5]
Eye irritationCategory 2AH319: Causes serious eye irritation[2][5]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation[2][5]
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US).[5][6]Protects against splashes and airborne particles causing serious eye irritation.
Skin Protection Impervious clothing and appropriate protective gloves (e.g., nitrile rubber).[5][6]Prevents skin contact which can cause irritation.[2]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.[3] Required when dusts are generated.[7]Protects against inhalation of dust which may cause respiratory irritation.[2]
Operational Plan for Handling

Adherence to the following step-by-step operational plan is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Ensure an eyewash station and safety shower are readily accessible.[6]

  • Remove all combustible materials from the handling area.[3]

  • Inspect all PPE for integrity before use.[5]

2. Handling the Chemical:

  • Avoid generating dust.[2]

  • Weigh and transfer the chemical carefully.

  • Keep the container tightly closed when not in use.[2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[2]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[6]

  • Keep the container tightly closed.[2]

  • Store away from combustible materials and reducing agents.[3][8]

Emergency Procedures

Immediate and appropriate response to an emergency is critical.

Emergency SituationProcedural Steps
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2][3]
Skin Contact Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation persists.[2][3]
Inhalation Remove the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][6]
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]
Spill Evacuate personnel from the area. Wear appropriate PPE.[5] For solid spills, sweep or vacuum up the material and place it into a suitable, labeled disposal container.[3][6] Avoid generating dust. Do not use combustible materials like paper towels for cleanup.[3] Ventilate the area and wash the spill site after material pickup is complete.[4]
Disposal Plan

Dispose of this compound and its containers in accordance with all applicable federal, state, and local regulations.

  • Unused Product: Dispose of as hazardous waste.[2] Some sources suggest offering surplus and non-recyclable solutions to a licensed disposal company or burning in a chemical incinerator equipped with an afterburner and scrubber.[5]

  • Contaminated Packaging: Dispose of as unused product in a licensed disposal facility.[5] Do not mix with other waste.[7]

Visual Workflow Diagrams

The following diagrams illustrate the key workflows for handling this compound.

HandlingWorkflow start Start: Prepare for Handling ppe Don PPE: - Safety Goggles - Gloves - Lab Coat start->ppe Step 1 ventilation Ensure Adequate Ventilation (Fume Hood) ppe->ventilation Step 2 handle Handle Chemical: - Avoid Dust - Keep Container Closed ventilation->handle Step 3 storage Store Properly: - Cool, Dry, Ventilated - Away from Combustibles handle->storage Step 4a cleanup Clean Work Area & Wash Hands handle->cleanup Step 4b end End of Process storage->end cleanup->end

Caption: Standard Operating Procedure for Handling this compound.

SpillResponse spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill (Avoid Dust) ppe->contain cleanup Clean Up Spill: - Sweep/Vacuum - Use non-combustible material contain->cleanup dispose Place in Labeled Hazardous Waste Container cleanup->dispose decontaminate Decontaminate Area & Wash Hands dispose->decontaminate end End of Response decontaminate->end

Caption: Emergency Response Protocol for a this compound Spill.

References

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